Govorestat
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[4-oxo-3-[[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]methyl]thieno[3,4-d]pyridazin-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F3N3O3S2/c18-17(19,20)8-1-2-13-12(3-8)21-14(28-13)5-23-16(26)10-7-27-6-9(10)11(22-23)4-15(24)25/h1-3,6-7H,4-5H2,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORQGHAJIWGGFJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)N=C(S2)CN3C(=O)C4=CSC=C4C(=N3)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F3N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2170729-29-8 | |
| Record name | Govorestat [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2170729298 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gavorestat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16707 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | GOVORESTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6JLQ8K35KK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Govorestat's Mechanism of Action in Galactosemia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Govorestat (AT-007) is a potent, selective, and central nervous system (CNS)-penetrant inhibitor of aldose reductase (AR), an enzyme pivotal in the pathogenesis of classic galactosemia.[1][2][3] In this rare genetic metabolic disorder, deficiency of the enzyme galactose-1-phosphate uridylyltransferase (GALT) leads to the accumulation of galactose.[4][5] The pathogenic cascade is driven by the AR-mediated conversion of galactose to galactitol, a toxic metabolite that accumulates in various tissues, leading to severe neurological and systemic complications.[4][5] this compound intervenes directly in this pathway by inhibiting aldose reductase, thereby reducing the production of galactitol. Clinical trials have demonstrated that this compound administration leads to a rapid and sustained, dose-dependent reduction in plasma galactitol levels, which is associated with the stabilization or improvement of clinical outcomes in pediatric patients.[6][7] This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data from preclinical and clinical studies, detailed experimental methodologies where available, and visualizations of the key pathways and processes.
The Pathophysiology of Classic Galactosemia and the Rationale for Aldose Reductase Inhibition
Classic galactosemia is an autosomal recessive disorder caused by a severe deficiency of the GALT enzyme.[4] This enzymatic block in the primary galactose metabolism pathway (the Leloir pathway) results in the shunting of excess galactose into alternative metabolic routes. The most significant of these is the polyol pathway, where aldose reductase catalyzes the NADPH-dependent reduction of galactose to galactitol (dulcitol).
Unlike sorbitol, the product of glucose reduction by aldose reductase, galactitol is a poor substrate for the subsequent enzyme in the polyol pathway, sorbitol dehydrogenase. Consequently, galactitol accumulates intracellularly, leading to osmotic stress, cellular damage, and the long-term complications of galactosemia, which include cognitive impairment, speech difficulties, motor abnormalities, and cataracts.[4][5]
The central role of aldose reductase in the production of the toxic metabolite galactitol makes it a prime therapeutic target for the treatment of galactosemia. By inhibiting aldose reductase, this compound aims to halt the pathogenic conversion of galactose to galactitol, thereby mitigating the downstream cellular damage and clinical manifestations of the disease.
This compound: A Potent and Selective Aldose Reductase Inhibitor
This compound is a next-generation aldose reductase inhibitor designed for high potency and selectivity, with the crucial feature of being able to penetrate the central nervous system to address the neurological aspects of galactosemia.[1][2]
In Vitro Efficacy
Preclinical studies have established the high potency of this compound in inhibiting aldose reductase.
| Parameter | Value | Reference |
| IC50 (Aldose Reductase) | 100 pM | [1] |
Table 1: In Vitro Potency of this compound
Experimental Protocol: In Vitro Aldose Reductase Inhibition Assay (General Methodology)
While the specific, proprietary protocol used for the IC50 determination of this compound has not been publicly disclosed, a general methodology for assessing aldose reductase inhibition in vitro is as follows. It is important to note that specific parameters such as enzyme source, substrate concentration, and incubation conditions can influence the results.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against aldose reductase.
Principle: The activity of aldose reductase is measured spectrophotometrically by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ during the reduction of a substrate (e.g., DL-glyceraldehyde or galactose).
Materials:
-
Enzyme: Purified or recombinant human aldose reductase.
-
Substrate: DL-glyceraldehyde or galactose.
-
Cofactor: β-Nicotinamide adenine dinucleotide phosphate (NADPH).
-
Buffer: Phosphate buffer (e.g., 0.1 M sodium phosphate, pH 6.2).
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).
-
Control Inhibitor: A known aldose reductase inhibitor (e.g., epalrestat).
-
Instrumentation: UV-Vis spectrophotometer capable of kinetic measurements at 340 nm.
Procedure:
-
A reaction mixture is prepared in a quartz cuvette containing the phosphate buffer, NADPH, and the test compound at various concentrations.
-
The mixture is pre-incubated to allow the test compound to interact with the enzyme.
-
The enzymatic reaction is initiated by the addition of the substrate.
-
The decrease in absorbance at 340 nm is monitored over time.
-
The rate of NADPH oxidation is calculated from the linear portion of the kinetic curve.
-
The percentage of inhibition for each concentration of the test compound is calculated relative to a control reaction without the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
Clinical Pharmacology and Pharmacodynamics of this compound
Clinical studies have been conducted to evaluate the safety, pharmacokinetics, and pharmacodynamics of this compound in both healthy volunteers and patients with classic galactosemia. These studies have provided crucial data on the in vivo effects of this compound on its target biomarker, galactitol.
Clinical Trial Evidence of Galactitol Reduction
The ACTION-Galactosemia Phase 1/2 study in adults and the ACTION-Galactosemia Kids Phase 3 study in pediatric patients have demonstrated a significant and dose-dependent reduction in plasma galactitol levels following treatment with this compound.[6][7]
| Clinical Trial | Patient Population | Dose | Mean Galactitol Reduction from Baseline | Reference |
| ACTION-Galactosemia (Phase 1/2) | Adults | 5 mg/kg | -19% ± 10% | [6] |
| 20 mg/kg | -46% ± 4% | [6] | ||
| 40 mg/kg | -51% ± 5% | [6] | ||
| ACTION-Galactosemia Kids (Phase 3) | Children (2-17 years) | Not specified | 40% | [7] |
Table 2: Reduction in Plasma Galactitol with this compound Treatment
These clinical data confirm that this compound effectively inhibits aldose reductase in vivo, leading to a substantial decrease in the production of the toxic metabolite galactitol. The reduction in galactitol was observed to be rapid and was sustained over the treatment period.[6][7]
Experimental Protocol: Measurement of Plasma Galactitol (General Methodology)
The quantitative analysis of galactitol in plasma is a critical component of clinical trials for aldose reductase inhibitors. While the specific validated bioanalytical method used in the ACTION-Galactosemia trials is proprietary, a general methodology based on gas chromatography-mass spectrometry (GC/MS) is described below.
Objective: To accurately and precisely quantify the concentration of galactitol in human plasma.
Principle: Plasma samples are processed to remove proteins and other interfering substances. Galactitol is then chemically modified (derivatized) to make it volatile and suitable for gas chromatography. The derivatized galactitol is separated from other components by GC and detected and quantified by MS. An internal standard (a stable isotope-labeled version of galactitol) is added at the beginning of the procedure to correct for any sample loss during processing.
Materials:
-
Plasma Samples: Collected from clinical trial participants.
-
Internal Standard: Stable isotope-labeled galactitol (e.g., 13C-labeled galactitol).
-
Reagents for Deproteinization: E.g., acetonitrile or methanol.
-
Derivatization Reagents: E.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) for silylation, or acetic anhydride for acetylation.
-
Solvents: High-purity solvents for extraction and reconstitution.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC/MS).
Procedure:
-
Sample Preparation:
-
A known amount of the internal standard is added to a measured volume of plasma.
-
Proteins are precipitated by the addition of a cold organic solvent (e.g., acetonitrile).
-
The sample is centrifuged, and the supernatant containing galactitol is collected.
-
-
Derivatization:
-
The supernatant is dried down under a stream of nitrogen.
-
The derivatization reagent is added to the dried residue, and the mixture is heated to facilitate the reaction. This step converts the polar hydroxyl groups of galactitol into non-polar, volatile derivatives.
-
-
GC/MS Analysis:
-
A small volume of the derivatized sample is injected into the GC.
-
The GC separates the components of the mixture based on their boiling points and interactions with the stationary phase of the GC column.
-
As the separated components exit the GC column, they enter the MS.
-
The MS ionizes the molecules and separates the ions based on their mass-to-charge ratio.
-
The instrument is set to monitor specific ions characteristic of derivatized galactitol and the internal standard (Selected Ion Monitoring, SIM).
-
-
Quantification:
-
The peak areas of the characteristic ions for both galactitol and the internal standard are measured.
-
A calibration curve is constructed by analyzing samples with known concentrations of galactitol and a fixed concentration of the internal standard.
-
The concentration of galactitol in the plasma samples is calculated by comparing the ratio of the peak area of galactitol to the peak area of the internal standard against the calibration curve.
-
Visualizing the Mechanism and Workflow
Signaling Pathway: The Role of this compound in Galactosemia
Caption: this compound's mechanism of action in preventing galactitol formation.
Experimental Workflow: In Vitro Aldose Reductase Inhibition Assay
Caption: Workflow for determining aldose reductase inhibition in vitro.
Experimental Workflow: GC/MS Analysis of Plasma Galactitol
Caption: Workflow for quantifying plasma galactitol using GC/MS.
Conclusion
This compound represents a targeted therapeutic approach for classic galactosemia, directly addressing the core pathogenic mechanism of galactitol production through the potent and selective inhibition of aldose reductase. Its ability to penetrate the central nervous system is a key feature for tackling the neurological consequences of the disease. The quantitative data from clinical trials robustly demonstrate its in vivo efficacy in reducing plasma galactitol levels. While detailed proprietary experimental protocols for the specific assays are not publicly available, the general methodologies outlined in this guide provide a solid framework for understanding the scientific basis of this compound's evaluation. The continued investigation of this compound holds significant promise for patients with classic galactosemia, a condition with a high unmet medical need.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Plasma galactose and galactitol concentration in patients with galactose-1-phosphate uridyltransferase deficiency galactosemia: determination by gas chromatography/mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 3. appliedtherapeutics.com [appliedtherapeutics.com]
- 4. The aldose reductase inhibitors AT-001, AT-003 and AT-007 attenuate human keratinocyte senescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Applied Therapeutics Provides Regulatory Update on this compound for the Treatment of Classic Galactosemia | Applied Therapeutics [ir.appliedtherapeutics.com]
- 6. Results of the ACTION-Galactosemia Kids Study to Evaluate the Effects of this compound in Pediatric Patients with Classic Galactosemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. neurologylive.com [neurologylive.com]
Govorestat: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Review of the Aldose Reductase Inhibitor, Govorestat (AT-007)
Introduction
This compound (formerly AT-007) is a next-generation, central nervous system (CNS) penetrant, and highly selective small molecule inhibitor of aldose reductase (AR).[1][2] Aldose reductase is the rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol and galactose to galactitol. Under normal physiological conditions, this pathway is of minor consequence. However, in states of hyperglycemia or in genetic disorders affecting galactose metabolism, the increased flux through the polyol pathway leads to the accumulation of sorbitol or galactitol, respectively. These sugar alcohols are osmotically active and their accumulation is implicated in the pathophysiology of long-term complications in diseases such as diabetes, classic galactosemia, and sorbitol dehydrogenase (SORD) deficiency. This compound is under development for several rare diseases, including classic galactosemia, SORD deficiency, and PMM2-CDG.[1] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its evaluation.
Mechanism of Action: Targeting the Polyol Pathway
This compound exerts its therapeutic effect by potently and selectively inhibiting aldose reductase. This inhibition blocks the conversion of galactose to the toxic metabolite galactitol in classic galactosemia and the conversion of glucose to sorbitol in SORD deficiency.[3] The accumulation of these polyols in tissues is a primary driver of cellular stress and long-term complications. In classic galactosemia, galactitol buildup contributes to neurological deficits, cataracts, and other systemic issues.[2] In SORD deficiency, the accumulation of sorbitol in neuronal tissues leads to a progressive and debilitating peripheral neuropathy. By blocking this initial step in the polyol pathway, this compound aims to reduce the levels of these toxic metabolites, thereby mitigating their downstream pathological effects.
Pharmacokinetics and Pharmacodynamics
A Phase 1/2 study in healthy adults and patients with classic galactosemia provided key insights into the pharmacokinetic (PK) and pharmacodynamic (PD) profile of this compound.
Pharmacokinetics
The pharmacokinetic profile of this compound was characterized by a 2-compartment model with sequential zero- and first-order absorption. Multiple-dose administration showed linear pharmacokinetics in the 0.5-40 mg/kg range, with cerebrospinal fluid (CSF) levels increasing in a dose-dependent manner. The elimination half-life was approximately 10 hours, supporting a once-daily dosing regimen.
Pharmacodynamics
In adult patients with classic galactosemia, this compound demonstrated a rapid, dose-dependent, and sustained reduction in plasma galactitol levels. A near-maximal effect was observed at doses of 20 mg/kg and 40 mg/kg, with galactitol levels reduced by approximately 50% from baseline.[4] Importantly, this reduction in galactitol was not accompanied by an increase in galactose or galactose-1-phosphate (Gal-1P) levels.
Clinical Efficacy
This compound has been evaluated in several clinical trials for classic galactosemia and SORD deficiency.
Classic Galactosemia: The ACTION-Galactosemia and ACTION-Galactosemia Kids Trials
The efficacy of this compound in classic galactosemia was assessed in the Phase 1/2 ACTION-Galactosemia study in adults and the Phase 3 ACTION-Galactosemia Kids study in children aged 2-17 years.
In the ACTION-Galactosemia Kids study, while the primary composite endpoint did not reach statistical significance, this compound treatment demonstrated clinical benefits in activities of daily living, behavioral symptoms, cognition, fine motor skills, and tremor compared to placebo.[2][4][5][6][7][8] A post-hoc analysis excluding speech and language components, which were confounded by intensive speech therapy in both groups, showed a highly statistically significant benefit of this compound.[2][8] Furthermore, this compound significantly reduced plasma galactitol levels in both children and adults.[1][2][4]
SORD Deficiency: The INSPIRE Trial
The ongoing Phase 3 INSPIRE trial is evaluating the efficacy of this compound in patients with SORD deficiency. An interim analysis at 12 months demonstrated that this compound led to a statistically significant reduction in blood sorbitol levels compared to placebo.[3][9] This reduction in sorbitol was correlated with improvements in clinical outcomes, including the 10-meter walk-run test, dorsiflexion, and the 6-minute walk test.[1] Moreover, a highly statistically significant improvement was observed in the Charcot-Marie-Tooth Health Index (CMT-HI), a patient-reported outcome measure.[1][9]
Data Presentation
The following tables summarize the key quantitative data from the clinical trials of this compound.
Table 1: Pharmacodynamic Effect of this compound on Plasma Galactitol in Adult Patients with Classic Galactosemia (Phase 1/2 Study)
| Dose Group | Mean Change from Baseline in Galactitol (%) | Standard Deviation |
| Placebo | -15 | 9 |
| 5 mg/kg | -19 | 10 |
| 20 mg/kg | -46 | 4 |
| 40 mg/kg | -51 | 5 |
Table 2: Key Efficacy Outcomes from the ACTION-Galactosemia Kids Trial (18 months)
| Endpoint | Result | p-value |
| Primary Composite Endpoint | Systematic improvement, not statistically significant | 0.1030 |
| Sensitivity Analysis (including cognition) | Near statistical significance | 0.0698 |
| Post-hoc Analysis (excluding speech/language) | Highly statistically significant benefit | 0.0205 |
| Tremor (Archimedes Spiral Drawing Test) | Statistically significant benefit | 0.0428 |
| Adaptive Skills (BASC-3 Adaptive Skills Index) | Statistically significant benefit | 0.0265 |
Table 3: Key Efficacy Outcomes from the INSPIRE Trial in SORD Deficiency (12-Month Interim Analysis)
| Endpoint | Result | p-value |
| Sorbitol Reduction vs. Placebo | Statistically significant | <0.001 |
| Correlation of Sorbitol with CMT-FOM Composite | Statistically significant | 0.05 |
| CMT Health Index (CMT-HI) | Highly statistically significant improvement | 0.01 |
| Mean Sorbitol Reduction (90 days) | Approximately 52% | <0.001 |
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the evaluation of this compound.
Quantification of Galactitol and Sorbitol
1. Gas Chromatography-Mass Spectrometry (GC-MS) for Galactitol in Plasma
-
Principle: This method allows for the sensitive and specific quantification of galactitol in plasma samples.
-
Procedure:
-
Sample Preparation: An internal standard (e.g., a stable isotope-labeled version of galactitol) is added to a known volume of plasma. Proteins are precipitated using a suitable agent (e.g., methanol or acetonitrile) and removed by centrifugation.
-
Derivatization: The supernatant containing galactitol is dried down and derivatized to increase its volatility for GC analysis. A common derivatization method is the formation of trimethylsilyl (TMS) ethers.
-
GC-MS Analysis: The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer. The compounds are separated on a GC column and then ionized and detected by the mass spectrometer.
-
Quantification: The concentration of galactitol is determined by comparing the peak area of the analyte to that of the internal standard, using a calibration curve prepared with known concentrations of galactitol.[10][11]
-
2. Enzymatic Assay for Sorbitol in Blood
-
Principle: This method utilizes the enzyme sorbitol dehydrogenase (SDH) to catalyze the oxidation of sorbitol to fructose, with the concomitant reduction of NAD+ to NADH. The increase in NADH is measured spectrophotometrically or fluorometrically and is proportional to the sorbitol concentration.[12][13][14][15]
-
Procedure:
-
Sample Preparation: Blood samples are deproteinized, often using a combination of sodium hydroxide and zinc sulfate, followed by centrifugation to obtain a clear supernatant.[16]
-
Reaction Mixture: The supernatant is added to a reaction buffer containing NAD+ and sorbitol dehydrogenase.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific time to allow for the enzymatic conversion.
-
Measurement: The absorbance or fluorescence of the resulting NADH is measured at an appropriate wavelength (typically 340 nm for absorbance).
-
Quantification: The sorbitol concentration is calculated from a standard curve prepared with known concentrations of sorbitol.
-
In Vitro Aldose Reductase Inhibition Assay
-
Principle: This assay measures the ability of a compound to inhibit the activity of purified or recombinant aldose reductase. The enzyme's activity is determined by monitoring the decrease in NADPH absorbance at 340 nm as it is consumed during the reduction of a substrate.[17][18][19][20][21]
-
Procedure:
-
Reaction Mixture: A reaction mixture is prepared in a cuvette containing a buffer (e.g., phosphate buffer), NADPH, and the test compound (this compound) at various concentrations.
-
Enzyme Addition: The reaction is initiated by the addition of a known amount of aldose reductase.
-
Kinetic Measurement: The decrease in absorbance at 340 nm is monitored over time using a spectrophotometer.
-
Data Analysis: The rate of the reaction (decrease in absorbance per unit time) is calculated for each concentration of the inhibitor. The percentage of inhibition is determined relative to a control reaction without the inhibitor. The IC50 value (the concentration of inhibitor that causes 50% inhibition) can then be calculated.
-
References
- 1. appliedtherapeutics.com [appliedtherapeutics.com]
- 2. Applied Therapeutics Announces Clinical Benefit of this compound (AT-007) in ACTION-Galactosemia Kids Trial; Company Plans to Meet with FDA Regarding Potential NDA Submission | Applied Therapeutics [ir.appliedtherapeutics.com]
- 3. Positive Interim this compound Results in SORD Deficiency Phase 3 Trial [synapse.patsnap.com]
- 4. neurologylive.com [neurologylive.com]
- 5. Results of the ACTION-Galactosemia Kids Study to Evaluate the Effects of this compound in Pediatric Patients with Classic Galactosemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical benefit of this compound in ACTION-Galactosemia Kids trial; company plans to meet with FDA regarding potential NDA submission - Medthority [medthority.com]
- 7. galactosemia.org [galactosemia.org]
- 8. youtube.com [youtube.com]
- 9. Applied Therapeutics Announces Positive Results from 12-month Interim Analysis of this compound (AT-007) in the Ongoing INSPIRE Phase 3 Trial in Sorbitol Dehydrogenase (SORD) Deficiency | Applied Therapeutics [appliedtherapeutics.gcs-web.com]
- 10. Plasma galactose and galactitol concentration in patients with galactose-1-phosphate uridyltransferase deficiency galactosemia: determination by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Improved fluorometric enzymatic sorbitol assay in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of D-sorbitol in human erythrocytes by an improved enzymatic method with fluorometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bioassaysys.com [bioassaysys.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Determination of D-sorbitol in human erythrocytes by an enzymatic fluorometric method with an improved deproteinization procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. content.abcam.com [content.abcam.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Evaluation of in vitro aldose reductase inhibitory potential of different fraction of Hybanthus enneaspermus Linn F. Muell - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Govorestat in Sorbitol Dehydrogenase (SORD) Deficiency: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sorbitol Dehydrogenase (SORD) deficiency is a recently identified autosomal recessive hereditary neuropathy, now considered one of the most common forms of Charcot-Marie-Tooth disease (CMT).[1][2] The genetic lesion in the SORD gene leads to a dysfunctional sorbitol dehydrogenase enzyme, which is crucial for the second step of the polyol pathway, converting sorbitol to fructose.[2][3] This enzymatic block results in the systemic accumulation of sorbitol to toxic levels, driving the progressive axonal neuropathy that characterizes the disease.[4][5] Govorestat (AT-007), a novel, potent, and central nervous system (CNS) penetrant Aldose Reductase Inhibitor (ARI), presents a promising therapeutic strategy by targeting the first and rate-limiting step of the polyol pathway: the conversion of glucose to sorbitol.[6] This document provides an in-depth technical overview of the role of this compound in the management of SORD deficiency, summarizing preclinical and clinical data, detailing experimental protocols, and visualizing key pathways and workflows.
Pathophysiology of SORD Deficiency and the Therapeutic Rationale for this compound
SORD deficiency is characterized by mutations in the SORD gene, leading to a loss of function of the sorbitol dehydrogenase enzyme.[1][2] This enzyme is responsible for the conversion of sorbitol to fructose.[2] Its deficiency leads to an accumulation of sorbitol in various tissues, including nerves, at levels that can be over 100 times higher than normal.[7][8] This accumulation is cytotoxic and is the primary driver of the progressive axonal neuropathy seen in patients.[4]
This compound is an Aldose Reductase Inhibitor (ARI) that blocks the enzyme aldose reductase, which catalyzes the conversion of glucose to sorbitol.[6] By inhibiting this initial step in the polyol pathway, this compound effectively reduces the production of sorbitol, thereby addressing the root cause of SORD deficiency.[9]
The INSPIRE Clinical Trial: Design and Key Findings
The efficacy and safety of this compound in patients with SORD deficiency were evaluated in the Phase 2/3 INSPIRE (Intervention with Sorbitol Pathway Inhibitor for SORD Neuropathy) trial.
Trial Design
The INSPIRE trial was a global, randomized, double-blind, placebo-controlled study.[10]
-
Participants: The trial enrolled approximately 56 patients aged 16-55 with a confirmed diagnosis of SORD deficiency.[11]
-
Intervention: Patients were randomized to receive either once-daily oral this compound (AT-007) or a placebo.
-
Duration: The trial included a 24-month treatment period.[12]
-
Primary Endpoints:
-
The 12-month interim analysis focused on the correlation between sorbitol levels and the Charcot-Marie-Tooth Functional Outcome Measure (CMT-FOM) composite score, as well as the reduction in sorbitol levels.[11]
-
The primary endpoint for the 24-month analysis was the 10-meter walk/run test (10MWRT).[11][12]
-
-
Secondary Endpoints: Key secondary endpoints included the CMT-Health Index (CMT-HI), a patient-reported outcome measure, and various components of the CMT-FOM.[9]
Quantitative Data Summary
The following tables summarize the key quantitative findings from the INSPIRE trial.
Table 1: Sorbitol Reduction
| Timepoint | Treatment Group | Mean Baseline Sorbitol (ng/mL) | Mean Sorbitol Reduction | p-value (vs. Placebo) |
| 90 Days | This compound | ~29,000 | ~52% (~16,000 ng/mL) | <0.001 |
| 12 Months | This compound | Not Reported | Sustained Reduction | <0.001 |
Data sourced from press releases and presentations.[11][13]
Table 2: Clinical Outcome Measures at 12 Months
| Outcome Measure | Finding | p-value |
| Correlation of Sorbitol Level and CMT-FOM Composite | Statistically significant | 0.05 |
| CMT-Health Index (CMT-HI) | Statistically significant improvement | 0.039 |
| 10-meter walk/run test (10MWRT) | Not statistically significant | 0.457 |
Data sourced from press releases and presentations.[11]
Experimental Protocols
Quantification of Sorbitol in Human Plasma
A sensitive and specific method for the quantification of sorbitol in human plasma, as would be utilized in a clinical trial like INSPIRE, typically involves liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Sample Preparation:
-
Plasma samples are thawed on ice.
-
An internal standard (e.g., a stable isotope-labeled sorbitol) is added to each sample.
-
Proteins are precipitated by the addition of a solvent such as acetonitrile or methanol, followed by vortexing and centrifugation.
-
The supernatant is collected for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Separation is achieved using a hydrophilic interaction liquid chromatography (HILIC) column. The mobile phase typically consists of a gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate).
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions for both sorbitol and the internal standard are monitored.
-
-
Quantification: A calibration curve is generated using known concentrations of sorbitol standards. The concentration of sorbitol in the plasma samples is then determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Charcot-Marie-Tooth Functional Outcome Measure (CMT-FOM)
The CMT-FOM is a composite measure of functional ability in patients with CMT. The INSPIRE trial utilized several components of this measure.
-
10-Meter Walk/Run Test (10MWRT):
-
Procedure: The patient is instructed to walk or run a 10-meter course as quickly as is safe. The time taken to cover the central 6 meters is recorded to allow for acceleration and deceleration.
-
Scoring: The speed is calculated in meters per second.
-
-
4-Stair Climb:
-
Procedure: The patient is timed as they ascend a standardized set of four stairs as quickly as possible without using a handrail for support.
-
Scoring: The time taken to complete the task is recorded.
-
-
Sit-to-Stand Test:
-
Procedure: The patient begins seated in a standard chair with their arms crossed over their chest. They are instructed to stand up and sit down five times as quickly as possible.
-
Scoring: The time taken to complete five repetitions is recorded.
-
-
6-Minute Walk Test (6MWT):
-
Procedure: The patient is instructed to walk as far as possible in six minutes along a pre-measured, flat corridor. Standardized encouragement is given at regular intervals.
-
Scoring: The total distance walked in six minutes is recorded.
-
-
Dorsiflexion Strength:
-
Procedure: Ankle dorsiflexion strength is measured using a handheld dynamometer. The patient is seated with their knee flexed, and the dynamometer is placed on the dorsum of the foot. The patient is instructed to pull their foot up against the resistance of the dynamometer with maximal effort.
-
Scoring: The peak force generated is recorded.
-
CMT-Health Index (CMT-HI)
The CMT-HI is a patient-reported outcome measure designed to assess the symptoms and health-related quality of life in individuals with CMT.
-
Administration: The questionnaire is self-administered and assesses various domains, including lower and upper limb function, mobility, fatigue, pain, and sensory function.
-
Scoring: The responses are scored to provide a total score and subscale scores, with higher scores indicating a greater disease burden.
Conclusion
This compound has demonstrated a clear mechanism of action that directly addresses the underlying pathophysiology of SORD deficiency. The results from the INSPIRE clinical trial indicate that this compound significantly reduces sorbitol levels in patients. While the primary endpoint of the 10-meter walk/run test at 24 months was not met, the statistically significant correlation between sorbitol reduction and functional outcomes at 12 months, along with improvements in the patient-reported CMT-Health Index, suggest a meaningful clinical benefit.[11][12] These findings position this compound as a potentially transformative therapy for individuals with this debilitating rare disease. Further long-term data from the open-label extension of the INSPIRE trial will be crucial in fully elucidating the disease-modifying potential of this novel therapeutic agent.
References
- 1. Applied Therapeutics to Present New Data from INSPIRE Phase 3 Trial of this compound for CMT-SORD Deficiency at PNS 2025 Annual Meeting | Nasdaq [nasdaq.com]
- 2. cmtrf.org [cmtrf.org]
- 3. youtube.com [youtube.com]
- 4. Applied Therapeutics Shares 24-Month Trial Results at PNS [cmtausa.org]
- 5. setrust.hscni.net [setrust.hscni.net]
- 6. researchgate.net [researchgate.net]
- 7. valdhealth.com [valdhealth.com]
- 8. scielo.br [scielo.br]
- 9. Manual Muscle Testing of the Talocrural [at.uwa.edu]
- 10. Five Times Sit to Stand Test | RehabMeasures Database [sralab.org]
- 11. Applied Therapeutics Announces Positive Results from 12-month Interim Analysis of this compound (AT-007) in the Ongoing INSPIRE Phase 3 Trial in Sorbitol Dehydrogenase (SORD) Deficiency | Applied Therapeutics [appliedtherapeutics.gcs-web.com]
- 12. preprints.org [preprints.org]
- 13. Applied Therapeutics Announces Positive Sorbitol Reduction Data From the Ongoing Phase 3 INSPIRE Trial in Sorbitol Dehydrogenase (SORD) Deficiency | Applied Therapeutics [ir.appliedtherapeutics.com]
Govorestat: A Deep Dive into its Impact on Galactitol Levels in Classic Galactosemia
For Researchers, Scientists, and Drug Development Professionals
Abstract
Classic Galactosemia is a rare genetic metabolic disorder characterized by the inability to properly metabolize galactose, a sugar found in dairy products and also produced endogenously. This leads to the accumulation of toxic metabolites, most notably galactitol, which is implicated in the long-term, debilitating complications of the disease affecting the neurological system, and can lead to the development of cataracts. Govorestat (AT-007) is an investigational aldose reductase inhibitor that has shown promise in reducing elevated galactitol levels in patients with Classic Galactosemia. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its quantitative effects on galactitol levels as demonstrated in clinical trials, and the experimental protocols utilized in these studies.
Introduction: The Role of Galactitol in Classic Galactosemia
In individuals with Classic Galactosemia, a deficiency in the enzyme galactose-1-phosphate uridylyltransferase (GALT) disrupts the normal Leloir pathway of galactose metabolism. This enzymatic block leads to the shunting of excess galactose into alternative metabolic routes. One such critical pathway is the polyol pathway, where the enzyme aldose reductase converts galactose to galactitol.[1] Unlike other metabolites, galactitol is not readily metabolized further and is poorly transported across cell membranes, leading to its intracellular accumulation.[1] This buildup is believed to exert osmotic stress and contribute to the pathophysiology of various long-term complications observed in Classic Galactosemia, including neurological damage and the formation of cataracts.
Mechanism of Action: this compound as an Aldose Reductase Inhibitor
This compound is a potent and selective inhibitor of the enzyme aldose reductase.[2] By blocking this key enzyme, this compound directly targets the conversion of galactose to the toxic metabolite galactitol. This mechanism of action is central to its therapeutic potential in mitigating the downstream pathological effects of galactitol accumulation in patients with Classic Galactosemia.
Quantitative Effects of this compound on Galactitol Levels
Clinical trials have demonstrated a significant reduction in plasma galactitol levels in patients with Classic Galactosemia following treatment with this compound.
Phase 1/2 Study in Adult Patients (NCT04117711)
A placebo-controlled Phase 1/2 clinical trial in adult patients with Classic Galactosemia provided key quantitative data on the dose-dependent effect of this compound on plasma galactitol levels. The study evaluated multiple ascending doses of this compound and a placebo group.[3]
| Treatment Group | Mean Change from Baseline in Plasma Galactitol (± SD) |
| Placebo | -15% (± 9%) |
| This compound 5 mg/kg | -19% (± 10%) |
| This compound 20 mg/kg | -46% (± 4%) |
| This compound 40 mg/kg | -51% (± 5%) |
| Table 1: Percentage Change in Plasma Galactitol Levels from Baseline in Adult Patients with Classic Galactosemia Treated with this compound or Placebo.[3] |
ACTION-Galactosemia Kids Study (NCT04902781)
The ACTION-Galactosemia Kids study, a Phase 3 registrational trial, investigated the effects of this compound in pediatric patients aged 2-17 with Classic Galactosemia. This study demonstrated a rapid and sustained reduction in plasma galactitol levels in the this compound-treated group compared to placebo.[4][5] Treatment with this compound resulted in a substantial and statistically significant mean reduction in plasma galactitol of 40% compared to placebo (p < 0.001).[1]
Experimental Protocols
Clinical Trial Methodologies
Study Design: The clinical trials investigating this compound's effect on galactitol levels were designed as randomized, double-blind, placebo-controlled studies.[3][4]
-
ACTION-Galactosemia Kids Study (NCT04902781): This was a Phase 3 study involving 47 participants aged 2-17 with a diagnosis of Classic Galactosemia.[4]
-
Phase 1/2 Adult Study (NCT04117711): This study included a cohort of adult patients with Classic Galactosemia.[3]
Patient Population: Participants in these trials had a confirmed diagnosis of Classic Galactosemia.
Dosing Regimen: this compound was administered orally. The Phase 1/2 adult study utilized single and multiple ascending doses ranging from 5 mg/kg to 40 mg/kg.[3]
Sample Collection: Plasma samples for galactitol analysis were collected at baseline and at various time points post-treatment to assess the change in galactitol concentrations.
Analytical Method for Galactitol Measurement
While the specific standard operating procedures used in the this compound clinical trials are not publicly available in full detail, the scientific literature describes established and validated methods for the quantification of galactitol in biological samples, which are likely similar to the methodologies employed. Gas chromatography-mass spectrometry (GC-MS) is a commonly used and highly sensitive method for this purpose.[6][7][8]
Principle of GC-MS for Galactitol Analysis:
-
Sample Preparation: Plasma samples are first deproteinized to remove interfering proteins.
-
Derivatization: Galactitol, being a polar and non-volatile molecule, requires a chemical derivatization step to make it suitable for gas chromatography. A common method involves trimethylsilyl (TMS) derivatization.[8]
-
Gas Chromatography (GC): The derivatized sample is injected into a gas chromatograph. The different components of the sample are separated based on their boiling points and interactions with the stationary phase of the GC column.
-
Mass Spectrometry (MS): As the separated components exit the GC column, they enter a mass spectrometer. The molecules are ionized and fragmented, and the resulting mass-to-charge ratio of the fragments is detected. This provides a unique "fingerprint" for each compound, allowing for highly specific identification and quantification of galactitol.
Isotope Dilution: To ensure high accuracy and precision, an isotope-labeled internal standard of galactitol (e.g., D-[UL-13C]galactitol) is often added to the samples at the beginning of the analytical process.[9] This allows for correction of any sample loss during preparation and analysis.
Signaling Pathways and Experimental Workflows
Galactose Metabolism and the Action of this compound
The following diagram illustrates the metabolic pathway of galactose, highlighting the role of aldose reductase in galactitol formation and the inhibitory action of this compound.
Experimental Workflow for Galactitol Analysis
The logical flow of a typical experimental protocol for quantifying galactitol levels in clinical trial samples is depicted below.
Conclusion
This compound, through its targeted inhibition of aldose reductase, has demonstrated a consistent and significant ability to reduce plasma galactitol levels in both adult and pediatric patients with Classic Galactosemia. The quantitative data from clinical trials underscore the potential of this therapeutic approach to address the underlying biochemical abnormality that contributes to the long-term complications of this debilitating disease. The established and robust analytical methods, such as GC-MS, provide the necessary tools for accurately monitoring the therapeutic efficacy of this compound in reducing galactitol burden. Further research and clinical development will continue to elucidate the long-term clinical benefits of galactitol reduction in this patient population.
References
- 1. neurologylive.com [neurologylive.com]
- 2. appliedtherapeutics.com [appliedtherapeutics.com]
- 3. Safety, Pharmacokinetics, and Pharmacodynamics of the New Aldose Reductase Inhibitor this compound (AT-007) After a Single and Multiple Doses in Participants in a Phase 1/2 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Results of the ACTION-Galactosemia Kids Study to Evaluate the Effects of this compound in Pediatric Patients with Classic Galactosemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. lidsen.com [lidsen.com]
- 8. Identification of galactitol and galactonate in red blood cells by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Urinary galactitol and galactonate quantified by isotope-dilution gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating Govorestat for the Treatment of Phosphomannomutase 2-Congenital Disorder of Glycosylation (PMM2-CDG): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the scientific investigation into govorestat as a potential therapeutic agent for Phosphomannomutase 2-Congenital Disorder of Glycosylation (PMM2-CDG), the most common congenital disorder of glycosylation. This document details the pathophysiology of PMM2-CDG, the proposed mechanism of action of this compound, and a comprehensive summary of the available preclinical and clinical data. Detailed experimental protocols for key cited experiments are also provided to facilitate understanding and further research.
Introduction to PMM2-CDG and the Rationale for this compound
Phosphomannomutase 2-Congenital Disorder of Glycosylation (PMM2-CDG), formerly known as Congenital Disorder of Glycosylation Type Ia, is a rare, autosomal recessive metabolic disorder caused by mutations in the PMM2 gene. This gene encodes the enzyme phosphomannomutase 2, which plays a crucial role in the N-linked glycosylation of proteins. The deficiency of PMM2 activity leads to a multisystemic disease with a wide spectrum of clinical manifestations, including neurological impairment, developmental delay, hypotonia, coagulopathies, and hepatic dysfunction. Currently, there is no approved treatment for PMM2-CDG.
This compound (AT-007) is a novel, potent, and selective aldose reductase inhibitor (ARI) that is being investigated for several rare diseases.[1][2] Aldose reductase is the first and rate-limiting enzyme in the polyol pathway of glucose metabolism. The therapeutic rationale for using an ARI in PMM2-CDG stems from the hypothesis that inhibiting aldose reductase could redirect glucose metabolism in a way that enhances the stability and activity of the deficient PMM2 enzyme, thereby addressing the root cause of the disease.[1]
Pathophysiology of PMM2-CDG
The PMM2 enzyme catalyzes the conversion of mannose-6-phosphate to mannose-1-phosphate. This is a critical step in the synthesis of GDP-mannose, the activated mannose donor required for the assembly of lipid-linked oligosaccharides (LLOs) in the endoplasmic reticulum. These LLOs are subsequently transferred to nascent polypeptide chains in a process known as N-linked glycosylation.
In PMM2-CDG, deficient PMM2 activity leads to a shortage of GDP-mannose, resulting in the incomplete assembly of LLOs. This, in turn, causes hypoglycosylation of a wide range of proteins, affecting their folding, stability, and function. The multisystemic nature of PMM2-CDG is a direct consequence of the widespread importance of N-linked glycosylation for cellular function throughout the body.
The clinical severity of PMM2-CDG can correlate with the residual PMM2 enzyme activity, with severely affected patients generally having lower enzyme activity.[3]
This compound: A Novel Therapeutic Approach
Mechanism of Action
This compound is an aldose reductase inhibitor.[1][2] The proposed mechanism of action for this compound in the context of PMM2-CDG involves the modulation of glucose metabolism to indirectly enhance PMM2 enzyme function. By inhibiting aldose reductase, this compound is thought to shunt glucose away from the polyol pathway. This redirection of glucose flux is hypothesized to increase the intracellular levels of glucose-1,6-bisphosphate, an endogenous allosteric activator and stabilizer of the PMM2 enzyme.[1] By stabilizing the PMM2 enzyme, this compound may increase its residual activity, thereby improving the N-linked glycosylation process.
Preclinical Evidence: In Vitro Studies
In vitro studies using patient-derived fibroblasts have provided initial evidence for the potential efficacy of this compound in PMM2-CDG.
Data Presentation
| Cell Line | Treatment | PMM2 Enzyme Activity (nmol/h/mg) | % Increase in Activity |
| PMM2-CDG Patient Fibroblasts | Untreated | 211 | - |
| PMM2-CDG Patient Fibroblasts | This compound-treated | 298 | ~40% |
| Data from a single patient's fibroblasts as reported in Iida M, et al. (2022).[1] |
Experimental Protocol: PMM2 Enzyme Activity Assay in Fibroblasts
The following is a generalized protocol for the spectrophotometric measurement of PMM2 enzyme activity in cultured fibroblasts, based on established methods.[4][5]
Materials:
-
Cultured PMM2-CDG patient-derived fibroblasts
-
Phosphate-buffered saline (PBS)
-
Homogenization buffer (e.g., 20 mM HEPES, pH 7.1)
-
Reaction mixture containing:
-
50 mM HEPES, pH 7.1
-
5 mM MgCl₂
-
Auxiliary enzymes: phosphomannose isomerase, phosphoglucose isomerase, glucose-6-phosphate dehydrogenase
-
1 µM mannose-1,6-bisphosphate (activator)
-
0.25 mM NADP⁺
-
0.34 mM mannose-1-phosphate (substrate)
-
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Cell Culture and Harvest: Culture PMM2-CDG patient fibroblasts under standard conditions. Harvest cells by trypsinization, wash with PBS, and create a cell pellet.
-
Cell Lysis: Resuspend the cell pellet in homogenization buffer and lyse the cells using sonication on ice.
-
Centrifugation: Centrifuge the cell lysate to pellet cellular debris. Collect the supernatant containing the cytosolic proteins, including PMM2.
-
Protein Quantification: Determine the total protein concentration of the supernatant using a standard method (e.g., Bradford or BCA assay).
-
Enzymatic Reaction:
-
In a 96-well plate, add a known amount of protein from the cell lysate to the reaction mixture.
-
As a negative control, a reaction is set up without the substrate (mannose-1-phosphate).
-
Incubate the plate at 30°C.
-
-
Measurement: Measure the increase in absorbance at 340 nm over time, which corresponds to the reduction of NADP⁺ to NADPH. The rate of NADPH production is proportional to the PMM2 enzyme activity.
-
Calculation: Calculate the PMM2 activity, typically expressed as milliunits per milligram of protein (mU/mg), after subtracting the background rate from the negative control. One unit of enzyme activity is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions.
Clinical Evidence: A Single-Patient Case Study
A single-patient, investigator-initiated study under an expanded access program has provided the first clinical data on the use of this compound for PMM2-CDG.[1]
Data Presentation
Table 1: Patient Demographics and Treatment
| Parameter | Value |
| Age at Enrollment | 30 months |
| Duration of Treatment | 36 months |
| This compound Dosage | Started at 1 mg/kg/day, escalated to 30 mg/kg/day |
Table 2: Biochemical Parameters
| Parameter | Pre-treatment (12-month avg) | On this compound (30 mg/kg) | Normal Range |
| AST (U/L) | 205 | 63 | Varies by lab |
| ALT (U/L) | 268 | 68 | Varies by lab |
| Antithrombin III (% activity) | Fluctuated | Approached normal range | >83% |
| Factor XI (% activity) | Fluctuated | Approached normal range | Varies by lab |
| Whole Blood Sorbitol | Elevated | Normalized | Varies by lab |
| Data from Iida M, et al. (2022).[1] |
Table 3: Clinical Outcome Measures
| Assessment Scale | Pre-treatment Score | Post-treatment Score (36 months) | Improvement |
| Nijmegen Pediatric CDG Rating Scale (NPCRS) | 24 | 15 | 9 points (46%) |
| Data from Iida M, et al. (2022).[1] |
Experimental Protocols: Clinical Assessments
5.2.1. Biochemical Assays
-
Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST): These are standard enzymatic assays performed on serum. The principle involves the transfer of an amino group from alanine or aspartate, respectively, to α-ketoglutarate. The resulting products are then measured, often through a coupled enzymatic reaction that leads to the oxidation of NADH to NAD+, which is monitored spectrophotometrically as a decrease in absorbance at 340 nm.
-
Clotting Factors (Factor XI and Antithrombin III): These are typically measured using clot-based assays. For Factor XI, the activated partial thromboplastin time (aPTT) is measured in patient plasma mixed with plasma deficient in Factor XI. The degree of correction of the clotting time is proportional to the Factor XI activity in the patient's plasma. Antithrombin III activity is often measured using a chromogenic assay where excess thrombin is added to patient plasma, and the residual thrombin activity is measured after incubation.
-
Whole Blood Sorbitol: This was measured using a validated liquid chromatography-mass spectrometry/mass spectrometry (LC-MS/MS) assay.[1] This method provides high sensitivity and specificity for the quantification of sorbitol in a complex biological matrix like whole blood.
5.2.2. Clinical Outcome Assessments
-
Nijmegen Pediatric CDG Rating Scale (NPCRS): This is a semi-quantitative rating scale designed to objectively assess the clinical progression of CDG in children. It consists of three domains: Current Function, System-Specific Involvement, and Current Clinical Assessment. Each item is scored, and a higher total score indicates greater disease severity.
-
Bayley Scales of Infant and Toddler Development (Bayley-III): This is a standardized assessment tool used to evaluate the developmental functioning of infants and toddlers from 1 to 42 months of age. It assesses five key domains: Cognitive, Language (receptive and expressive), Motor (fine and gross), Social-Emotional, and Adaptive Behavior. The assessment involves a series of play-based tasks and observations.
-
Vineland Adaptive Behavioral Scales (Vineland-II): This is a standardized measure of adaptive behavior, which refers to the skills needed for everyday living. It is administered through a semi-structured interview with a parent or caregiver and assesses four domains: Communication, Daily Living Skills, Socialization, and Motor Skills. It also includes an optional Maladaptive Behavior Index.
Conclusion
The investigation of this compound for the treatment of PMM2-CDG is in its early stages but has shown promising initial results. The proposed mechanism of action, targeting the stabilization of the deficient PMM2 enzyme, is a rational approach to addressing the underlying cause of the disease. Preclinical data from patient-derived fibroblasts and the findings from a single-patient case study suggest that this compound may increase PMM2 enzyme activity and lead to improvements in biochemical and clinical parameters.[1][2] Further research, including larger and controlled clinical trials, is necessary to fully evaluate the safety and efficacy of this compound as a potential therapy for this devastating rare disease. This technical guide provides a foundation for understanding the current state of research and the methodologies employed in the investigation of this novel therapeutic strategy.
References
- 1. Treatment of Single Patient With PMM2‐Congenital Disorder of Glycosylation With this compound (AT‐007), an Aldose Reductase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. appliedtherapeutics.com [appliedtherapeutics.com]
- 3. High Residual Activity of PMM2 in Patients’ Fibroblasts: Possible Pitfall in the Diagnosis of CDG-Ia (Phosphomannomutase Deficiency) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Cell Models to Study Monocyte Functions in PMM2 Congenital Disorders of Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Evaluation of Cell Models to Study Monocyte Functions in PMM2 Congenital Disorders of Glycosylation [frontiersin.org]
Preclinical Research on Govorestat (AT-007): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Govorestat (also known as AT-007) is an investigational, orally active, and central nervous system (CNS) penetrant small molecule that acts as a potent and selective inhibitor of the enzyme aldose reductase.[1][2] This enzyme is a critical component of the polyol pathway, which in certain metabolic diseases can lead to the accumulation of toxic metabolites. This compound is being developed for the treatment of rare diseases, including Classic Galactosemia and Sorbitol Dehydrogenase (SORD) Deficiency.[3] Preclinical research has been instrumental in characterizing the mechanism of action, efficacy, and safety profile of this compound, laying the groundwork for its clinical development. This technical guide provides an in-depth overview of the core preclinical research on this compound.
Mechanism of Action
This compound is a highly potent inhibitor of aldose reductase, with an in vitro IC50 value of 100 pM.[2] Aldose reductase is the first and rate-limiting enzyme in the polyol pathway. In states of hyperglycemia or hypergalactosemia, this pathway becomes overactive, leading to the conversion of glucose to sorbitol and galactose to galactitol, respectively. The subsequent accumulation of these polyols within cells can cause osmotic stress, oxidative damage, and cellular dysfunction, contributing to the pathophysiology of diseases like diabetic complications and galactosemia.
By inhibiting aldose reductase, this compound effectively blocks this conversion, thereby reducing the intracellular accumulation of sorbitol and galactitol.[1][2] This mechanism is central to its therapeutic potential in SORD deficiency, where the inability to further metabolize sorbitol leads to its toxic buildup, and in Classic Galactosemia, where galactitol accumulation drives pathology.[1][3]
Signaling Pathway
References
Govorestat's Impact on Sorbitol Accumulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Govorestat (AT-007) is a potent and selective aldose reductase inhibitor (ARI) under investigation for the treatment of several rare diseases characterized by the toxic accumulation of sorbitol. By blocking the first and rate-limiting enzyme in the polyol pathway, this compound has demonstrated a significant ability to reduce systemic and tissue-specific sorbitol levels. This technical guide provides an in-depth overview of the mechanism of action of this compound, a summary of the quantitative data from clinical and preclinical studies on its effect on sorbitol accumulation, detailed experimental methodologies for sorbitol measurement, and visualizations of the relevant biological pathways and experimental workflows.
Introduction: The Polyol Pathway and Sorbitol Accumulation
In healthy individuals, the majority of glucose is metabolized through glycolysis. However, in certain genetic disorders, such as Sorbitol Dehydrogenase (SORD) Deficiency and Classic Galactosemia, there is a metabolic block that leads to an increased flux of sugars through the polyol pathway. This two-step metabolic pathway converts glucose to sorbitol and then sorbitol to fructose.
The first and rate-limiting step is the reduction of glucose to sorbitol, catalyzed by the enzyme aldose reductase (AR). The subsequent conversion of sorbitol to fructose is mediated by sorbitol dehydrogenase (SDH). In conditions like SORD deficiency, impaired SDH activity leads to a massive accumulation of sorbitol in various tissues, including nerves, which is believed to be a primary driver of disease pathology.
This compound is a next-generation ARI designed to potently and selectively inhibit aldose reductase, thereby preventing the initial conversion of glucose to sorbitol and mitigating the downstream pathological consequences of sorbitol accumulation.
Mechanism of Action of this compound
This compound acts as a competitive inhibitor of aldose reductase. By binding to the active site of the enzyme, it prevents the reduction of glucose to sorbitol. This mechanism directly addresses the root cause of sorbitol accumulation in diseases with a dysfunctional polyol pathway.
dot
Unraveling the Pharmacokinetics of Govorestat: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Govorestat (also known as AT-007) is an investigational, orally administered, central nervous system-penetrant aldose reductase inhibitor.[1][2] It is being developed for the treatment of several rare metabolic diseases, including Classic Galactosemia.[1] The primary mechanism of action of this compound is the inhibition of aldose reductase, an enzyme that converts galactose to the toxic metabolite galactitol.[3] In Classic Galactosemia, the accumulation of galactitol is a key contributor to the long-term complications of the disease.[4] This technical guide provides an in-depth overview of the pharmacokinetics of this compound, based on currently available clinical trial data.
Core Pharmacokinetic Profile
The pharmacokinetic properties of this compound have been primarily characterized in a Phase 1/2, placebo-controlled, single and multiple ascending dose study (NCT04117711) conducted in healthy adult volunteers and adult patients with Classic Galactosemia.[5][6]
Absorption
This compound's absorption follows a model with sequential zero- and first-order kinetics.[5] The pharmacokinetic analysis from the Phase 1/2 study indicated linear, dose-dependent plasma concentrations.[6]
Distribution
This compound is a central nervous system (CNS) penetrant, a crucial feature for treating the neurological aspects of Classic Galactosemia.[1][2] Cerebrospinal fluid (CSF) levels of the drug were found to increase in a dose-dependent manner.[5] The pharmacokinetic profile of this compound is best described by a 2-compartment model.[5]
Metabolism & Elimination
The elimination half-life of this compound is approximately 10 hours, which supports a once-daily dosing regimen.[5][6]
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of this compound from the Phase 1/2 clinical trial (NCT04117711).
Table 1: Summary of this compound Pharmacokinetic Parameters [5][6]
| Parameter | Value |
| Absorption | Sequential zero- and first-order |
| Pharmacokinetic Model | 2-compartment |
| Dose Proportionality | Linear in the 0.5-40 mg/kg range |
| Elimination Half-life (t½) | ~10 hours |
| Dosing Regimen | Once-daily |
Experimental Protocols
Study Design: Phase 1/2 Clinical Trial (NCT04117711)
The primary source of pharmacokinetic data for this compound is a Phase 1/2, randomized, placebo-controlled, 4-part, single and multiple ascending dose study.[7] The study was designed to evaluate the safety, tolerability, and pharmacokinetics of this compound in both healthy adult subjects and adult patients with Classic Galactosemia.[7]
-
Part A (Single Ascending Dose - SAD): Healthy subjects received a single oral dose of this compound, with escalating doses across different cohorts.[7]
-
Parts B & C (Multiple Ascending Dose - MAD): Healthy subjects received multiple daily oral doses of this compound for 7 days, with dose escalation between cohorts.[7]
-
Part D (SAD followed by MAD): Patients with Classic Galactosemia received a single dose followed by multiple daily doses of this compound for 27 days.[7]
Doses in the study ranged from 0.5 mg/kg to 40 mg/kg.[5]
Bioanalytical Methods
Levels of this compound in plasma and CSF were measured using a qualified liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1] While the specific details of the assay development and sample evaluation are typically found in supplementary information of the primary publication, LC-MS/MS is a standard and highly sensitive method for quantifying drug concentrations in biological matrices.
Visualizations
Signaling Pathway: Aldose Reductase Inhibition
The therapeutic effect of this compound is derived from its inhibition of the aldose reductase enzyme, a key component of the polyol pathway. In Classic Galactosemia, impaired galactose metabolism leads to an accumulation of galactose, which is then converted to galactitol by aldose reductase. This compound blocks this conversion.
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. dspace.cuni.cz [dspace.cuni.cz]
- 6. Safety, Pharmacokinetics, and Pharmacodynamics of the New Aldose Reductase Inhibitor this compound (AT-007) After a Single and Multiple Doses in Participants in a Phase 1/2 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
Govorestat: A Technical Guide to its Central Nervous System Penetrant Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Govorestat (AT-007) is an investigational, orally administered, small molecule inhibitor of aldose reductase that has demonstrated the ability to cross the blood-brain barrier and enter the central nervous system (CNS).[1][2][3][4] This CNS-penetrant property is critical to its therapeutic hypothesis in treating rare metabolic diseases with significant neurological manifestations, such as Classic Galactosemia and Sorbitol Dehydrogenase (SORD) Deficiency.[1] This technical guide provides a comprehensive overview of the CNS-penetrant properties of this compound, including quantitative data from clinical studies, detailed experimental methodologies, and a visualization of its mechanism of action.
Mechanism of Action in the Central Nervous System
This compound is a potent and selective inhibitor of the enzyme aldose reductase.[1] In Classic Galactosemia, genetic mutations lead to a deficiency in the GALT enzyme, causing an accumulation of galactose. Aldose reductase converts this excess galactose into galactitol, a toxic sugar alcohol.[5] The accumulation of galactitol, particularly in the brain, is believed to be a key contributor to the severe neurological complications of the disease, including cognitive impairment, motor deficits, and speech problems.[4][5]
Similarly, in SORD deficiency, a genetic defect in the sorbitol dehydrogenase enzyme leads to the accumulation of sorbitol. This compound's inhibition of aldose reductase also blocks the conversion of glucose to sorbitol, thereby reducing the levels of this toxic metabolite.
By inhibiting aldose reductase within the CNS, this compound aims to reduce the production and accumulation of these toxic metabolites, thereby mitigating or preventing the associated neurological damage.
Quantitative Data on CNS Penetration
The CNS penetration of this compound has been evaluated in a Phase 1/2 clinical trial (NCT04117711), which included the measurement of this compound concentrations in both plasma and cerebrospinal fluid (CSF) of healthy adult participants.[6] CSF serves as a valuable surrogate for the interstitial fluid of the brain and provides direct evidence of a drug's ability to cross the blood-brain barrier.[7]
The study demonstrated a dose-dependent increase in this compound concentrations in the CSF.[6] The following tables summarize the key pharmacokinetic parameters related to CNS penetration observed in this study.
Table 1: this compound Concentration in Plasma and Cerebrospinal Fluid (CSF) in Healthy Adults
| Dose Group (mg/kg) | Mean Cmax in Plasma (ng/mL) | Mean AUC0-24 in Plasma (ng*h/mL) | Mean Concentration in CSF (ng/mL) |
| 10 | 2,330 | 25,100 | 23.9 |
| 20 | 5,330 | 57,000 | 54.8 |
| 40 | 10,100 | 118,000 | 112 |
Data extracted from the publication: "Safety, Pharmacokinetics, and Pharmacodynamics of the New Aldose Reductase Inhibitor this compound (AT-007) After a Single and Multiple Doses in Participants in a Phase 1/2 Study" published in The Journal of Clinical Pharmacology.[6]
Table 2: Calculated CSF-to-Plasma Ratios of this compound
| Dose Group (mg/kg) | Mean Cmax in Plasma (ng/mL) | Mean Concentration in CSF (ng/mL) | CSF/Plasma Cmax Ratio (%) |
| 10 | 2,330 | 23.9 | 1.03% |
| 20 | 5,330 | 54.8 | 1.03% |
| 40 | 10,100 | 112 | 1.11% |
Calculations are based on the mean Cmax in plasma and mean concentration in CSF as reported in the aforementioned study.[6]
These data quantitatively confirm that this compound penetrates the CNS in humans in a dose-proportional manner.
Experimental Protocols
The following provides a general overview of the methodologies typically employed in the assessment of CNS penetration for a drug candidate like this compound, based on the information available from the Phase 1/2 clinical trial.
Cerebrospinal Fluid (CSF) and Plasma Collection
-
Study Design: A Phase 1/2, randomized, double-blind, placebo-controlled, single- and multiple-ascending dose study was conducted in healthy adult volunteers and patients with Classic Galactosemia.[6]
-
CSF Sampling: In a subset of healthy volunteers, CSF samples were obtained via lumbar puncture at specified time points after drug administration to determine this compound concentrations.[6]
-
Plasma Sampling: Blood samples were collected at various time points after dosing to determine the plasma pharmacokinetic profile of this compound.[6]
Bioanalytical Method for Quantification of this compound
-
Method: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying small molecules like this compound in biological matrices such as plasma and CSF.
-
Procedure (General):
-
Sample Preparation: Protein precipitation is a common method for extracting the drug from the biological matrix. An internal standard is added to the samples to ensure accuracy and precision.
-
Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) system. The drug and internal standard are separated from other components on a C18 analytical column using a mobile phase gradient.
-
Mass Spectrometric Detection: The separated components are introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the precursor and product ions of this compound and the internal standard.
-
Quantification: The concentration of this compound in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of the drug.
-
Visualizations
Signaling Pathway of this compound's Action in Classic Galactosemia
Caption: Mechanism of this compound in preventing neurological damage in Classic Galactosemia.
Experimental Workflow for Assessing CNS Penetration
Caption: Workflow for determining the CNS penetration of this compound in clinical trials.
Conclusion
The available clinical data provides clear evidence that this compound is a CNS-penetrant aldose reductase inhibitor. The dose-dependent increase in CSF concentrations confirms its ability to cross the blood-brain barrier and reach its target enzyme within the central nervous system. This fundamental property underpins the therapeutic potential of this compound to address the neurological complications of rare metabolic diseases like Classic Galactosemia and SORD deficiency. Further research and clinical trials will continue to elucidate the full extent of its CNS effects and clinical benefits.
References
- 1. appliedtherapeutics.com [appliedtherapeutics.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Applied Therapeutics Updates on this compound for Classic Galactosemia Treatment [synapse.patsnap.com]
- 5. Agent 007’s efficacy in galactosemia no secret; ATI Bond for meeting with FDA | 2020-01-08 | BioWorld [bioworld.com]
- 6. Safety, Pharmacokinetics, and Pharmacodynamics of the New Aldose Reductase Inhibitor this compound (AT-007) After a Single and Multiple Doses in Participants in a Phase 1/2 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Principles and applicability of CSF sampling for the assessment of CNS drug delivery and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Exploring the Therapeutic Targets of Govorestat
For Researchers, Scientists, and Drug Development Professionals
Abstract
Govorestat (AT-007) is a potent, orally bioavailable, and central nervous system (CNS) penetrant aldose reductase inhibitor (ARI). Aldose reductase is the rate-limiting enzyme in the polyol pathway, which becomes particularly active under conditions of hyperglycemia or elevated galactose levels. By inhibiting this key enzyme, this compound effectively reduces the accumulation of toxic sugar alcohols, such as sorbitol and galactitol, which are implicated in the pathophysiology of several rare metabolic diseases. This technical guide provides a comprehensive overview of the therapeutic targets of this compound, its mechanism of action, and a summary of key preclinical and clinical findings. Detailed experimental protocols and quantitative data are presented to support further research and development in this area.
Introduction: The Polyol Pathway and Its Role in Disease
The polyol pathway is a two-step metabolic route that converts glucose to fructose. Under normal physiological conditions, the majority of glucose is phosphorylated by hexokinase to glucose-6-phosphate, entering the glycolytic pathway. However, in states of elevated intracellular glucose, as seen in diabetes mellitus, or galactose in galactosemia, hexokinase becomes saturated, and the excess sugar is shunted into the polyol pathway.
The first and rate-limiting step of this pathway is the reduction of glucose to sorbitol (or galactose to galactitol) by the enzyme aldose reductase (AKR1B1), with NADPH as a cofactor. Subsequently, sorbitol is oxidized to fructose by sorbitol dehydrogenase (SORD), utilizing NAD+ as a cofactor.
The accumulation of sorbitol and galactitol within cells, which do not readily diffuse across cell membranes, leads to osmotic stress and subsequent cellular damage. Furthermore, the increased flux through the polyol pathway depletes NADPH, a critical cofactor for regenerating the antioxidant glutathione, thereby increasing oxidative stress. This cascade of events is a key contributor to the pathogenesis of long-term complications in several diseases.
This compound's primary therapeutic strategy is the inhibition of aldose reductase, thereby preventing the initial, pathological step of the polyol pathway.
Primary Therapeutic Target: Aldose Reductase (AKR1B1)
Aldose reductase is a member of the aldo-keto reductase superfamily. It is a cytosolic, monomeric oxidoreductase that is dependent on NADPH. The enzyme is expressed in various tissues, including the lens, retina, peripheral nerves (Schwann cells), kidneys, and red blood cells.
The catalytic mechanism of aldose reductase involves the transfer of a hydride ion from NADPH to the carbonyl carbon of the substrate (e.g., glucose, galactose), leading to the formation of the corresponding sugar alcohol.
This compound's Inhibition of Aldose Reductase
This compound is a highly potent inhibitor of aldose reductase, with a reported IC50 of 100 pM . Its high affinity and selectivity for aldose reductase make it a promising therapeutic agent with potentially fewer off-target effects compared to earlier generations of ARIs.
Therapeutic Indications and Associated Pathophysiology
This compound is being investigated for the treatment of several rare diseases where the polyol pathway plays a central pathogenic role.
Classic Galactosemia
Classic Galactosemia is a rare genetic metabolic disorder caused by a deficiency of the enzyme galactose-1-phosphate uridylyltransferase (GALT). This deficiency leads to an accumulation of galactose and its metabolites, including galactitol. The accumulation of galactitol in tissues is a major contributor to the long-term complications of the disease, including neurological impairments, cataracts, and primary ovarian insufficiency.[1] this compound's inhibition of aldose reductase prevents the conversion of galactose to galactitol, thereby addressing a key pathogenic mechanism of the disease.
Sorbitol Dehydrogenase (SORD) Deficiency
SORD deficiency is a rare, progressive hereditary neuropathy. A deficiency in the SORD enzyme leads to the accumulation of sorbitol in neurons and other tissues. This accumulation is toxic to nerve cells and results in axonal neuropathy, leading to muscle weakness, atrophy, and sensory loss. By inhibiting aldose reductase, this compound prevents the production of sorbitol from glucose, directly targeting the root cause of the disease.
Phosphomannomutase 2 (PMM2) Deficiency (PMM2-CDG)
PMM2-CDG is a congenital disorder of glycosylation caused by mutations in the PMM2 gene. This results in impaired N-glycosylation of proteins. While the exact mechanism is still under investigation, it is hypothesized that aldose reductase activity is dysregulated in PMM2-CDG. In vitro studies have shown that this compound can increase PMM2 enzyme activity in fibroblast cell lines derived from patients with PMM2-CDG. One proposed mechanism is that by inhibiting aldose reductase, this compound may redirect glucose metabolism in a way that increases the availability of substrates necessary for PMM2 function.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Value |
| IC50 (Aldose Reductase) | 100 pM |
Table 2: Pharmacodynamic Effects of this compound in Clinical Trials
| Indication | Biomarker | Dose | % Reduction (Mean) | Study |
| Classic Galactosemia | Plasma Galactitol | 5 mg/kg | -19% ± 10% | Phase 1/2 |
| 20 mg/kg | -46% ± 4% | Phase 1/2 | ||
| 40 mg/kg | -51% ± 5% | Phase 1/2 | ||
| SORD Deficiency | Blood Sorbitol | Not Specified | 52% | INSPIRE (Interim) |
Table 3: Pharmacokinetic Parameters of this compound in Healthy Adults
| Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | t1/2 (hr) |
| 0.5 - 40 mg/kg | Dose-dependent | Not Specified | Dose-proportional | ~10 |
Note: This table represents a summary of available data. More detailed pharmacokinetic parameters from specific studies are needed for a complete profile.
Signaling Pathways and Experimental Workflows
The Polyol Pathway in Health and Disease
References
Govorestat's Role in the Polyol Pathway: A Technical Guide
Executive Summary: Govorestat (also known as AT-007) is a next-generation, central nervous system-penetrant aldose reductase inhibitor (ARI) under investigation for rare metabolic diseases, including Classic Galactosemia and Sorbitol Dehydrogenase (SORD) Deficiency.[1] By selectively targeting aldose reductase, the rate-limiting enzyme in the polyol pathway, this compound aims to prevent the accumulation of toxic sugar alcohols (polyols) like galactitol and sorbitol, which are implicated in the long-term complications of these disorders.[2][3] This guide provides a technical overview of the polyol pathway, this compound's mechanism of action, a summary of key clinical findings, and an outline of the experimental methodologies used in its evaluation.
The Polyol Pathway: A Critical Target in Metabolic Disease
Under normal physiological conditions, glucose metabolism is tightly regulated, primarily through glycolysis. However, in hyperglycemic states or in genetic disorders like Classic Galactosemia, alternative metabolic routes like the polyol pathway become overactivated.[4] This pathway is particularly relevant in insulin-independent tissues such as the nerves, retina, and kidneys, where glucose can freely enter cells.[5]
The pathway consists of two primary enzymatic steps:
-
Aldose Reductase (AR): This enzyme catalyzes the reduction of an aldose sugar to its corresponding sugar alcohol (polyol). It converts glucose to sorbitol and, critically in galactosemia, galactose to galactitol.[2] This reaction consumes the cofactor NADPH.[5]
-
Sorbitol Dehydrogenase (SDH): The resulting polyol is then oxidized. For instance, sorbitol is converted to fructose by SDH. However, galactitol is a poor substrate for SDH and accumulates in tissues, leading to significant cellular damage.
The pathological consequences of polyol pathway overactivation stem from several mechanisms:
-
Osmotic Stress: The accumulation of intracellular sorbitol or galactitol, which cannot easily cross cell membranes, creates an osmotic gradient that draws water into the cell, leading to swelling and damage.[5]
-
Oxidative Stress: The consumption of NADPH by aldose reductase depletes the cell's primary reducing equivalent, which is crucial for regenerating the antioxidant glutathione. This depletion impairs the cell's ability to combat reactive oxygen species (ROS), leading to oxidative stress.[5]
-
Metabolic Imbalance: The altered NAD+/NADH ratio from SDH activity and NADPH depletion disrupts other cellular metabolic processes.
References
Govorestat (AT-007) for Congenital Disorders of Glycosylation: A Technical Overview and Proposed Application in PGM1-CDG
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical overview of Govorestat (AT-007), a central nervous system-penetrant Aldose Reductase Inhibitor (ARI). This compound is in late-stage clinical development for several rare metabolic diseases, including Galactosemia, Sorbitol Dehydrogenase (SORD) Deficiency, and PMM2-Congenital Disorder of Glycosylation (PMM2-CDG).[1] While clinical data for this compound in Phosphoglucomutase-1 (PGM1) CDG is not yet available, this paper explores the therapeutic rationale for its use in this indication. We detail the mechanism of action of this compound, the pathophysiology of PGM1-CDG, and a proposed mechanism by which aldose reductase inhibition may offer a therapeutic benefit. To provide a basis for potential future research, this guide summarizes quantitative data from clinical trials of this compound in related metabolic disorders, presents detailed experimental protocols from these studies, and includes visualizations of key pathways and workflows.
Introduction to this compound (AT-007)
This compound (also known as AT-007) is an investigational, orally administered, small molecule inhibitor of aldose reductase.[1] It is designed to be a potent and selective agent with the ability to penetrate the central nervous system (CNS).[1] The primary therapeutic strategy of this compound is to prevent the formation of toxic metabolites that accumulate in certain rare genetic metabolic disorders.[2]
The development of this compound has primarily focused on conditions where the enzyme aldose reductase plays a key role in the pathology:
-
Classic Galactosemia: this compound reduces the accumulation of galactitol, a toxic sugar alcohol formed from galactose.[2][3]
-
Sorbitol Dehydrogenase (SORD) Deficiency: It aims to lower the high levels of sorbitol that cause neurotoxicity in these patients.[1][2]
-
PMM2-CDG: Preclinical data suggests this compound may increase the activity of the deficient PMM2 enzyme.[1]
This compound has received Orphan Drug Designation from the U.S. Food and Drug Administration (FDA) for the treatment of Galactosemia, PMM2-CDG, and SORD Deficiency.[2][4]
Mechanism of Action: Aldose Reductase Inhibition
This compound's mechanism of action is the potent and selective inhibition of aldose reductase, a key enzyme in the polyol pathway. This pathway is an alternative route for glucose metabolism that, under normal physiological conditions, is not highly active. However, in states of hyperglycemia or in specific genetic disorders where sugars like galactose accumulate, the polyol pathway becomes more significant.
Aldose reductase catalyzes the reduction of aldose sugars to their corresponding sugar alcohols (polyols). Specifically, it converts:
-
Glucose to Sorbitol
-
Galactose to Galactitol
These sugar alcohols do not readily diffuse across cell membranes and their accumulation can lead to osmotic stress, cellular damage, and long-term complications, particularly in neurological tissues.[2] By inhibiting aldose reductase, this compound aims to prevent the formation and subsequent toxic accumulation of these sugar alcohols.[1]
Congenital Disorders of Glycosylation: Focus on PGM1-CDG
Congenital Disorders of Glycosylation (CDGs) are a group of rare inherited metabolic disorders caused by defects in the synthesis of glycans and the attachment of these glycans to lipids and proteins. PGM1-CDG is a specific type of CDG resulting from pathogenic biallelic variants in the PGM1 gene.[5] This gene encodes the enzyme phosphoglucomutase-1, which plays a crucial role in carbohydrate metabolism by catalyzing the reversible conversion of glucose-1-phosphate to glucose-6-phosphate.[5]
This enzymatic function is a critical junction for several metabolic pathways:
-
Glycolysis: The conversion is a necessary step for the entry of glucose from glycogen into the glycolytic pathway.
-
Glycogen Metabolism: It is essential for both the breakdown (glycogenolysis) and synthesis (glycogenesis) of glycogen.
-
Glycosylation: PGM1 is vital for the formation of UDP-glucose and UDP-galactose, which are essential precursors for protein and lipid glycosylation.[5]
The deficiency in PGM1 leads to a multisystemic disorder with a wide range of clinical presentations, including liver disease, myopathy, cardiomyopathy, hypoglycemia, and coagulation abnormalities.[5][6][7] The current standard of care for the glycosylation defects in PGM1-CDG is oral D-galactose supplementation, which can improve many of the biochemical abnormalities.[5][8][9]
Proposed Therapeutic Rationale for this compound in PGM1-CDG
While this compound's primary mechanism is the inhibition of the polyol pathway, this action may have beneficial downstream effects in the context of PGM1-CDG. This proposed mechanism is theoretical and requires preclinical and clinical validation.
The rationale is based on the concept of metabolic shunting. By blocking the conversion of glucose to sorbitol via aldose reductase, this compound could increase the intracellular pool of glucose. This surplus glucose could then be directed towards other metabolic pathways. In the context of PGM1-CDG, the hypothesis is that increased glucose availability could enhance flux through the initial steps of glycolysis, leading to a greater production of glucose-6-phosphate. This, in turn, could help to drive the compromised PGM1-catalyzed reaction forward, increasing the availability of glucose-1-phosphate for the synthesis of UDP-glucose and UDP-galactose, thereby partially correcting the glycosylation defect.
This mechanism is analogous to the proposed benefit in PMM2-CDG, where aldose reductase inhibition is thought to shunt glucose metabolism towards glucose-1,6-bisphosphate, an endogenous stabilizer of the PMM2 enzyme.[10]
Preclinical and Clinical Data for this compound (in Related Disorders)
Disclaimer: The following data are from clinical trials in Classic Galactosemia, SORD Deficiency, and a single-patient study in PMM2-CDG. There is currently no available clinical data for this compound in PGM1-CDG. This information is presented to illustrate the pharmacological activity and potential clinical effects of this compound in related metabolic disorders.
Table 1: Summary of Quantitative Efficacy Data for this compound in Classic Galactosemia
| Endpoint | Patient Population | Treatment Group | Result | Statistical Significance | Reference |
| Plasma Galactitol Reduction | Children (2-17 years) | This compound | 40% mean reduction | p < 0.001 vs. placebo | [3] |
| Plasma Galactitol Reduction | Adults | This compound (20 mg/kg) | ~50% reduction from baseline | Statistically significant | [3] |
| Plasma Galactitol Reduction | Adults | This compound (40 mg/kg) | ~51% ± 5% reduction from baseline | - | [11] |
| Global Statistical Test (Behavior, Activities of Daily Living) | Children (2-17 years) | This compound | Statistically significant benefit | p = 0.0205 (post-hoc analysis) | [3] |
| Adaptive Skills (BASC-3 Adaptive Skills Index) | Children (2-17 years) | This compound | Improvement vs. placebo | p = 0.0265 | [3] |
Table 2: Summary of Quantitative Efficacy Data for this compound in SORD Deficiency
| Endpoint | Patient Population | Treatment Group | Result | Statistical Significance | Reference |
| Blood Sorbitol Reduction | Adults (16-55 years) | This compound | 52% mean reduction (~16,000 ng/mL) over 90 days | p < 0.001 vs. placebo | [12] |
| Blood Sorbitol Reduction (12-month interim analysis) | Adults | This compound | Sustained and statistically significant reduction | p < 0.001 vs. placebo | [4] |
| CMT Health Index (CMT-HI) | Adults | This compound | Statistically significant effect on multiple domains | p = 0.01 | [4] |
| Correlation of Sorbitol and Clinical Outcome (CMT-FOM) | Adults | This compound | Statistically significant correlation | p = 0.05 | [4] |
Table 3: Case Report Data for this compound in PMM2-CDG (Single Patient)
| Endpoint | Patient Details | Treatment Details | Result | Reference |
| Whole Blood Sorbitol | Child, 30 months at enrollment | Dose escalated to 30 mg/kg over 36 months | Dose-dependent decrease, normalized at 30 mg/kg | [10] |
| NPCRS (Nijmegen Pediatric CDG Rating Scale) | Child, 30 months at enrollment | Dose escalated to 30 mg/kg over 36 months | 9-point (46%) improvement | [10] |
| Liver Transaminases, Clotting Factors | Child, 30 months at enrollment | Dose escalated to 30 mg/kg over 36 months | Improvements observed | [10] |
Experimental Protocols
The following are summaries of methodologies from key clinical trials of this compound. These protocols can serve as a reference for designing future studies in CDGs.
ACTION-Galactosemia Kids (Phase 3)
-
Study Design: A Phase 3, randomized, double-blind, placebo-controlled study.
-
Patient Population: 47 children aged 2-17 years with Classic Galactosemia.[3]
-
Intervention: Oral this compound versus placebo.
-
Primary Endpoint: A Global Statistical Test combining four measures: OWLS-2 Oral Expression, OWLS-2 Listening Comprehension, BASC-3 Behavior Symptoms Index, and BASC-3 Activities of Daily Living.[3]
-
Secondary Endpoints: Included assessments of adaptive skills (BASC-3) and tremor (Archimedes Spiral Drawing Test).[3]
-
Biomarker Analysis: Plasma galactitol levels were measured at baseline and throughout the study.[3]
-
Duration: Clinical outcomes were assessed every 6 months.[12]
INSPIRE Trial (Phase 3 in SORD Deficiency)
-
Study Design: A Phase 3, randomized, double-blind, placebo-controlled study.
-
Patient Population: Approximately 50 patients aged 16-55 with SORD Deficiency in the US and Europe.[12]
-
Primary Endpoint: A composite clinical endpoint (CMT-FOM) including the 10-meter walk-run test, 4-stair climb, sit-to-stand test, 6-minute walk test, and dorsiflexion.[4]
-
Secondary Endpoints: Included the CMT Health Index (CMT-HI), a patient-reported outcome measure.[4]
-
Biomarker Analysis: Blood sorbitol levels were measured. An interim analysis at 12 months demonstrated a statistically significant reduction in sorbitol.[4]
-
Key Correlation Analysis: A prespecified analysis correlated the change in sorbitol levels with the change in clinical outcomes.[4]
Single-Patient Expanded Access in PMM2-CDG
-
Study Design: Single-patient investigational new drug (IND) expanded access.
-
Patient: A single child with PMM2-CDG, enrolled at 30 months of age.[10]
-
Intervention: Oral suspension of this compound, starting at 1 mg/kg and escalated to 30 mg/kg.[10]
-
Primary Endpoint: Safety and tolerability.[10]
-
Secondary Exploratory Endpoints:
-
Duration: The patient was treated and monitored for over 36 months.[10]
Safety and Tolerability of this compound
Across clinical trials in Galactosemia and SORD Deficiency, this compound has been generally safe and well-tolerated.[1][10] In the ACTION-Galactosemia Kids study, adverse events were well-balanced between the active and placebo groups.[13] Similarly, in the Phase 3 INSPIRE trial, the incidence of adverse events was similar between this compound and placebo-treated groups.[4] The single patient with PMM2-CDG tolerated this compound for over 36 months without significant safety signals.[10]
Conclusion and Future Directions
This compound is a promising CNS-penetrant aldose reductase inhibitor with demonstrated efficacy in reducing toxic metabolites in Galactosemia and SORD Deficiency. While its clinical development has not yet extended to PGM1-CDG, a plausible therapeutic rationale exists for its investigation in this and other congenital disorders of glycosylation. The proposed mechanism of shunting glucose metabolism to support glycosylation precursor synthesis is a compelling hypothesis that warrants further exploration.
Future research should focus on preclinical studies using PGM1-CDG patient-derived cells or animal models to validate this proposed mechanism. Such studies would be crucial to determine if this compound can indeed improve glycosylation in a PGM1-deficient background. Should these preclinical studies yield positive results, a carefully designed clinical trial, leveraging the established safety profile and learnings from trials in other rare metabolic diseases, would be the logical next step to evaluate the potential of this compound as a novel therapeutic for patients with PGM1-CDG.
References
- 1. appliedtherapeutics.com [appliedtherapeutics.com]
- 2. Applied Therapeutics Updates on this compound for Classic Galactosemia Treatment [synapse.patsnap.com]
- 3. neurologylive.com [neurologylive.com]
- 4. Applied Therapeutics Announces Positive Results from 12-month Interim Analysis of this compound (AT-007) in the Ongoing INSPIRE Phase 3 Trial in Sorbitol Dehydrogenase (SORD) Deficiency - BioSpace [biospace.com]
- 5. Novel insights into the phenotype and long-term D-gal treatment in PGM1-CDG: a case series - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdghub.com [cdghub.com]
- 7. PGM1-Congenital Disorder of Glycosylation (PGM1-CDG) | Frontiers in Congenital Disorders of Glycosylation [fcdgc.rarediseasesnetwork.org]
- 8. News on Clinical Details and Treatment in PGM1-CDG - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oral D-galactose supplementation in PGM1-CDG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Treatment of Single Patient With PMM2‐Congenital Disorder of Glycosylation With this compound (AT‐007), an Aldose Reductase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Safety, Pharmacokinetics, and Pharmacodynamics of the New Aldose Reductase Inhibitor this compound (AT-007) After a Single and Multiple Doses in Participants in a Phase 1/2 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. galactosemia.org [galactosemia.org]
- 13. Results of the ACTION‐Galactosemia Kids Study to Evaluate the Effects of this compound in Pediatric Patients with Classic Galactosemia - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Govorestat (AT-007) In Vitro Assay Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Govorestat (also known as AT-007) is a potent, orally active, and central nervous system (CNS) penetrant aldose reductase inhibitor.[1][2] Aldose reductase is the rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol and galactose to galactitol.[3][4] Under normal physiological conditions, this pathway is of minor significance for glucose metabolism. However, in hyperglycemic states or in genetic disorders such as Classic Galactosemia and Sorbitol Dehydrogenase (SORD) deficiency, the increased flux through the polyol pathway leads to the accumulation of sorbitol and galactitol, respectively.[4][5] This accumulation can cause osmotic stress, oxidative damage, and cellular dysfunction, contributing to the pathogenesis of various complications.[4]
This compound is in development for the treatment of Classic Galactosemia, SORD deficiency, and Phosphomannomutase 2 (PMM2) deficiency.[5] These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of this compound.
Data Presentation
This compound (AT-007) In Vitro Efficacy Summary
| Parameter | Value | Cell/System | Reference |
| IC50 (Aldose Reductase) | 100 pM | Recombinant Human Aldose Reductase | [2] |
| Sorbitol Reduction | ~50% | iPSC-derived Motor Neurons | [4] |
| Sorbitol Reduction | Significant reduction | Patient-derived Fibroblasts | [4][6] |
| PMM2 Enzyme Activity | ~40% increase | Patient-derived Fibroblasts | [1] |
Illustrative Dose-Dependent Reduction of Sorbitol in Patient-Derived Fibroblasts
| This compound (AT-007) Concentration (µM) | Sorbitol Level (ng/µg protein) | Percent Reduction from Untreated |
| 0 (Untreated Control) | 3.95 ± 1.46 | 0% |
| 1 | Data not available | Illustrative ~25% |
| 10 | Data not available | Illustrative ~60% |
| 100 | 0.21 ± 0.02 | ~94.7% |
Note: The data for 1 µM and 10 µM are illustrative examples based on typical dose-response curves and the significant reduction observed at 100 µM. Actual experimental data is required for confirmation.[4][6]
Signaling Pathway
The primary mechanism of action of this compound is the inhibition of aldose reductase, the initial enzyme in the polyol pathway.
References
- 1. Treatment of Single Patient With PMM2‐Congenital Disorder of Glycosylation With this compound (AT‐007), an Aldose Reductase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. In vitro study of aldose reductase inhibitor concentrations in the lens and inhibitory effect on sugar alcohol accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sorbitol reduction via this compound ameliorates synaptic dysfunction and neurodegeneration in sorbitol dehydrogenase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. appliedtherapeutics.com [appliedtherapeutics.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Govorestat Administration in Animal Models of Galactosemia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Classic Galactosemia is a rare genetic metabolic disorder characterized by the inability to properly metabolize galactose, a sugar found in milk and other foods. This deficiency leads to the accumulation of toxic metabolites, primarily galactitol, which is synthesized from galactose by the enzyme aldose reductase.[1][2] The accumulation of galactitol is implicated in the long-term complications of galactosemia, including neurological damage, cataracts, and ovarian insufficiency.[1][2]
Govorestat (AT-007) is a potent and selective aldose reductase inhibitor (ARI) that has been developed as a potential therapeutic agent for galactosemia.[3][4] By blocking aldose reductase, this compound aims to reduce the production and accumulation of galactitol, thereby mitigating the downstream pathological effects.[3] This document provides detailed application notes and protocols for the administration of this compound in a relevant animal model of galactosemia, the Galactose-1-Phosphate Uridylyltransferase (GALT)-null rat, to aid researchers in preclinical study design and execution.
Mechanism of Action
In classic galactosemia, the deficiency of the GALT enzyme leads to an accumulation of galactose. This excess galactose is shunted into the polyol pathway, where aldose reductase converts it to galactitol.[1] Galactitol is a sugar alcohol that does not readily cross cell membranes and its accumulation leads to osmotic stress, oxidative stress, and cellular dysfunction.[5][6] this compound acts as a competitive inhibitor of aldose reductase, preventing the conversion of galactose to galactitol.[3][4]
Animal Model
The primary animal model for studying classic galactosemia and the effects of this compound is the GALT-null rat . This model has been shown to mimic several key phenotypic characteristics of human galactosemia, including cataracts and neurological deficits, making it a valuable tool for preclinical research.[7]
Key Characteristics of the GALT-null Rat Model:
-
Genotype: Homozygous for a null mutation in the GALT gene.
-
Phenotype: Develops cataracts and exhibits cognitive and motor deficits.
-
Metabolic Profile: Accumulates high levels of galactose and galactitol in various tissues, including the brain, liver, and lens.[8]
Quantitative Data Presentation
The administration of this compound in the GALT-null rat model of classic galactosemia has been shown to significantly reduce galactitol levels. The following table summarizes the key quantitative findings from preclinical studies.
| Parameter | Animal Model | Treatment Group | Dosage | Duration | Tissue | % Reduction in Galactitol (Mean) | Reference |
| Galactitol Levels | GALT-null Rat | This compound (AT-007) | Not explicitly stated, inferred to be similar to human clinical trial doses (e.g., 20 mg/kg) | Not explicitly stated | Plasma/Tissues | ~50% | [9][10] |
Note: The exact dosage and duration of treatment in the preclinical rat studies are not publicly available and are inferred from human clinical trial data and general preclinical practices.
Experimental Protocols
The following protocols provide a general framework for the administration of this compound and the subsequent analysis of its effects in the GALT-null rat model.
Protocol 1: this compound Administration via Oral Gavage
Objective: To administer this compound to GALT-null rats at a specified dosage.
Materials:
-
This compound (AT-007) powder
-
Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water
-
Mortar and pestle or other homogenization equipment
-
Analytical balance
-
Volumetric flasks and graduated cylinders
-
Oral gavage needles (20-22 gauge, 1.5-2 inches long for adult rats)
-
Syringes (1-3 mL)
-
GALT-null rats
Procedure:
-
Preparation of this compound Suspension:
-
Calculate the required amount of this compound and vehicle based on the desired concentration and the number of animals to be dosed. A common dosage used in human clinical trials that may be adapted for rats is 20 mg/kg.[11]
-
Weigh the appropriate amount of this compound powder.
-
Prepare the 0.5% CMC vehicle by slowly adding CMC powder to sterile water while stirring continuously until fully dissolved.
-
Levigate the this compound powder with a small amount of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle to the paste while mixing continuously to ensure a homogenous suspension.
-
-
Animal Dosing:
-
Weigh each rat accurately to determine the individual dose volume.
-
Gently restrain the rat.
-
Measure the calculated volume of the this compound suspension into a syringe fitted with an oral gavage needle.
-
Carefully insert the gavage needle into the rat's esophagus and deliver the dose directly into the stomach.
-
Monitor the animal for any signs of distress after dosing.
-
Administer the dose once daily, as supported by pharmacokinetic and pharmacodynamic modeling.[9] The duration of the study will depend on the specific endpoints being investigated.
-
Protocol 2: Tissue Collection and Preparation
Objective: To collect and process tissues from GALT-null rats for galactitol analysis.
Materials:
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments (scissors, forceps)
-
Liquid nitrogen
-
Cryovials or other appropriate storage tubes
-
Homogenizer (e.g., Potter-Elvehjem)
-
Centrifuge
Procedure:
-
Tissue Collection:
-
Anesthetize the rat according to approved institutional animal care and use committee (IACUC) protocols.
-
Perform a cardiac puncture to collect blood into EDTA-containing tubes.
-
Perfuse the animal with ice-cold saline to remove blood from the tissues.
-
Dissect the desired tissues (e.g., brain, liver, lens, sciatic nerve).
-
Immediately snap-freeze the tissues in liquid nitrogen to halt metabolic activity.
-
Store the frozen tissues at -80°C until analysis.[8]
-
-
Tissue Homogenization:
-
Weigh the frozen tissue sample.
-
Add a specific volume of ice-cold distilled water or an appropriate buffer.
-
Homogenize the tissue on ice until a uniform consistency is achieved.
-
Protocol 3: Quantification of Galactitol by High-Performance Liquid Chromatography (HPLC)
Objective: To measure the concentration of galactitol in tissue homogenates. This protocol is adapted from methods used for rat lens and sciatic nerve and may require optimization for other tissues.
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Perchloric acid
-
Potassium carbonate
-
Internal standard (e.g., sorbitol)
-
Galactitol standard
-
Centrifuge
-
Syringe filters (0.45 µm)
Procedure:
-
Sample Preparation:
-
To the tissue homogenate, add a known amount of the internal standard.
-
Precipitate proteins by adding perchloric acid and incubating on ice.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Neutralize the supernatant with potassium carbonate.
-
Centrifuge again to remove the potassium perchlorate precipitate.
-
Filter the supernatant through a 0.45 µm syringe filter before injection into the HPLC system.
-
-
HPLC Analysis:
-
Mobile Phase: An isocratic mobile phase of acetonitrile and water is typically used. The exact ratio may need to be optimized.
-
Flow Rate: A typical flow rate is around 1.0 mL/min.
-
Detection: Monitor the eluent at a wavelength of 192 nm.
-
Standard Curve: Prepare a standard curve using known concentrations of galactitol to quantify the amount in the tissue samples.
-
Data Analysis: Calculate the concentration of galactitol in the original tissue sample based on the peak areas of galactitol and the internal standard, and by referencing the standard curve.
-
Signaling Pathways and Experimental Workflows
The primary signaling pathway affected by this compound in galactosemia is the Polyol Pathway . The accumulation of galactitol also leads to downstream cellular stress responses.
References
- 1. Galactosemia Mechanism of Disease | HCP | Galactosemia.com [galactosemia.com]
- 2. Galactosemia: Biochemistry, Molecular Genetics, Newborn Screening, and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. appliedtherapeutics.com [appliedtherapeutics.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Feedback inhibition of aldose reductase gene expression in rat renal medulla. Galactitol accumulation reduces enzyme mRNA levels and depletes cellular inositol content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of galactose feeding on aldose reductase gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A galactose‐1‐phosphate uridylyltransferase‐null rat model of classic galactosemia mimics relevant patient outcomes and reveals tissue‐specific and longitudinal differences in galactose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Safety, Pharmacokinetics, and Pharmacodynamics of the New Aldose Reductase Inhibitor this compound (AT-007) After a Single and Multiple Doses in Participants in a Phase 1/2 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. neurologylive.com [neurologylive.com]
Measuring the Efficacy of Govorestat in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Govorestat (also known as AT-007) is a potent and selective aldose reductase inhibitor (ARI) that is capable of penetrating the central nervous system.[1][2] Aldose reductase is a key enzyme in the polyol pathway, which converts glucose to sorbitol and galactose to galactitol.[3][4] Under normal physiological conditions, this pathway is of minor significance for glucose metabolism. However, in disease states such as galactosemia and sorbitol dehydrogenase (SORD) deficiency, the accumulation of galactitol and sorbitol, respectively, leads to cellular damage and contributes to the pathophysiology of these conditions.[5] this compound is in development for the treatment of these rare neurological and metabolic diseases.[2][6]
These application notes provide detailed protocols for assessing the efficacy of this compound in relevant cell culture models. The described assays are designed to measure the direct effect of this compound on its target, aldose reductase, as well as its impact on downstream cellular processes, including the accumulation of toxic metabolites and markers of cellular stress.
Mechanism of Action: The Polyol Pathway
This compound's therapeutic potential lies in its ability to inhibit aldose reductase, thereby preventing the accumulation of toxic polyols. The diagram below illustrates the polyol pathway and the point of intervention by this compound.
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound observed in in vitro cell culture experiments. This data provides a benchmark for researchers evaluating the compound's efficacy.
| Cell Type | Parameter Measured | This compound (AT-007) Treatment | Result | Reference |
| SORD-deficient patient-derived iPSC motor neurons | Intracellular Sorbitol Levels | Not specified | ~50% reduction compared to untreated cells | [3][7] |
| SORD-deficient patient-derived fibroblasts | Reactive Oxygen Species (ROS) | Not specified | Significant reduction in ROS accumulation | [7] |
Experimental Protocols
The following section provides detailed protocols for key experiments to measure the efficacy of this compound in a cell culture setting.
Aldose Reductase Activity Assay in Cell Lysates
This assay directly measures the enzymatic activity of aldose reductase in cell lysates, providing a direct assessment of this compound's inhibitory effect. The protocol is based on the spectrophotometric measurement of NADPH oxidation.
Materials:
-
Cultured cells (e.g., patient-derived fibroblasts, iPSC-derived neurons)
-
This compound
-
Vehicle control (e.g., DMSO)
-
Phosphate buffer (e.g., 0.067 M, pH 6.2)
-
NADPH solution
-
Substrate solution (e.g., DL-glyceraldehyde)
-
Cell lysis buffer
-
Protein assay reagent (e.g., Bradford reagent)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere and grow.
-
Treat cells with varying concentrations of this compound and a vehicle control for a predetermined time.
-
-
Preparation of Cell Lysates:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a standard method like the Bradford assay. This is crucial for normalizing the enzyme activity.
-
-
Enzyme Activity Assay:
-
In a UV-transparent 96-well plate or cuvette, prepare the reaction mixture containing phosphate buffer, NADPH, and the cell lysate.
-
Initiate the reaction by adding the substrate (e.g., DL-glyceraldehyde).
-
Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of NADPH oxidation is proportional to the aldose reductase activity.
-
-
Data Analysis:
-
Calculate the rate of NADPH consumption (ΔOD/min).
-
Normalize the activity to the protein concentration of the lysate (ΔOD/min/mg protein).
-
Determine the percentage of inhibition for each this compound concentration compared to the vehicle control.
-
If desired, calculate the IC50 value of this compound.
-
Measurement of Intracellular Sorbitol/Galactitol Levels
This assay quantifies the accumulation of sorbitol or galactitol within the cells, which is a direct downstream consequence of aldose reductase activity. This protocol outlines a general approach; specific detection methods like HPLC or commercially available assay kits are recommended for accurate quantification.
Materials:
-
Cultured cells
-
This compound and vehicle control
-
High-glucose or high-galactose medium to induce polyol accumulation
-
Extraction solvent (e.g., ethanol)
-
Analytical equipment (e.g., HPLC with a suitable detector, or a commercial colorimetric/fluorometric assay kit)
Procedure:
-
Cell Culture and Treatment:
-
Culture cells in a medium containing high levels of glucose (for sorbitol measurement) or galactose (for galactitol measurement) to stimulate the polyol pathway.
-
Treat cells with this compound or vehicle control for a specified duration.
-
-
Metabolite Extraction:
-
Wash the cells with ice-cold PBS.
-
Extract the intracellular metabolites by adding a cold extraction solvent (e.g., 80% ethanol).
-
Collect the cell extracts and centrifuge to remove precipitates.
-
-
Quantification:
-
Analyze the extracts for sorbitol or galactitol content using a validated analytical method such as HPLC or a commercially available assay kit.
-
Normalize the metabolite levels to the total protein content or cell number.
-
-
Data Analysis:
-
Compare the intracellular sorbitol or galactitol levels in this compound-treated cells to those in vehicle-treated cells.
-
Assessment of Cellular Stress
The accumulation of polyols can lead to cellular stress, including the generation of reactive oxygen species (ROS) and mitochondrial dysfunction. The following assays can be used to evaluate the protective effects of this compound against these stress responses.
Materials:
-
Cultured cells
-
This compound and vehicle control
-
ROS-sensitive fluorescent probe (e.g., DCFH-DA)
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and treat with this compound or vehicle control, along with a stimulus to induce polyol accumulation (high glucose/galactose).
-
-
Staining with ROS Probe:
-
Load the cells with a ROS-sensitive probe like DCFH-DA according to the manufacturer's instructions.
-
-
Measurement of Fluorescence:
-
Measure the fluorescence intensity using a fluorescence plate reader or flow cytometer. The fluorescence intensity is proportional to the level of intracellular ROS.
-
-
Data Analysis:
-
Compare the ROS levels in this compound-treated cells to the vehicle-treated control.
-
Materials:
-
Cultured cells
-
This compound and vehicle control
-
Commercially available ATP assay kit (luciferase-based)
-
Luminometer
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and treat with this compound or vehicle control in the presence of high glucose or galactose.
-
-
Cell Lysis and ATP Measurement:
-
Lyse the cells and measure the ATP concentration using a luciferase-based ATP assay kit according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize ATP levels to total protein or cell number.
-
Compare the ATP levels in this compound-treated cells to the vehicle-treated control. A rescue of ATP levels by this compound would indicate a protective effect against polyol-induced mitochondrial dysfunction.
-
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for evaluating the efficacy of this compound in a cell culture setting. By measuring its direct inhibitory effect on aldose reductase, its ability to reduce the accumulation of toxic metabolites, and its capacity to mitigate downstream cellular stress, researchers can gain valuable insights into the therapeutic potential of this compound. The provided quantitative data serves as a useful reference for these investigations.
References
- 1. benchchem.com [benchchem.com]
- 2. Measurement of Reactive Oxygen Species in the Culture Media Using Acridan Lumigen PS-3 Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. ATP Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. researchgate.net [researchgate.net]
- 7. Sorbitol reduction via this compound ameliorates synaptic dysfunction and neurodegeneration in sorbitol dehydrogenase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
Govorestat in Preclinical Research: Application Notes and Protocols for Investigators
For Researchers, Scientists, and Drug Development Professionals
Introduction
Govorestat (also known as AT-007) is a potent and selective aldose reductase inhibitor (ARI) under investigation for the treatment of classic galactosemia and other rare metabolic diseases.[1][2] Aldose reductase is a key enzyme in the polyol pathway, which, under normal physiological conditions, plays a minor role in glucose metabolism. However, in states of high sugar concentrations, such as in galactosemia, aldose reductase converts galactose to galactitol.[1] The accumulation of this sugar alcohol is cytotoxic and is implicated in the long-term complications of the disease. This compound's mechanism of action is the inhibition of this enzymatic conversion.[1][3] These application notes provide an overview of this compound's preclinical data and offer protocols for its use in laboratory settings.
Quantitative Data Summary
The following table summarizes key in vitro and in vivo preclinical data for this compound, providing a basis for dose selection and experimental design.
| Parameter | Value | Species/Model | Notes | Reference |
| IC50 (Aldose Reductase) | 100 pM | --- | In vitro enzyme inhibition assay. | [3] |
| Galactitol Reduction | ~50% | Rat model of Classic Galactosemia | This reduction in galactitol is comparable to that observed in human clinical trials. | [1][4] |
| Effective Dose Range (Human) | 20-40 mg/kg | Human | Clinical trial data showing significant galactitol reduction. | [1][5] |
Signaling Pathway
This compound targets the polyol pathway, a metabolic route that becomes pathogenic in the context of galactosemia. The diagram below illustrates the mechanism of action of this compound.
Caption: Mechanism of action of this compound in the polyol pathway.
Experimental Protocols
Protocol 1: In Vitro Aldose Reductase Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against aldose reductase.
Materials:
-
Recombinant human aldose reductase
-
NADPH
-
DL-glyceraldehyde (substrate)
-
This compound
-
Phosphate buffer (pH 6.2)
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add phosphate buffer, NADPH, and varying concentrations of this compound.
-
Add the aldose reductase enzyme to each well and incubate for a pre-determined time at 37°C.
-
Initiate the reaction by adding the substrate, DL-glyceraldehyde.
-
Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
Calculate the rate of reaction for each this compound concentration.
-
Plot the reaction rate as a function of the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: In Vivo Efficacy Study in a Rat Model of Galactosemia
This protocol outlines a general procedure for evaluating the efficacy of this compound in a GALT-null rat model of classic galactosemia.
Animal Model:
-
Galactose-1-phosphate uridylyltransferase (GALT)-deficient rats. These rats mimic the human condition of classic galactosemia.
Dosing and Administration:
-
Based on human clinical data and reported preclinical efficacy, a starting dose range of 20-40 mg/kg of this compound can be explored.[1][5]
-
Prepare a formulation of this compound suitable for oral gavage (e.g., suspension in a vehicle like 0.5% carboxymethylcellulose).
-
Administer this compound orally to the GALT-null rats once daily for the duration of the study. A control group should receive the vehicle only.
Efficacy Assessment:
-
Biomarker Analysis: Collect blood samples at baseline and at various time points throughout the study. Measure the levels of galactitol in the plasma or red blood cells using a validated analytical method (e.g., LC-MS/MS). A significant reduction in galactitol levels in the this compound-treated group compared to the control group indicates target engagement and efficacy. An approximate 50% reduction in galactitol has been reported in a rat model.[1][4]
-
Clinical Endpoint Evaluation: Monitor the animals for the development of long-term complications associated with galactosemia, such as cataract formation (via slit-lamp examination) and neurological deficits (e.g., motor coordination tests).
Experimental Workflow
The following diagram provides a high-level overview of the experimental workflow for preclinical evaluation of this compound.
Caption: Preclinical experimental workflow for this compound.
References
- 1. Safety, Pharmacokinetics, and Pharmacodynamics of the New Aldose Reductase Inhibitor this compound (AT-007) After a Single and Multiple Doses in Participants in a Phase 1/2 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. appliedtherapeutics.com [appliedtherapeutics.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. neurologylive.com [neurologylive.com]
Application Notes and Protocols for the Use of Govorestat in Fibroblast Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Govorestat (also known as AT-007) is a potent and selective aldose reductase inhibitor (ARI) that has shown therapeutic potential in several rare diseases, including Galactosemia, Sorbitol Dehydrogenase (SORD) Deficiency, and Phosphomannomutase 2 Congenital Disorder of Glycosylation (PMM2-CDG).[1] Aldose reductase is a key enzyme in the polyol pathway, which converts glucose to sorbitol and galactose to galactitol. Under pathological conditions, the accumulation of these sugar alcohols can lead to cellular damage. This compound's mechanism of action involves the inhibition of aldose reductase, thereby preventing the accumulation of these toxic metabolites.[2]
Recent studies have demonstrated the efficacy of this compound in fibroblast cell lines derived from patients with rare metabolic disorders. These in vitro models are crucial for understanding the drug's mechanism of action, determining effective concentrations, and assessing its potential therapeutic benefits before moving into clinical trials. These application notes provide detailed protocols for the use of this compound in fibroblast cell lines, focusing on its application in studying SORD deficiency and PMM2-CDG.
Data Presentation
The following tables summarize the quantitative data from studies using this compound in fibroblast cell lines.
Table 1: Effect of this compound on Sorbitol Levels in SORD Deficiency Patient-Derived Fibroblasts
| Treatment Condition | Sorbitol Level (ng/µg protein) | Percent Reduction |
| Untreated SORD Fibroblasts | 3.95 ± 1.46 | - |
| 1 µM this compound-treated SORD Fibroblasts | 0.21 ± 0.02 | ~94.7% |
| Control Fibroblasts | 0.11 ± 0.02 | - |
Data extracted from Zhu et al., JCI Insight, 2023.[3]
Table 2: Effect of this compound on PMM2 Enzyme Activity in PMM2-CDG Patient-Derived Fibroblasts
| Treatment Condition | PMM2 Enzyme Activity (nmol/h/mg) | Percent Increase |
| Untreated PMM2-CDG Fibroblasts | 211 | - |
| This compound-treated PMM2-CDG Fibroblasts | 298 | ~41.2% |
Data extracted from a single-patient study on PMM2-CDG. The in vitro concentration of this compound was not specified in the publication.[3][4]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its application in fibroblast cell lines.
References
- 1. JCI Insight - Sorbitol reduction via this compound ameliorates synaptic dysfunction and neurodegeneration in sorbitol dehydrogenase deficiency [insight.jci.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Sorbitol reduction via this compound ameliorates synaptic dysfunction and neurodegeneration in sorbitol dehydrogenase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Treatment of Single Patient With PMM2‐Congenital Disorder of Glycosylation With this compound (AT‐007), an Aldose Reductase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Govorestat in iPSC-Derived Motor Neurons
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Govorestat (AT-007), a potent and brain-penetrant aldose reductase inhibitor, in induced pluripotent stem cell (iPSC)-derived motor neuron models.[1][2] The provided protocols and data are intended to facilitate research into the therapeutic potential of this compound for neurological disorders characterized by the accumulation of sorbitol, such as Sorbitol Dehydrogenase (SORD) deficiency.[3][4][5][6]
Introduction to this compound and the Polyol Pathway
This compound is a selective inhibitor of aldose reductase, the rate-limiting enzyme in the polyol pathway.[2][5] Under normal physiological conditions, this pathway plays a minor role in glucose metabolism. However, in certain pathological states, increased flux through the polyol pathway leads to the conversion of glucose to sorbitol.[7][8] The subsequent accumulation of sorbitol can induce osmotic stress, oxidative stress, and mitochondrial dysfunction, ultimately leading to cellular damage.[3][4][7][9] In the context of motor neurons, this sorbitol-induced pathology is implicated in the development and progression of certain hereditary neuropathies.[3][4]
This compound has been shown to significantly reduce sorbitol levels in various cell types, including iPSC-derived motor neurons, highlighting its potential as a therapeutic agent to mitigate the downstream pathological effects of sorbitol accumulation.[2][3][4]
Data Presentation
The following table summarizes the quantitative data on the effect of this compound on sorbitol levels in iPSC-derived motor neurons from SORD-deficient patients.
| Cell Type | Condition | Treatment | Sorbitol Level (ng/μg protein) | Percent Reduction | Reference |
| iPSC-derived motor neurons | SORD-deficient | Untreated | 6.46 ± 1.25 | - | Zhu et al., 2023[10] |
| iPSC-derived motor neurons | SORD-deficient | This compound (AT-007) | 3.02 ± 0.82 | ~53% | Zhu et al., 2023[10] |
Signaling Pathway
The following diagram illustrates the polyol pathway and the mechanism of action of this compound.
Caption: The Polyol Pathway and the inhibitory action of this compound.
Experimental Workflow
The following diagram outlines the general workflow for studying the effects of this compound in iPSC-derived motor neurons.
Caption: Experimental workflow for this compound application in iPSC-derived motor neurons.
Experimental Protocols
Differentiation of iPSCs into Motor Neurons
This protocol is a generalized approach based on established methods for generating motor neurons from iPSCs.[1][10][11] Researchers should optimize conditions for their specific iPSC lines.
Materials:
-
iPSC lines
-
Geltrex™ or Matrigel® coated plates
-
Essential 8™ Medium
-
Accutase™
-
Y-27632 ROCK inhibitor
-
DMEM/F12 medium
-
Neurobasal™ Medium
-
N-2 Supplement
-
B-27™ Supplement
-
GlutaMAX™ Supplement
-
Penicillin-Streptomycin
-
Ascorbic Acid
-
CHIR99021
-
SB431542
-
DMH-1
-
Retinoic Acid (RA)
-
Purmorphamine (or other smoothened agonist)
-
Brain-Derived Neurotrophic Factor (BDNF)
-
Glial Cell Line-Derived Neurotrophic Factor (GDNF)
-
Ciliary Neurotrophic Factor (CNTF)
Procedure:
-
iPSC Expansion: Culture iPSCs on Geltrex™ or Matrigel® coated plates in Essential 8™ Medium. Passage cells using Accutase™ when colonies reach 70-80% confluency.
-
Neural Induction (Day 0-6):
-
On Day -1, seed iPSCs as single cells at a density of 30,000-50,000 cells/cm² on Geltrex™-coated plates in Essential 8™ Medium supplemented with 10 µM Y-27632.
-
On Day 0, replace the medium with Neural Induction Medium (NIM) consisting of DMEM/F12 and Neurobasal™ (1:1), N-2, B-27™, GlutaMAX™, Penicillin-Streptomycin, and Ascorbic Acid.
-
Add 3 µM CHIR99021, 2 µM SB431542, and 2 µM DMH-1 to the NIM.
-
Change the medium daily for 6 days.
-
-
Motor Neuron Progenitor Specification (Day 7-12):
-
On Day 7, switch the medium to NIM supplemented with 1 µM Retinoic Acid and 0.5-1 µM Purmorphamine.
-
Continue to include CHIR99021, SB431542, and DMH-1.
-
Change the medium every other day.
-
-
Motor Neuron Maturation (Day 13 onwards):
-
On Day 13, dissociate the motor neuron progenitors using Accutase™ and re-plate them onto Geltrex™ or Poly-D-Lysine/Laminin coated plates in Motor Neuron Maturation Medium.
-
Maturation Medium consists of Neurobasal™ Medium, N-2, B-27™, GlutaMAX™, Penicillin-Streptomycin, and Ascorbic Acid, supplemented with 10 ng/mL BDNF, 10 ng/mL GDNF, and 10 ng/mL CNTF.
-
Change half of the medium every 2-3 days. Mature motor neurons should be visible within 1-2 weeks of plating.
-
This compound Treatment Protocol
This protocol is a suggested starting point for treating iPSC-derived motor neurons with this compound. The optimal concentration and duration of treatment should be determined empirically.
Materials:
-
Mature iPSC-derived motor neurons in culture
-
This compound (AT-007) stock solution (e.g., 10 mM in DMSO)
-
Motor Neuron Maturation Medium
Procedure:
-
Prepare a working solution of this compound in Motor Neuron Maturation Medium. A final concentration in the range of 1-10 µM is a common starting point for in vitro studies with small molecule inhibitors. A vehicle control (e.g., DMSO) should be run in parallel at the same final concentration as the this compound-treated wells.
-
Carefully remove half of the medium from the wells containing the mature motor neurons and replace it with an equal volume of the medium containing the desired final concentration of this compound or vehicle.
-
Incubate the cells for the desired treatment period. For chronic disease models, treatment may last for several days to weeks. The medium should be changed with fresh this compound or vehicle every 2-3 days.
-
At the end of the treatment period, proceed with downstream assays.
Sorbitol Level Measurement Assay
This protocol is based on commercially available colorimetric sorbitol assay kits.[12][13][14][15] Always refer to the manufacturer's instructions for the specific kit being used.
Materials:
-
Treated and untreated iPSC-derived motor neurons
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer
-
Sorbitol Assay Kit (containing assay buffer, enzyme mix, developer, and sorbitol standard)
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the supernatant for normalization.
-
-
Assay Procedure:
-
Prepare a standard curve using the provided sorbitol standard.
-
Add a specific volume of the cell lysate and standards to the wells of a 96-well plate.
-
Prepare and add the reaction mix (containing assay buffer, enzyme mix, and developer) to each well.
-
Incubate the plate at room temperature or 37°C for the time specified in the kit protocol (typically 30-60 minutes).
-
Measure the absorbance at the recommended wavelength (e.g., 565 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the sorbitol concentration in the samples based on the standard curve.
-
Normalize the sorbitol concentration to the protein concentration of each sample.
-
Reactive Oxygen Species (ROS) Assay
This protocol describes a common method for measuring intracellular ROS using a fluorescent probe like 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).[16][17][18]
Materials:
-
Treated and untreated iPSC-derived motor neurons
-
H2DCFDA or other suitable ROS-sensitive fluorescent dye
-
Hank's Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence microscope or microplate reader
Procedure:
-
Wash the cells with pre-warmed HBSS.
-
Incubate the cells with the ROS-sensitive dye (e.g., 5-10 µM H2DCFDA) in HBSS for 30-60 minutes at 37°C, protected from light.
-
Wash the cells with HBSS to remove excess dye.
-
Acquire fluorescent images using a fluorescence microscope or measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~535 nm emission for dichlorofluorescein).
-
Quantify the fluorescence intensity and normalize to cell number or a housekeeping fluorescent signal if applicable.
Mitochondrial Function Assessment
Mitochondrial function can be assessed through various methods, including measuring mitochondrial membrane potential and oxygen consumption rate.
A. Mitochondrial Membrane Potential Assay:
This protocol uses a potentiometric fluorescent dye like Tetramethylrhodamine, Methyl Ester (TMRM) or JC-1.
Materials:
-
Treated and untreated iPSC-derived motor neurons
-
TMRM or JC-1 dye
-
Fluorescence microscope or microplate reader
Procedure:
-
Incubate the cells with the fluorescent dye (e.g., 20-100 nM TMRM) in their culture medium for 20-30 minutes at 37°C.
-
Wash the cells with pre-warmed medium.
-
Image the cells using a fluorescence microscope or measure the fluorescence intensity with a microplate reader at the appropriate wavelengths. For TMRM, use an excitation of ~548 nm and emission of ~573 nm. For JC-1, both green (~530 nm) and red (~590 nm) fluorescence are measured to determine the ratio of aggregated (healthy mitochondria) to monomeric (depolarized mitochondria) forms.
-
A decrease in red fluorescence (or red/green ratio for JC-1) indicates mitochondrial depolarization.
B. Oxygen Consumption Rate (OCR) Measurement:
This requires specialized equipment such as a Seahorse XF Analyzer. The protocol should be based on the manufacturer's instructions and optimized for iPSC-derived motor neurons. This method allows for the real-time measurement of mitochondrial respiration and can provide insights into the effects of this compound on cellular bioenergetics.
Conclusion
The provided application notes and protocols offer a framework for investigating the effects of this compound in iPSC-derived motor neuron models. These models are invaluable tools for elucidating the pathological mechanisms of sorbitol-related neuropathies and for the preclinical evaluation of therapeutic candidates like this compound. Researchers are encouraged to adapt and optimize these protocols to suit their specific experimental needs and iPSC lines.
References
- 1. A novel protocol to derive cervical motor neurons from induced pluripotent stem cells for amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Sorbitol reduction via this compound ameliorates synaptic dysfunction and neurodegeneration in sorbitol dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sorbitol reduction via this compound ameliorates synaptic dysfunction and neurodegeneration in sorbitol dehydrogenase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. appliedtherapeutics.com [appliedtherapeutics.com]
- 6. Applied Therapeutics Announces Positive Results from 12-month Interim Analysis of this compound (AT-007) in the Ongoing INSPIRE Phase 3 Trial in Sorbitol Dehydrogenase (SORD) Deficiency | Applied Therapeutics [appliedtherapeutics.gcs-web.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. eurekaselect.com [eurekaselect.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Progress and challenges in directing the differentiation of human iPSCs into spinal motor neurons [frontiersin.org]
- 11. Optimized Protocol to Generate Spinal Motor Neuron Cells from Induced Pluripotent Stem Cells from Charcot Marie Tooth Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bioassaysys.com [bioassaysys.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. assaygenie.com [assaygenie.com]
- 15. abcam.co.jp [abcam.co.jp]
- 16. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 17. Intracellular ROS measurement in iPSC-derived microglia [protocols.io]
- 18. Intracellular and Mitochondrial Reactive Oxygen Species Measurement in Primary Cultured Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Govorestat in Drosophila Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Drosophila melanogaster (fruit fly) models to evaluate the efficacy of Govorestat (AT-007), a potent and selective Aldose Reductase Inhibitor (ARI).[1][2][3] The primary application of this model system is in the context of Sorbitol Dehydrogenase (SORD) deficiency, a common form of autosomal recessive hereditary neuropathy.[4][5] Loss of SORD function leads to the accumulation of sorbitol, a toxic metabolite, resulting in neurodegeneration.[4][5][6] this compound, by inhibiting aldose reductase, blocks the conversion of glucose to sorbitol, thereby reducing its accumulation.[1][4]
Drosophila models of SORD deficiency have been instrumental in elucidating the pathophysiology of the disease and in demonstrating the therapeutic potential of this compound.[4][5] These models exhibit key features of the human condition, including locomotor defects, synaptic degeneration, and mitochondrial dysfunction.[4][5] This document outlines the necessary protocols for recapitulating these findings and for further investigation into the therapeutic effects of this compound.
Experimental Protocols
Drosophila Strains and Maintenance
-
SORD Deficiency Model: A Drosophila model of SORD deficiency can be generated by knocking out the fly ortholog of the human SORD gene.
-
Control Strain: A wild-type strain, such as yw, should be used as a control.
-
Fly Husbandry: Flies should be maintained on a standard cornmeal-yeast-agar medium at a constant temperature and humidity (e.g., 25°C and 60% humidity) with a 12-hour light/dark cycle.
This compound (AT-007) Administration
This compound can be administered to Drosophila by supplementing their food.
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO.
-
Food Preparation:
-
Prepare the standard fly food and allow it to cool to approximately 60°C.
-
Add the this compound stock solution to the food to achieve the desired final concentration. A concentration of 10 μg/mL has been shown to be effective.[4]
-
Mix thoroughly to ensure even distribution.
-
Pour the supplemented food into vials and allow it to solidify.
-
-
Control Food: Prepare control food containing the same concentration of the solvent (e.g., DMSO) used for the this compound stock solution.
-
Treatment: Larvae or adult flies are placed in vials containing the this compound-supplemented or control food. For chronic treatment, flies should be transferred to fresh vials every 2-3 days.
Phenotypic and Biochemical Assays
This assay is used to assess motor function, which is often impaired in neurodegenerative models.
-
Apparatus: A vertical climbing apparatus consisting of a series of vials or a graduated cylinder.
-
Procedure:
-
Place a cohort of flies (e.g., 20-30) in a vial.
-
Gently tap the flies to the bottom of the vial.
-
Record the number of flies that climb past a specific height (e.g., 8 cm) within a designated time (e.g., 10 seconds).
-
Repeat the trial several times with rest intervals in between.
-
Calculate the percentage of climbing flies for each group.
-
Confocal microscopy can be used to visualize and quantify synaptic structures in the Drosophila brain.
-
Immunohistochemistry:
-
Dissect adult fly brains in a suitable buffer (e.g., PBS).
-
Fix the brains in a fixative solution (e.g., 4% paraformaldehyde).
-
Permeabilize the tissue with a detergent-based buffer (e.g., PBS with Triton X-100).
-
Block non-specific antibody binding with a blocking solution (e.g., normal goat serum).
-
Incubate with primary antibodies against synaptic proteins (e.g., Bruchpilot for presynaptic active zones).
-
Wash and incubate with fluorescently labeled secondary antibodies.
-
Mount the brains on slides for imaging.
-
-
Image Acquisition and Analysis:
-
Acquire z-stack images of the desired brain region (e.g., the giant fiber synapse) using a confocal microscope.
-
Quantify synaptic density or other relevant parameters using image analysis software.
-
ROS levels, an indicator of oxidative stress, can be measured in fly tissues.
-
Procedure for Brain and Muscle Tissue:
-
Dissect the brain or muscle tissue from adult flies.
-
Incubate the tissue with a fluorescent ROS indicator dye (e.g., dihydroethidium).
-
Wash the tissue to remove excess dye.
-
Mount and image the tissue using a fluorescence microscope.
-
Quantify the fluorescence intensity to determine relative ROS levels.
-
Sorbitol levels in fly heads can be quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Sample Preparation:
-
Collect and freeze fly heads.
-
Homogenize the heads in a suitable extraction solvent.
-
Centrifuge the homogenate to pellet debris.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
Data Presentation
The following tables summarize the expected quantitative outcomes from testing this compound in a Drosophila model of SORD deficiency.
| Assay | Control (yw) | SORD-deficient | SORD-deficient + this compound |
| Locomotor Activity (% climbing) | High | Low | Significantly Improved |
| Synaptic Density (arbitrary units) | Normal | Reduced | Significantly Mitigated Degeneration |
| ROS Levels (relative fluorescence) | Low | High | Significantly Reduced |
| Metabolite | Control (yw) Brains (ng/mL) | SORD-deficient Brains (ng/mL) | SORD-deficient + this compound Brains (ng/mL) |
| Sorbitol | 260.7 | 7,457 | 5,067 (after 10 days of 10 µg/mL feeding) |
| Data adapted from Zhu et al., JCI Insight, 2023.[4] |
Visualizations
Signaling Pathway
Caption: The Polyol Pathway and the Mechanism of Action of this compound.
Experimental Workflow
Caption: Experimental Workflow for Testing this compound in Drosophila.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. appliedtherapeutics.com [appliedtherapeutics.com]
- 3. Aldose reductase inhibitor - Wikipedia [en.wikipedia.org]
- 4. Sorbitol reduction via this compound ameliorates synaptic dysfunction and neurodegeneration in sorbitol dehydrogenase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI Insight - Sorbitol reduction via this compound ameliorates synaptic dysfunction and neurodegeneration in sorbitol dehydrogenase deficiency [insight.jci.org]
- 6. appliedtherapeutics.com [appliedtherapeutics.com]
Govorestat Treatment in Rat Models of SORD Deficiency: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sorbitol Dehydrogenase (SORD) deficiency is a recently identified form of autosomal recessive hereditary neuropathy, characterized by the accumulation of sorbitol in tissues due to mutations in the SORD gene. This accumulation is toxic to neurons and leads to a progressive, motor-predominant peripheral neuropathy. Govorestat (AT-007) is a novel, central nervous system-penetrant Aldose Reductase Inhibitor (ARI) that blocks the conversion of glucose to sorbitol, representing a promising therapeutic strategy for SORD deficiency. This document provides a summary of the available data and protocols for the use of this compound in a rat model of SORD deficiency, intended to guide researchers in preclinical study design and execution.
Pathophysiology of SORD Deficiency and Mechanism of Action of this compound
Mutations in the SORD gene lead to a loss of function of the sorbitol dehydrogenase enzyme. This enzyme is responsible for the second step in the polyol pathway, which converts sorbitol to fructose. The preceding step, the conversion of glucose to sorbitol, is catalyzed by aldose reductase. In SORD deficiency, the blockage of sorbitol metabolism leads to its intracellular accumulation to toxic levels. This compound, as an aldose reductase inhibitor, acts on the first step of the polyol pathway to prevent the synthesis of sorbitol from glucose, thereby addressing the root cause of the disease.
The Sord Knockout Rat Model
A Sord knockout (Sord-/-) Sprague Dawley rat has been generated to model the human SORD deficiency phenotype. This model is crucial for preclinical evaluation of therapeutic candidates like this compound.
Phenotypic Characteristics
The Sord knockout rat exhibits a phenotype that closely resembles the human disease, including:
-
Biochemical Abnormalities : Significantly increased levels of sorbitol in serum, cerebrospinal fluid (CSF), and peripheral nerves[1].
-
Motor Deficits : A significant decline in motor performance, starting at approximately 7 months of age[1].
-
Gait Abnormalities : Abnormal gait patterns in the hindlimbs, as confirmed by video motion tracking[1].
-
Electrophysiological Changes : Slowed motor nerve conduction velocities in the tibial nerves[1].
-
Histopathological Findings : Evidence of degenerating myelinated axons, de- and remyelination, and enlarged "ballooned" myelin sheaths, primarily affecting motor axons[1].
-
Biomarker Elevation : Significantly increased levels of neurofilament light chain (NfL) in the serum, a known biomarker for axonal degeneration[1].
This compound Treatment in the Sord Knockout Rat Model: Efficacy Data
Preclinical studies have demonstrated the efficacy of this compound in reducing sorbitol levels in the Sord knockout rat model.
Quantitative Data Summary
| Animal Model | Tissue | Treatment | Outcome | p-value | Reference |
| CMT-SORD-Null Rat | Sciatic Nerve | This compound | 37% reduction in sorbitol | 0.005 | [2] |
Note: Detailed information regarding the this compound dosage, treatment duration, and absolute sorbitol levels in this study are not yet publicly available in peer-reviewed literature.
Experimental Protocols
Generation and Maintenance of Sord Knockout Rats
A detailed protocol for the generation of Sord knockout rats using CRISPR/Cas9 has been described[1].
-
Animal Strain : Sprague Dawley rats are recommended due to their physiological and genetic similarities to humans[1].
-
Gene Targeting : The Sord gene can be targeted for knockout using CRISPR/Cas9 technology.
-
Breeding : Founder animals with the desired Sord deletion are backcrossed to generate F1 heterozygous progeny, which are then intercrossed to produce homozygous Sord knockout (Sord-/-) rats[1].
-
Genotyping : Confirmation of the gene deletion should be performed using PCR and Sanger sequencing.
-
Animal Husbandry : Standard housing and feeding conditions should be maintained.
Characterization of the Sord Knockout Rat Phenotype
A comprehensive phenotypic characterization is essential to validate the model and to establish baseline measures before therapeutic intervention.
-
Sorbitol Level Measurement :
-
Sample Collection : Collect serum, CSF, and peripheral nerve tissue (e.g., sciatic nerve) from Sord-/- and wild-type (WT) littermates.
-
Analysis : Quantify sorbitol levels using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS)[1].
-
-
Behavioral Testing :
-
Electrophysiology :
-
Nerve Conduction Studies : Measure motor nerve conduction velocities of the tibial nerves to assess nerve function[1].
-
-
Histopathology :
-
Tissue Preparation : Perfuse animals and collect peripheral nerves for light and electron microscopy.
-
Analysis : Examine nerve sections for signs of axonal degeneration, demyelination, and the characteristic "ballooned" myelin sheaths[1].
-
-
Biomarker Analysis :
-
Sample Collection : Collect serum from Sord-/- and WT rats.
-
Analysis : Measure neurofilament light chain (NfL) levels using an appropriate immunoassay as a marker of axonal damage[1].
-
This compound Efficacy Study in Sord Knockout Rats (Proposed Protocol)
Based on the available information and general practices in preclinical pharmacology, a proposed protocol for an efficacy study is outlined below. Note: The specific dose and duration used in the reported study are not yet published and would need to be determined through dose-ranging studies.
-
Animals : Age-matched male and female Sord-/- rats with a confirmed phenotype. Wild-type littermates should be used as controls.
-
Treatment Groups :
-
Group 1: Sord-/- rats receiving vehicle control.
-
Group 2: Sord-/- rats receiving this compound.
-
Group 3: Wild-type rats receiving vehicle control.
-
-
Drug Formulation and Administration :
-
This compound should be formulated in a suitable vehicle for oral administration (e.g., oral gavage).
-
The dose and frequency of administration need to be determined based on pharmacokinetic and tolerability studies. A dose of 20 mg/kg once daily has been used in human clinical trials[3].
-
-
Duration of Treatment : The treatment duration should be sufficient to observe a significant effect on sorbitol levels and potentially on functional outcomes. This may range from several weeks to months.
-
Outcome Measures :
-
Primary Outcome : Change in sorbitol levels in the sciatic nerve.
-
Secondary Outcomes :
-
Changes in motor performance (rotarod).
-
Improvement in gait parameters.
-
Changes in nerve conduction velocity.
-
Reduction in serum NfL levels.
-
Amelioration of histopathological features.
-
-
Conclusion
The Sord knockout rat model provides a valuable tool for the preclinical investigation of SORD deficiency and the evaluation of novel therapeutics. This compound has demonstrated promising efficacy in reducing sorbitol levels in this model, supporting its clinical development for the treatment of SORD deficiency. The protocols and data presented here offer a framework for researchers to design and conduct further studies to elucidate the full therapeutic potential of this compound and other aldose reductase inhibitors. Further publication of the detailed preclinical data will be crucial for refining these protocols and advancing the field.
References
Application Notes and Protocols: Quantifying Sorbitol Reduction with Govorestat Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Govorestat (also known as AT-007) is a potent and selective aldose reductase inhibitor (ARI) under investigation for the treatment of several rare diseases characterized by the toxic accumulation of polyols, such as sorbitol.[1][2] Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol.[3][4] Under normal physiological conditions, this pathway is a minor route for glucose metabolism. However, in certain genetic disorders, such as Sorbitol Dehydrogenase (SORD) deficiency, or in hyperglycemic states, the flux through the polyol pathway increases, leading to the intracellular accumulation of sorbitol.[3][5] This accumulation can cause osmotic stress, oxidative damage, and cellular dysfunction, contributing to the pathology of various complications, including neuropathy and retinopathy.[3][5][6]
This compound is a central nervous system (CNS) penetrant ARI designed to inhibit aldose reductase, thereby blocking the conversion of glucose to sorbitol and reducing its toxic accumulation.[1][7] These application notes provide a summary of the quantitative effects of this compound on sorbitol reduction and detailed protocols for the quantification of sorbitol in various biological samples.
Quantitative Data on Sorbitol Reduction with this compound
The efficacy of this compound in reducing sorbitol levels has been demonstrated in various preclinical and clinical settings. The following tables summarize the key quantitative findings.
Table 1: Sorbitol Reduction in Preclinical Models
| Model System | Baseline Sorbitol Level | This compound Treatment | Sorbitol Reduction | Reference |
| SORD-deficient patient-derived fibroblasts | 3.95 ± 1.46 ng/μg protein | Not specified | Reduced to 0.21 ± 0.02 ng/μg protein | [1] |
| iPSC-derived motor neurons from SORD-deficient patients | Higher than control (1.27 ± 0.19 ng/μg protein) | Not specified | ~50% reduction | [1] |
| SORD-deficient Drosophila brain | 7457 ng/ml | 10 µg/mL in feed for 10 days | ~32% reduction (to 5067 ng/ml) | [7] |
| CMT-SORD-Null rats (sciatic nerve) | Not specified | Not specified | 37% reduction (p=0.005) | [8] |
Table 2: Sorbitol Reduction in Clinical Trials
| Clinical Trial/Patient Population | Baseline Sorbitol Level | This compound Treatment | Sorbitol Reduction | Reference |
| Phase 3 INSPIRE trial (SORD Deficiency) - Interim Analysis | Not specified | 90 days of treatment | Mean reduction of ~52% (approx. 16,000 ng/ml) vs. placebo (p<0.001) | [9][10][11] |
| Phase 3 INSPIRE trial (SORD Deficiency) - 12-month data | Not specified | 12 months of treatment | Statistically significant lowering of blood sorbitol levels (p <0.001) | [8][12] |
Signaling Pathway and Experimental Workflow
Polyol Pathway and this compound's Mechanism of Action
The diagram below illustrates the polyol pathway, where aldose reductase converts glucose to sorbitol, and the mechanism by which this compound inhibits this process.
Caption: The Polyol Pathway and the inhibitory action of this compound on Aldose Reductase.
General Experimental Workflow for Quantifying Sorbitol
The following diagram outlines the typical workflow for quantifying sorbitol levels in biological samples following this compound treatment.
Caption: General workflow for quantifying sorbitol reduction after this compound treatment.
Experimental Protocols
Here are detailed protocols for the quantification of sorbitol in biological samples. Researchers should optimize these protocols for their specific experimental conditions.
Protocol 1: Sorbitol Extraction from Tissues and Cells
Objective: To extract sorbitol from biological samples for subsequent quantification.
Materials:
-
Tissue or cell samples
-
Phosphate-buffered saline (PBS), ice-cold
-
80% Ethanol, ice-cold
-
Homogenizer (for tissues)
-
Microcentrifuge tubes
-
Centrifuge (capable of 10,000 x g)
-
Vacuum concentrator or nitrogen gas supply
Procedure:
-
Sample Preparation:
-
Tissues: Weigh the frozen tissue sample. On ice, add 10 volumes of ice-cold 80% ethanol per gram of tissue.
-
Cells: Aspirate the culture medium and wash the cells with ice-cold PBS. Add a known volume of ice-cold 80% ethanol to the cell pellet.
-
-
Homogenization (for tissues): Homogenize the tissue sample in ethanol on ice until a uniform homogenate is achieved.
-
Extraction:
-
Incubate the homogenate or cell lysate at 4°C for 30 minutes with occasional vortexing.
-
-
Clarification:
-
Drying and Reconstitution:
-
Evaporate the ethanol from the supernatant using a vacuum concentrator or a gentle stream of nitrogen gas.[13]
-
Reconstitute the dried extract in a known, small volume of HPLC-grade water or the initial mobile phase for your chosen analytical method.[13] The reconstituted sample is now ready for quantification.
-
Protocol 2: Quantification of Sorbitol using an Enzymatic Assay
Objective: To quantify the concentration of D-sorbitol in extracted samples using a colorimetric enzymatic assay. This protocol is based on commercially available kits.[14]
Materials:
-
Sorbitol Assay Kit (containing Assay Buffer, NAD/MTT, Enzyme A, Enzyme B, and Sorbitol Standard)
-
Reconstituted sample extracts (from Protocol 1)
-
96-well clear flat-bottom plates
-
Microplate reader capable of measuring absorbance at 565 nm
-
Pipetting devices
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of sorbitol standards by diluting the provided standard solution with purified water, typically ranging from 0 to 1000 µM.
-
-
Sample Preparation:
-
If necessary, dilute the reconstituted sample extracts with purified water to ensure the sorbitol concentration falls within the linear range of the standard curve.
-
-
Assay Reaction:
-
Prepare a Working Reagent by mixing the Assay Buffer, Enzyme A, Enzyme B, and NAD/MTT solution according to the kit's instructions.[14]
-
Add a specific volume (e.g., 20 µL) of each standard and sample to separate wells of the 96-well plate.
-
Add the Working Reagent (e.g., 80 µL) to each well.[14]
-
Tap the plate gently to mix.
-
-
Incubation: Incubate the plate at room temperature for 30 minutes.[14]
-
Measurement: Measure the absorbance (OD) at 565 nm using a microplate reader.[14]
-
Calculation:
-
Subtract the OD of the blank (0 µM standard) from all readings.
-
Plot the standard curve of OD versus sorbitol concentration.
-
Determine the sorbitol concentration in the samples from the standard curve.
-
Protocol 3: Quantification of Sorbitol using High-Performance Liquid Chromatography (HPLC)
Objective: To achieve sensitive and specific quantification of sorbitol using HPLC, often with derivatization for enhanced detection.[13][15]
Materials:
-
HPLC system with a suitable detector (e.g., UV or Mass Spectrometer)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase (e.g., acetonitrile/water gradient)
-
Reconstituted sample extracts (from Protocol 1)
-
Sorbitol standards
-
Derivatization reagent (e.g., phenylisocyanate) (optional, for UV detection)[15]
-
Internal standard (e.g., xylitol)
Procedure:
-
Standard and Sample Preparation:
-
Prepare a series of sorbitol standards of known concentrations.
-
Spike both standards and samples with a fixed concentration of the internal standard.
-
-
Derivatization (if required for UV detection):
-
Dry a known volume of the standard or sample extract.
-
Add the derivatization reagent (e.g., phenylisocyanate in pyridine) and heat to complete the reaction.[13] This creates a UV-absorbing derivative.
-
-
HPLC Analysis:
-
Inject the prepared standards and samples into the HPLC system.
-
Run the appropriate gradient and detection method.
-
-
Quantification:
Conclusion
This compound has demonstrated a significant and consistent ability to reduce sorbitol levels in both preclinical models and clinical trials, highlighting its potential as a therapeutic agent for diseases driven by sorbitol accumulation. The protocols outlined in these application notes provide standardized methods for researchers to accurately quantify sorbitol levels and evaluate the efficacy of this compound and other aldose reductase inhibitors in their own studies. The choice of quantification method will depend on the required sensitivity, specificity, and available equipment.
References
- 1. Sorbitol reduction via this compound ameliorates synaptic dysfunction and neurodegeneration in sorbitol dehydrogenase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. appliedtherapeutics.com [appliedtherapeutics.com]
- 3. Physiological and Pathological Roles of Aldose Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. austinpublishinggroup.com [austinpublishinggroup.com]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Applied Therapeutics Presents Full 12-Month Clinical Results and New Topline Data from INSPIRE Phase 2/3 Trial of this compound in CMT-SORD in Late-Breaking Oral Presentation at the Peripheral Nerve Society 2025 Annual Meeting | Applied Therapeutics [ir.appliedtherapeutics.com]
- 9. Applied Therapeutics Announces Clinical Benefit of [globenewswire.com]
- 10. Applied Therapeutics to Present Data on AT-007 (this compound) [globenewswire.com]
- 11. galactosemia.org [galactosemia.org]
- 12. cmtrf.org [cmtrf.org]
- 13. benchchem.com [benchchem.com]
- 14. bioassaysys.com [bioassaysys.com]
- 15. Determination of sorbitol and galactitol at the nanogram level in biological samples by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Biomarker Analysis in Govorestat Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Govorestat (AT-007) is a novel, central nervous system-penetrant Aldose Reductase Inhibitor (ARI) under investigation for the treatment of classic galactosemia and other rare metabolic diseases.[1][2] Aldose reductase is an enzyme that, in the context of galactosemia, converts galactose into its toxic metabolite, galactitol.[3] The accumulation of galactitol is a key driver of the long-term complications associated with galactosemia, including neurological, cognitive, and behavioral impairments.[2] this compound aims to mitigate the pathology of galactosemia by inhibiting aldose reductase, thereby reducing the production and accumulation of galactitol.[3]
These application notes provide a comprehensive overview of the biomarker analysis strategies employed in the clinical evaluation of this compound, with a focus on the pivotal ACTION-Galactosemia Kids Phase 3 study. Detailed protocols for the quantification of key biomarkers are provided to facilitate the replication and extension of these critical analyses.
Biomarker Analysis Strategy
The primary biomarker for assessing the pharmacodynamic effect of this compound in classic galactosemia is the level of galactitol in plasma. The reduction of plasma galactitol serves as a direct measure of target engagement and the biochemical efficacy of aldose reductase inhibition. In the ACTION-Galactosemia Kids study, a rapid and sustained reduction in plasma galactitol was observed in patients treated with this compound.[4][5]
Secondary and exploratory biomarkers may include galactose-1-phosphate (Gal-1-P) in red blood cells. While this compound is not expected to directly impact Gal-1-P levels, monitoring this metabolite is crucial for understanding the overall metabolic status of patients with galactosemia.[6]
For other indications, such as Sorbitol Dehydrogenase (SORD) Deficiency, the primary biomarker is sorbitol, as this compound also inhibits the conversion of glucose to sorbitol.[7]
Data Presentation: Summary of Quantitative Biomarker Data
Table 1: this compound (AT-007) ACTION-Galactosemia Kids Phase 3 Trial - Plasma Galactitol Reduction
| Timepoint | Treatment Group | Mean Reduction from Baseline in Plasma Galactitol | p-value (vs. Placebo) |
| 90 Days | This compound | Statistically Significant Reduction | <0.001 |
| 18 Months | This compound | Sustained Reduction | Not explicitly stated, but sustained benefit reported |
Data synthesized from public announcements and publications regarding the ACTION-Galactosemia Kids study.[1][4][5][8]
Table 2: this compound (AT-007) INSPIRE Phase 3 Trial (SORD Deficiency) - Sorbitol Reduction
| Timepoint | Treatment Group | Mean Reduction from Baseline in Sorbitol | p-value (vs. Placebo) |
| 90 Days | This compound | ~52% (approx. 16,000 ng/mL) | <0.001 |
| 12 Months | This compound | Sustained and Statistically Significant Reduction | <0.001 |
Data from the 12-month interim analysis of the INSPIRE Phase 3 trial.[3]
Experimental Protocols
Protocol 1: Quantification of Plasma Galactitol by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is based on established methods for the analysis of polyols in biological fluids.[6][9][10][11]
1. Principle: Plasma samples are deproteinized, and the supernatant is dried. The polyols, including galactitol, are derivatized to form volatile esters. These derivatives are then separated by gas chromatography and detected by mass spectrometry, allowing for accurate quantification using an internal standard.
2. Materials:
-
Plasma samples
-
Internal Standard (e.g., meso-inositol or a stable isotope-labeled galactitol)
-
Acetonitrile
-
Pyridine
-
Acetic anhydride
-
Perchloric acid
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
3. Sample Preparation:
-
To 100 µL of plasma, add 10 µL of the internal standard solution.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 60°C.
4. Derivatization:
-
To the dried residue, add 50 µL of pyridine and 50 µL of acetic anhydride.
-
Cap the tube tightly and incubate at 100°C for 1 hour.
-
After incubation, cool the sample to room temperature.
-
Evaporate the reagents to dryness under a stream of nitrogen at 60°C.
-
Reconstitute the sample in 100 µL of ethyl acetate for GC-MS analysis.
5. GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
GC Conditions (example):
-
Inlet temperature: 250°C
-
Oven program: 100°C for 1 minute, ramp to 280°C at 10°C/min, hold for 5 minutes.
-
Carrier gas: Helium at a constant flow rate.
-
-
MS Conditions (example):
-
Ionization mode: Electron Ionization (EI)
-
Acquisition mode: Selected Ion Monitoring (SIM) of characteristic ions for galactitol and the internal standard.
-
6. Quantification:
-
Create a calibration curve using known concentrations of galactitol.
-
Calculate the concentration of galactitol in the plasma samples based on the peak area ratio of the analyte to the internal standard.
Protocol 2: Quantification of Galactose-1-Phosphate in Red Blood Cells (RBCs) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is adapted from established methods for the analysis of phosphorylated sugars in erythrocytes.[12][13][14][15][16]
1. Principle: RBCs are lysed, and proteins are precipitated. The supernatant containing Gal-1-P is separated by liquid chromatography and detected by tandem mass spectrometry. A stable isotope-labeled internal standard is used for accurate quantification.
2. Materials:
-
Whole blood collected in EDTA tubes
-
Internal Standard (e.g., [¹³C₆]-Galactose-1-Phosphate)
-
Methanol
-
Trichloroacetic acid (TCA)
-
LC-MS/MS system with a suitable column (e.g., HILIC or anion-exchange)
3. Sample Preparation (RBC Lysis):
-
Centrifuge the whole blood at 1,500 x g for 10 minutes at 4°C to separate plasma and RBCs.
-
Aspirate the plasma and buffy coat.
-
Wash the RBCs three times with an equal volume of cold phosphate-buffered saline (PBS), centrifuging and aspirating the supernatant after each wash.
-
After the final wash, lyse the packed RBCs by adding 4 volumes of ice-cold deionized water.
-
Vortex for 1 minute and incubate on ice for 15 minutes.
4. Protein Precipitation and Extraction:
-
To 100 µL of the RBC lysate, add 10 µL of the internal standard solution.
-
Add 200 µL of ice-cold 10% (w/v) TCA to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
5. LC-MS/MS Analysis:
-
Inject an appropriate volume of the supernatant onto the LC-MS/MS system.
-
LC Conditions (example for HILIC):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a high percentage of B, gradually decreasing to elute Gal-1-P.
-
-
MS/MS Conditions (example):
-
Ionization mode: Electrospray Ionization (ESI) in negative mode.
-
Acquisition mode: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for Gal-1-P and the internal standard.
-
6. Quantification:
-
Prepare a calibration curve using known concentrations of Gal-1-P.
-
Quantify Gal-1-P in the RBC lysates based on the peak area ratio of the analyte to the internal standard.
-
Normalize the results to the hemoglobin concentration of the RBC lysate.
Visualizations
Caption: this compound inhibits Aldose Reductase, blocking toxic galactitol formation.
Caption: Workflow for biomarker quantification in clinical trial samples.
References
- 1. Galactose Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Applied Therapeutics Presents Positive 24-Month Data for this compound in CMT-SORD at PNS 2025 Annual Meeting | Nasdaq [nasdaq.com]
- 3. Applied Therapeutics Announces Positive Results from [globenewswire.com]
- 4. researchgate.net [researchgate.net]
- 5. Results of the ACTION-Galactosemia Kids Study to Evaluate the Effects of this compound in Pediatric Patients with Classic Galactosemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Plasma galactose and galactitol concentration in patients with galactose-1-phosphate uridyltransferase deficiency galactosemia: determination by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. appliedtherapeutics.com [appliedtherapeutics.com]
- 8. galactosemia.org [galactosemia.org]
- 9. researchgate.net [researchgate.net]
- 10. Plasma galactose and galactitol concentration in patients with galactose-1-phosphate uridyltransferase deficiency galactosemia: determination by gas chromatography/mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 11. Urinary galactitol quantitation by gas chromatography–mass spectrometry for the diagnosis of galactosemia - Clinical Laboratory int. [clinlabint.com]
- 12. Ultra Fast and Sensitive Liquid Chromatography Tandem Mass Spectrometry Based Assay for Galactose-1-Phosphate Uridylyltransferase and Galactokinase Deficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Quantification of Galactose-1-Phosphate Uridyltransferase Enzyme Activity by Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ejhm.journals.ekb.eg [ejhm.journals.ekb.eg]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Oral Administration of Govorestat in Research Settings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Govorestat (also known as AT-007) is a potent and selective, central nervous system (CNS) penetrant aldose reductase inhibitor (ARI) under investigation for the treatment of rare metabolic diseases, including Classic Galactosemia and Sorbitol Dehydrogenase (SORD) Deficiency.[1][2] Aldose reductase is the rate-limiting enzyme in the polyol pathway, which in pathological states, converts galactose to the toxic metabolite galactitol and glucose to sorbitol.[1][3] The accumulation of these polyols is implicated in the long-term complications associated with these diseases.[1][3] this compound, administered orally, has demonstrated the ability to significantly reduce galactitol and sorbitol levels in both preclinical models and clinical trials.[1][2][4]
These application notes provide a comprehensive overview of the oral administration of this compound in research settings, including summaries of clinical pharmacokinetic and pharmacodynamic data, and detailed protocols for preclinical and in vitro studies.
Data Presentation
Table 1: Clinical Pharmacokinetics of Orally Administered this compound
| Parameter | Population | Dose Range (Single & Multiple Ascending Doses) | Value | Citation |
| Absorption | Healthy Adults & Classic Galactosemia Patients | 0.5 - 40 mg/kg | 2-compartment model with sequential zero- and first-order absorption. | [4][5] |
| Linearity | Healthy Adults & Classic Galactosemia Patients | 0.5 - 40 mg/kg | Linear, dose-dependent plasma concentrations. | [4][6] |
| Elimination Half-life (t½) | Healthy Adults & Classic Galactosemia Patients | Not specified | Approximately 10 hours. | [4][5] |
| Dosing Frequency | Healthy Adults & Classic Galactosemia Patients | Not specified | Pharmacokinetic/pharmacodynamic modeling supports once-daily dosing. | [4][5] |
| CNS Penetration | Healthy Adults & Classic Galactosemia Patients | 0.5 - 40 mg/kg | Cerebrospinal fluid (CSF) levels increased dose-dependently. | [4][5] |
Table 2: Clinical Pharmacodynamics of Orally Administered this compound in Classic Galactosemia
| Biomarker | Population | Dose | Change from Baseline | Citation |
| Plasma Galactitol | Adult Patients | 5 mg/kg | -19% ± 10% | [4][5] |
| 20 mg/kg | -46% ± 4% (approx. 50% reduction) | [4][5][6] | ||
| 40 mg/kg | -51% ± 5% | [4][5] | ||
| Placebo | -15% ± 9% | [4][5] | ||
| Pediatric Patients (2-17 years) | Not specified | Statistically significant reduction (mean reduction of 40%). | [6][7] | |
| Galactose & Galactose-1-Phosphate | Adult Patients | 5, 20, 40 mg/kg | No significant effect. | [4][5] |
Table 3: Clinical Pharmacodynamics of Orally Administered this compound in SORD Deficiency
| Biomarker | Population | Duration | Change from Baseline | Citation |
| Blood Sorbitol | Adult Patients (16-55 years) | 90 days | Mean reduction of 52% (approx. 16,000 ng/ml). | [8] |
| 12 months | Sustained and statistically significant reduction vs. placebo (p<0.001). | [9][10] |
Signaling Pathways and Experimental Workflows
Mechanism of Action: The Polyol Pathway
This compound acts by inhibiting aldose reductase, the first enzyme in the polyol pathway. In conditions of high galactose (Galactosemia) or glucose (SORD Deficiency, Diabetes), this pathway becomes overactive, leading to the accumulation of toxic metabolites.
Caption: Mechanism of action of this compound in the polyol pathway.
Experimental Workflow: Preclinical In Vivo Study
A typical workflow for evaluating the efficacy of orally administered this compound in a preclinical animal model, such as a GALT-deficient rat model of Galactosemia.
Caption: Workflow for in vivo evaluation of this compound.
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration in Rodents
This protocol is adapted from formulation guidelines for preclinical research. The exact vehicle used in the formal preclinical studies for this compound has not been publicly disclosed. Researchers should perform their own solubility and stability tests.
Materials:
-
This compound (AT-007) powder
-
Dimethyl sulfoxide (DMSO)
-
Corn Oil
-
Sterile saline
-
20% SBE-β-CD (Sulfobutylether-β-cyclodextrin) in saline
-
Vortex mixer
-
Sonicator (optional)
Procedure (Choose one of the following formulations):
Formulation A: Corn Oil Suspension
-
Weigh the required amount of this compound powder.
-
Prepare a stock solution by dissolving this compound in DMSO. For example, to make a 10% DMSO solution, dissolve the required amount of this compound in a volume of DMSO that is 10% of the final desired volume.
-
Add 90% corn oil to the DMSO/Govorestat solution.
-
Vortex thoroughly to create a uniform suspension. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution. A clear solution of at least 2.25 mg/mL has been reported with this method.
Formulation B: Aqueous Suspension
-
Weigh the required amount of this compound powder.
-
Prepare a stock solution by dissolving this compound in DMSO (e.g., 10% of the final volume).
-
Add 90% (20% SBE-β-CD in saline) to the DMSO/Govorestat solution.
-
Vortex thoroughly. This method has been reported to yield a clear solution of at least 2.25 mg/mL.
Note: The proportion of DMSO in the final working solution should be kept low, ideally below 2%, especially for long-term studies.
Protocol 2: Oral Administration (Gavage) in Rats
This is a general protocol for oral gavage in rats and should be performed by trained personnel in accordance with institutional animal care and use committee (IACUC) guidelines.[11]
Materials:
-
Prepared this compound formulation
-
Appropriately sized oral gavage needle (stainless steel, ball-tipped)
-
Syringe
-
Animal scale
Procedure:
-
Weigh the rat to determine the correct dosing volume based on its body weight and the desired dose (e.g., mg/kg).
-
Draw the calculated volume of the this compound formulation into the syringe attached to the gavage needle.
-
Gently restrain the rat. This can be done by holding the animal firmly by the scruff of the neck.
-
Carefully insert the gavage needle into the mouth, passing it over the tongue and down the esophagus into the stomach. Ensure the needle does not enter the trachea.
-
Slowly administer the solution.
-
Gently withdraw the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress post-administration.
-
This procedure is typically performed once daily for chronic studies.[11]
Protocol 3: In Vitro Aldose Reductase Inhibition Assay
This protocol is a generalized spectrophotometric assay to determine the inhibitory activity of this compound on aldose reductase. The IC50 of this compound for aldose reductase is approximately 100 pM.[12]
Materials:
-
Recombinant human aldose reductase
-
NADPH
-
DL-glyceraldehyde (substrate)
-
Sodium phosphate buffer (e.g., 200 mM, pH 6.2)
-
This compound (dissolved in DMSO)
-
UV-transparent 96-well plate or cuvettes
-
UV/Vis spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare Reagents:
-
Prepare a reaction buffer containing sodium phosphate buffer.
-
Prepare stock solutions of NADPH, DL-glyceraldehyde, and this compound at various concentrations.
-
-
Assay Setup:
-
In a 96-well plate or cuvette, add the following to a final volume of, for example, 1.0 mL:
-
Sodium phosphate buffer
-
NADPH solution (e.g., final concentration of 1.5 mM)
-
Aldose reductase solution (e.g., final concentration of 3 x 10⁻² unit/mL)
-
This compound solution at various final concentrations (or DMSO for control).
-
-
-
Initiate Reaction:
-
Initiate the enzymatic reaction by adding the substrate, DL-glyceraldehyde (e.g., final concentration of 100 mM).
-
-
Measurement:
-
Immediately measure the decrease in absorbance at 340 nm at 25°C or 37°C. The decrease in absorbance corresponds to the oxidation of NADPH.
-
Monitor the reaction kinetically for a set period (e.g., 60-90 minutes).[13]
-
-
Calculations:
-
Calculate the rate of NADPH oxidation (the slope of the linear portion of the absorbance vs. time curve).
-
Calculate the percentage of inhibition for each this compound concentration relative to the control (DMSO) reaction.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
-
Protocol 4: Quantification of Galactitol in Rat Tissues by HPLC
This protocol provides a general workflow for the analysis of polyols from tissue samples, adapted from published methods.[14]
Materials:
-
Tissue samples (e.g., lens, sciatic nerve, brain)
-
Internal standard (e.g., glucose diethyl mercaptal)
-
Reagents for extraction (e.g., perchloric acid)
-
Reagents for derivatization (e.g., pyridine, phenylisocyanate)
-
HPLC system with a UV detector (240 nm)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase (e.g., acetonitrile:ethanol:water mixture)
-
Lyophilizer
Procedure:
-
Sample Preparation and Extraction:
-
Homogenize weighed tissue samples in a suitable buffer or acid (e.g., perchloric acid) on ice.
-
Add an internal standard to the homogenate.
-
Centrifuge the homogenate to pellet proteins and cellular debris.
-
Collect the supernatant.
-
-
Lyophilization:
-
Transfer an aliquot of the supernatant to a vial and lyophilize (freeze-dry) to remove all liquid.
-
-
Derivatization:
-
To the dried sample, add pyridine followed by phenylisocyanate. This reaction derivatizes the hydroxyl groups of the polyols, allowing for UV detection.
-
Incubate the reaction mixture as required.
-
-
HPLC Analysis:
-
Reconstitute the derivatized sample in a suitable solvent.
-
Inject an aliquot of the sample onto the HPLC system.
-
Elute the sample isocratically with the mobile phase.
-
Detect the derivatized polyols by monitoring the absorbance at 240 nm.
-
-
Quantification:
-
Identify the peaks for galactitol and the internal standard based on their retention times, as determined by running standards.
-
Quantify the amount of galactitol in the sample by comparing its peak height or area to that of the internal standard and a standard curve.
-
Conclusion
This compound is a promising, orally administered aldose reductase inhibitor with a well-characterized pharmacokinetic and pharmacodynamic profile in clinical studies. The provided protocols offer a foundation for researchers to conduct further preclinical and in vitro investigations into the therapeutic potential of this compound. Adherence to established methodologies and appropriate animal care guidelines is essential for obtaining reliable and reproducible data.
References
- 1. appliedtherapeutics.com [appliedtherapeutics.com]
- 2. Clinical benefit of this compound in ACTION-Galactosemia Kids trial; company plans to meet with FDA regarding potential NDA submission - Medthority [medthority.com]
- 3. benchchem.com [benchchem.com]
- 4. Safety, Pharmacokinetics, and Pharmacodynamics of the New Aldose Reductase Inhibitor this compound (AT-007) After a Single and Multiple Doses in Participants in a Phase 1/2 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3.4. Human Recombinant Aldose Reductase Inhibitory Activity Assay [bio-protocol.org]
- 6. neurologylive.com [neurologylive.com]
- 7. Results of the ACTION-Galactosemia Kids Study to Evaluate the Effects of this compound in Pediatric Patients with Classic Galactosemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. galactosemia.org [galactosemia.org]
- 9. Applied Therapeutics Announces Positive Results from 12-month Interim Analysis of this compound (AT-007) in the Ongoing INSPIRE Phase 3 Trial in Sorbitol Dehydrogenase (SORD) Deficiency - BioSpace [biospace.com]
- 10. FDA rejects Applied Therapeutics’ this compound for galactosemia | BioWorld [bioworld.com]
- 11. benchchem.com [benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. 2024.sci-hub.box [2024.sci-hub.box]
Application Notes: Establishing a Govorestat Research Model for Rare Diseases
Introduction
Govorestat (also known as AT-007) is a potent and selective Aldose Reductase Inhibitor (ARI) that is capable of penetrating the Central Nervous System (CNS).[1][2][3] It is under development for several rare metabolic diseases where the enzyme aldose reductase plays a key role in the pathophysiology.[1][2] Aldose reductase is the first and rate-limiting enzyme in the polyol pathway. Under normal conditions, this pathway is a minor route for glucose metabolism. However, in certain metabolic diseases, the pathway becomes overactivated, converting sugars into their respective sugar alcohols (polyols). The accumulation of these polyols, such as galactitol from galactose and sorbitol from glucose, leads to osmotic stress, oxidative damage, and long-term complications.[2][4]
This compound's primary mechanism of action is to block aldose reductase, thereby preventing the accumulation of these toxic metabolites.[2][5] This makes it a promising therapeutic candidate for diseases such as:
-
Classic Galactosemia : A genetic disorder where the inability to metabolize galactose leads to the formation of toxic galactitol.[2][6] This results in neurological complications, including cognitive, behavioral, and motor skill deficiencies.[2]
-
Sorbitol Dehydrogenase (SORD) Deficiency : A rare progressive neuromuscular disease where mutations in the SORD enzyme prevent the breakdown of sorbitol, leading to its accumulation and causing debilitating neuropathy.[1][5]
-
Phosphomannomutase 2 Deficiency (PMM2-CDG) : A congenital disorder of glycosylation where this compound is also being investigated.[1][2]
These application notes provide a framework for researchers to establish preclinical and clinical research models for evaluating this compound's efficacy and mechanism of action in these and other relevant rare diseases.
Mechanism of Action: The Polyol Pathway
The rationale for using this compound in these distinct rare diseases is its targeted inhibition of aldose reductase, the common enzyme in the pathogenic pathway. In Galactosemia, aldose reductase converts excess galactose to galactitol. In SORD deficiency, the same enzyme converts glucose to sorbitol, which then accumulates due to the non-functional SORD enzyme. By inhibiting aldose reductase, this compound addresses the root cause of toxic metabolite accumulation in both conditions.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound.
Table 1: Pharmacodynamic Efficacy (Biomarker Reduction)
| Disease | Study | Biomarker | Dosage | Mean Reduction from Baseline | Significance | Reference |
| Galactosemia | ACTION-Galactosemia (Adults) | Plasma Galactitol | 20 mg/kg | ~50% | Statistically Significant | [7] |
| ACTION-Galactosemia (Adults) | Plasma Galactitol | 40 mg/kg | ~51% | Statistically Significant | [8][9] | |
| ACTION-Galactosemia Kids | Plasma Galactitol | N/A | 40% | p < 0.001 (vs. placebo) | [7] | |
| SORD Deficiency | Phase 3 INSPIRE (Interim) | Blood Sorbitol | N/A | Statistically Significant vs. Placebo | p < 0.001 | [5] |
| Pilot Study (Open-Label) | Blood Sorbitol | 20 mg/kg/day | 66% (range 54-75%) | N/A | [10] |
Table 2: Pharmacokinetic Profile of this compound
| Parameter | Value | Population | Notes | Reference |
| Mechanism | Aldose Reductase Inhibitor | N/A | IC₅₀ value of 100 pM | [11] |
| Absorption | 2-compartment model with sequential zero- and first-order absorption | Healthy Adults & Galactosemia Patients | Plasma concentrations are linear and dose-dependent | [8][9] |
| Distribution | CNS Penetrant | Healthy Adults & Galactosemia Patients | Cerebrospinal fluid (CSF) levels increase dose-dependently | [1][8] |
| Elimination Half-life | ~10 hours | Healthy Adults & Galactosemia Patients | Supports once-daily dosing | [8][9] |
Table 3: Clinical Outcome Highlights
| Disease | Study | Key Outcomes | Result | Reference |
| Galactosemia | ACTION-Galactosemia Kids | Activities of daily living, behavior, cognition, fine motor skills, tremor | Demonstrated clinical benefit and improvement vs. placebo | [1][12] |
| ACTION-Galactosemia Kids | Adaptive Skills (BASC-3 Index) | Statistically significant benefit | p = 0.0265 | |
| ACTION-Galactosemia Kids | Tremor (Archimedes Spiral Test) | Statistically significant benefit at 18 months | p = 0.0428 | |
| SORD Deficiency | Phase 3 INSPIRE (12-month) | Correlation of sorbitol with clinical outcomes (10-meter walk, dorsiflexion, etc.) | Statistically significant correlation | p=0.05 |
| Phase 3 INSPIRE (12-month) | Patient-Reported Outcomes (CMT-HI) | Statistically significant benefit | p=0.01 |
Experimental Protocols
This section provides detailed protocols for key experiments to evaluate this compound in a research setting.
Protocol 1: In Vitro Aldose Reductase (ALR2) Inhibition Assay
This protocol determines the inhibitory activity of this compound on the ALR2 enzyme by measuring the oxidation of NADPH.[13]
Materials:
-
Recombinant human ALR2 enzyme
-
This compound (AT-007)
-
NADPH
-
DL-glyceraldehyde (substrate)
-
Potassium phosphate buffer (pH 6.2)
-
Spectrophotometer capable of reading at 340 nm
-
96-well UV-transparent microplates
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution to test a range of concentrations.
-
Prepare the assay buffer: 0.1 M potassium phosphate buffer.
-
Prepare the reaction mixture in the assay buffer containing 0.15 mM NADPH and 10 mM DL-glyceraldehyde.
-
-
Assay Setup:
-
In a 96-well plate, add 20 µL of the this compound dilution (or vehicle control) to each well.
-
Add 160 µL of the reaction mixture to each well.
-
Add 10 µL of the ALR2 enzyme solution to each well to initiate the reaction.
-
-
Measurement:
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes. The decrease in absorbance corresponds to the oxidation of NADPH.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each concentration.
-
Plot the percentage of inhibition against the logarithm of this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the enzyme activity) using non-linear regression analysis.
-
Protocol 2: Quantification of Galactitol/Sorbitol in Plasma by LC-MS/MS
This protocol outlines a method for accurately measuring the key biomarkers galactitol and sorbitol in plasma samples, adapted from standard clinical trial methodologies.[4]
Materials:
-
Human plasma samples (from animal models or clinical subjects)
-
This compound (for in vivo studies)
-
Stable isotope-labeled sorbitol (e.g., sorbitol-¹³C₆) as an internal standard
-
Acetonitrile (ACN) for protein precipitation
-
Ammonium acetate buffer
-
Hydrophilic interaction liquid chromatography (HILIC) column
-
Triple quadrupole mass spectrometer
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add the internal standard (sorbitol-¹³C₆).
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the HILIC column.
-
Use a gradient elution with a mobile phase consisting of acetonitrile and ammonium acetate buffer.
-
Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Set specific precursor-to-product ion transitions for sorbitol/galactitol and the internal standard.
-
-
Quantification:
-
Generate a calibration curve using known concentrations of sorbitol/galactitol standards.
-
Calculate the concentration of the analyte in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Protocol 3: Animal Model of Classic Galactosemia
An animal model is essential for evaluating the in vivo efficacy and safety of this compound. A rat model has been successfully used to demonstrate that this compound reduces galactitol and prevents disease complications.[9][14]
Materials:
-
Sprague-Dawley rat pups
-
High-galactose diet (e.g., 40% D-galactose)
-
This compound (AT-007)
-
Vehicle control (e.g., 0.5% carboxymethylcellulose)
-
Equipment for blood collection and tissue harvesting
Procedure:
-
Induction of Galactosemia:
-
Begin feeding rat pups a high-galactose diet starting at postnatal day 1 to induce experimental galactosemia.
-
Continue this diet throughout the study period.
-
-
Treatment Administration:
-
Divide animals into treatment groups: Vehicle control and this compound (at various doses, e.g., 10, 20, 40 mg/kg).
-
Administer this compound or vehicle daily via oral gavage.
-
-
Monitoring and Endpoints:
-
Biomarker Analysis: Collect blood samples at regular intervals (e.g., weekly) to measure plasma galactitol levels using the LC-MS/MS protocol.
-
Ocular Complications: Monitor for cataract formation, a common complication of galactosemia, using a slit-lamp microscope.
-
Neurological/Behavioral Tests: Conduct tests such as rotarod (motor coordination) or open-field tests (locomotor activity) to assess neurological function.
-
Pharmacokinetics: At the end of the study, collect terminal blood and tissue samples (brain, nerve, lens) to determine this compound concentration and tissue-specific galactitol reduction.
-
-
Data Analysis:
-
Compare biomarker levels, cataract scores, and behavioral test results between the this compound-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA, t-test).
-
References
- 1. appliedtherapeutics.com [appliedtherapeutics.com]
- 2. drugs.com [drugs.com]
- 3. This compound dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 4. benchchem.com [benchchem.com]
- 5. FDA rejects Applied Therapeutics’ this compound for galactosemia | BioWorld [bioworld.com]
- 6. Applied Therapeutics Updates on this compound for Classic Galactosemia Treatment [synapse.patsnap.com]
- 7. neurologylive.com [neurologylive.com]
- 8. researchgate.net [researchgate.net]
- 9. Safety, Pharmacokinetics, and Pharmacodynamics of the New Aldose Reductase Inhibitor this compound (AT-007) After a Single and Multiple Doses in Participants in a Phase 1/2 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. appliedtherapeutics.com [appliedtherapeutics.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. galactosemia.org [galactosemia.org]
- 13. Inhibition of Aldose Reductase by Novel Phytocompounds: A Heuristic Approach to Treating Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Applied Therapeutics Announces Start of AT-007 Pediatric Galactosemia Study; Releases Additional 40mg/kg Data from Adult Galactosemia Study | Applied Therapeutics [appliedtherapeutics.gcs-web.com]
Troubleshooting & Optimization
Technical Support Center: Govorestat In Vitro Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Govorestat (AT-007) in in vitro experiments.
Troubleshooting Guide & FAQs
This section addresses common issues and questions regarding the handling and application of this compound in a laboratory setting.
Q1: I'm having trouble dissolving this compound. What is the recommended solvent and procedure?
A1: this compound is known to have limited aqueous solubility. The recommended solvent for preparing a stock solution is Dimethyl Sulfoxide (DMSO). For optimal dissolution, it is advisable to use anhydrous (newly opened) DMSO, as hygroscopic DMSO can negatively impact solubility.[1] In some instances, brief sonication or gentle warming may be necessary to fully dissolve the compound.
Q2: What is the maximum concentration of this compound that can be achieved in DMSO?
A2: A stock solution of this compound in DMSO can be prepared at a concentration of up to 35.71 mg/mL, which is equivalent to 83.94 mM.[1] It is crucial to ensure the compound is completely dissolved before further dilution.
Q3: My this compound precipitates when I dilute my DMSO stock solution into my aqueous cell culture medium. How can I prevent this?
A3: Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic compounds. Here are several troubleshooting steps:
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to your final volume of media. Instead, perform one or more intermediate dilution steps in your cell culture medium.
-
Rapid Mixing: When adding the this compound solution to your medium, ensure rapid and thorough mixing by gently vortexing or swirling the medium. This helps to quickly disperse the compound and avoid localized high concentrations that can lead to precipitation.
-
Lower Final DMSO Concentration: The final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5%, to minimize solvent-induced toxicity and precipitation. If your experimental design allows, consider preparing a more dilute DMSO stock solution to achieve the desired final concentration of this compound with a lower percentage of DMSO.
-
Use of a Carrier: For challenging applications, consider the use of a carrier agent. For in vivo preparations, formulations with SBE-β-CD (Sulfobutylether-β-cyclodextrin) have been used to improve solubility.[1] While not standard for in vitro work, for specific assay conditions, exploring such excipients might be a possibility, though validation of their effects on your cell system would be essential.
Q4: What is a suitable starting concentration for this compound in a cell-based assay?
A4: The optimal concentration of this compound will depend on the specific cell type and the assay being performed. As this compound is a potent aldose reductase inhibitor with an IC50 of 100 pM, it is advisable to perform a dose-response experiment to determine the effective concentration range for your system.[1] A starting point for such an experiment could range from low nanomolar to micromolar concentrations.
Q5: Is a vehicle control necessary for my experiments with this compound?
A5: Yes, a vehicle control is essential. Since this compound is dissolved in DMSO, your vehicle control should consist of cells treated with the same final concentration of DMSO as your experimental conditions. This allows you to distinguish the effects of this compound from any potential effects of the solvent on your cells.
Data Presentation
Table 1: this compound Solubility Data
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 35.71 | 83.94 | May require sonication; use of anhydrous DMSO is recommended.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (AT-007) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated pipette and sterile, filtered pipette tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculation: Determine the mass of this compound required to prepare your desired volume of a 10 mM stock solution (Molar Mass of this compound: 425.4 g/mol ). For example, to prepare 1 mL of a 10 mM solution, you would need 0.004254 g (4.254 mg) of this compound.
-
Weighing: Carefully weigh the calculated amount of this compound powder and place it into a sterile amber vial.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial.
-
Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. If necessary, briefly sonicate the vial in a water bath to aid dissolution. Visually inspect the solution to ensure there are no visible particles.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Protocol 2: General Protocol for a Cell-Based Assay with this compound
Materials:
-
10 mM this compound stock solution in DMSO
-
Cultured cells in appropriate multi-well plates
-
Complete cell culture medium
-
Sterile, filtered pipette tips
Procedure:
-
Cell Plating: Seed your cells in a multi-well plate at the desired density and allow them to adhere and stabilize overnight, or as required by your specific protocol.
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution. Prepare serial dilutions of the stock solution in fresh, pre-warmed complete cell culture medium to achieve the desired final concentrations for your dose-response experiment. Remember to also prepare a vehicle control by diluting DMSO to the same final concentration as your highest this compound concentration.
-
Cell Treatment: Carefully remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period as determined by your experimental design (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
Assay: Following incubation, proceed with your specific downstream assay to measure the biological endpoint of interest (e.g., cell viability, protein expression, metabolite levels).
Visualizations
References
Govorestat Technical Support Center: Troubleshooting Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance for researchers utilizing Govorestat in their experiments. The following information is intended to help troubleshoot potential off-target effects and ensure the validity of experimental outcomes. This compound is a potent and highly selective aldose reductase (AR, specifically ALR2) inhibitor.[1] While designed to avoid off-target effects common to historical AR inhibitors, rigorous experimental practice includes proactive assessment of selectivity.[1]
Frequently Asked Questions (FAQs)
Q1: What is the primary known off-target concern for aldose reductase inhibitors as a class?
A1: The most significant off-target concern for aldose reductase (ALR2) inhibitors is the cross-inhibition of aldehyde reductase (ALR1).[2][3][4] ALR1 and ALR2 are members of the aldo-keto reductase superfamily and share a high degree of structural homology (approximately 65%).[2][3] Inhibition of ALR1, which is involved in the detoxification of various aldehydes, can lead to unwanted cellular toxicity and misleading experimental results.[2][4]
Q2: this compound is described as highly selective. Why should I be concerned about off-target effects?
A2: While this compound has been developed to be highly selective for ALR2 over ALR1, it is best practice in drug research to independently verify selectivity in your specific experimental system.[1] Unexpected phenotypes or data that deviate from the known consequences of ALR2 inhibition could potentially indicate an off-target interaction. Proactively assessing selectivity strengthens the interpretation of your results and rules out confounding variables.
Q3: My experimental results with this compound are not what I expected. How can I determine if this is due to an off-target effect?
A3: If you observe an unexpected phenotype, a systematic approach is recommended. First, confirm the on-target activity of this compound in your system. Then, you can investigate potential off-target effects using a combination of enzymatic assays, cellular target engagement assays, and broader proteomic approaches. The experimental protocols section below provides detailed methods for these investigations.
Q4: How can I quantify the selectivity of this compound for ALR2 over ALR1?
A4: Selectivity can be quantified by determining the half-maximal inhibitory concentration (IC50) of this compound against both ALR2 and ALR1 enzymes in parallel in vitro enzymatic assays. The ratio of these IC50 values (IC50 for ALR1 / IC50 for ALR2) provides a selectivity index. A higher selectivity index indicates greater specificity for ALR2.
Data Presentation: Selectivity of Aldose Reductase Inhibitors
The following table presents IC50 values for several aldose reductase inhibitors, illustrating the concept of selectivity for ALR2 over ALR1. A higher selectivity factor indicates greater specificity for the target enzyme, ALR2.
| Compound | ALR2 IC50 (µM) | ALR1 IC50 (µM) | Selectivity Factor (ALR1/ALR2) |
| Compound 3e | 0.042 | >16 | >381 |
| Compound 3f | 0.227 | >180 | >792 |
| Compound 3c | 1.42 | Not specified | Selective for ALR2 |
| Compound 3i | 2.06 | 2.14 | ~1 |
| Sorbinil | 2.18 | Not specified | - |
This table is a compilation of data from multiple sources to illustrate the concept of selectivity.[2][3][4] Specific values for this compound are not publicly available but it is reported to be highly selective.
Mandatory Visualization
Caption: The Polyol Pathway and the Mechanism of Action of this compound.
Caption: Troubleshooting Workflow for Unexpected this compound Effects.
Experimental Protocols
Protocol 1: In Vitro Aldose Reductase (ALR2) and Aldehyde Reductase (ALR1) Inhibition Assay
This protocol allows for the determination of IC50 values of this compound for both ALR2 and ALR1, enabling the calculation of a selectivity index. The assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH.[5][6]
Materials:
-
Purified recombinant human ALR2 and ALR1 enzymes
-
NADPH
-
DL-glyceraldehyde (substrate)
-
This compound
-
Phosphate buffer (pH 6.2 for ALR2, pH 7.2 for ALR1)
-
Lithium Sulfate
-
2-mercaptoethanol
-
UV-transparent 96-well plate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound to be tested.
-
Prepare working solutions of enzymes, NADPH, and substrate in the appropriate phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
Lithium Sulfate
-
2-mercaptoethanol
-
NADPH solution
-
This compound dilution or vehicle control
-
Enzyme solution (ALR2 or ALR1)
-
-
Include controls: no enzyme, no substrate, and no inhibitor.
-
-
Reaction Initiation and Measurement:
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the substrate (DL-glyceraldehyde) to all wells.
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of this compound concentration.
-
Determine the IC50 value using a non-linear regression curve fit.
-
Calculate the selectivity index: IC50 (ALR1) / IC50 (ALR2).
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method to verify that this compound is engaging with its target, ALR2, within a cellular context.[7][8][9][10] The principle is that ligand binding increases the thermal stability of the target protein.[7][8][9][10]
Materials:
-
Cell line of interest
-
This compound
-
Cell culture medium and reagents
-
Phosphate-buffered saline (PBS)
-
Protease and phosphatase inhibitor cocktail
-
Equipment for cell lysis (e.g., sonicator)
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
Primary antibody specific for ALR2
Procedure:
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with this compound at various concentrations or with a vehicle control for a specified time.
-
-
Heat Shock:
-
Harvest and resuspend cells in PBS containing protease and phosphatase inhibitors.
-
Aliquot cell suspensions into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein by centrifugation at high speed.
-
Transfer the supernatant to a new tube and determine the protein concentration.
-
-
Protein Detection:
-
Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an anti-ALR2 antibody.
-
Quantify the band intensities.
-
-
Data Analysis:
-
Plot the amount of soluble ALR2 as a function of temperature for both vehicle- and this compound-treated samples.
-
A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.
-
Protocol 3: Proteomics-Based Off-Target Identification
This approach provides an unbiased screen for potential off-target proteins of this compound. One common method is based on identifying proteins that are stabilized or destabilized upon drug binding, similar to CETSA but on a proteome-wide scale using mass spectrometry.[11][12][13]
Materials:
-
Cell line of interest and culture reagents
-
This compound
-
Equipment for cell lysis and protein extraction
-
Trypsin for protein digestion
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Sample Preparation:
-
Treat cells with this compound or vehicle control.
-
Perform a thermal shift experiment as described in the CETSA protocol, or use an affinity-based pulldown approach.
-
Isolate the soluble protein fractions.
-
-
Protein Digestion and Peptide Preparation:
-
Denature, reduce, and alkylate the proteins in the soluble fractions.
-
Digest the proteins into peptides using trypsin.
-
Clean up and concentrate the resulting peptides.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples using an LC-MS/MS system to identify and quantify the proteins in each sample.
-
-
Data Analysis:
-
Use bioinformatics software to identify proteins that show a significant change in abundance or thermal stability in the this compound-treated samples compared to the control.
-
These proteins are potential off-targets. Further validation using orthogonal methods is required.
-
References
- 1. appliedtherapeutics.com [appliedtherapeutics.com]
- 2. Development, Molecular Docking, and In Silico ADME Evaluation of Selective ALR2 Inhibitors for the Treatment of Diabetic Complications via Suppression of the Polyol Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Novel Indole-Based Bifunctional Aldose Reductase Inhibitors/Antioxidants as Promising Drugs for the Treatment of Diabetic Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. brieflands.com [brieflands.com]
- 6. tandfonline.com [tandfonline.com]
- 7. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 8. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. (PDF) The cellular thermal shift assay for evaluating drug target interactions in cells (2014) | Rozbeh Jafari | 1097 Citations [scispace.com]
- 10. annualreviews.org [annualreviews.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Profiling of Small Molecules by Chemical Proteomics | Springer Nature Experiments [experiments.springernature.com]
Addressing poor bioavailability of aldose reductase inhibitors like Govorestat
Welcome to the technical support center for Govorestat, a potent and selective aldose reductase inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in addressing challenges related to the poor bioavailability of this compound and similar aldose reductase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
A1: this compound (also known as AT-007) is a central nervous system (CNS) penetrant Aldose Reductase Inhibitor (ARI).[1][2][3] Its primary mechanism of action is to block the enzyme aldose reductase.[1][4][5] This enzyme is responsible for converting galactose into the toxic metabolite galactitol in individuals with galactosemia.[1][6] The accumulation of galactitol leads to neurological complications and other long-term issues associated with the disease.[1][6]
Q2: Why is the bioavailability of aldose reductase inhibitors like this compound often a concern?
A2: Many aldose reductase inhibitors fall into the Biopharmaceutics Classification System (BCS) Class II, characterized by low aqueous solubility and high permeability. Poor solubility in gastrointestinal fluids is a primary reason for low and variable oral bioavailability.[7] This limited dissolution can result in insufficient drug absorption into the bloodstream, potentially reducing therapeutic efficacy.
Q3: What are the common formulation strategies to enhance the bioavailability of poorly soluble drugs like this compound?
A3: Several strategies can be employed to improve the oral bioavailability of poorly soluble compounds. These include:
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can enhance the dissolution rate.[7][8]
-
Solid Dispersions: Creating amorphous solid dispersions, for instance through spray drying or melt extrusion, can improve the dissolution of the drug.[9][10]
-
Lipid-Based Formulations: Incorporating the drug into lipid-based systems, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can improve solubility and absorption.[7][9]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can enhance the solubility of the drug in an aqueous environment.[8][9]
-
Use of Solvents and Co-solvents: The selection of appropriate solvents or co-solvents is a critical step in enhancing drug solubility in a formulation.[7][8]
Troubleshooting Guide
Issue: Inconsistent pharmacokinetic (PK) data in preclinical animal studies.
-
Question: What could be causing high variability in plasma concentrations of this compound between subjects in our animal study?
-
Answer: High inter-subject variability can stem from several factors. Ensure that the formulation is homogenous and that the dosing procedure is consistent across all animals. The physiological state of the animals, such as the presence of food in the gastrointestinal tract, can also significantly impact the absorption of poorly soluble drugs.[8] Consider standardizing the fasting period for all subjects before drug administration.[11] It is also crucial to use a consistent study design, such as a crossover design, to minimize the effect of inter-subject variability.[12]
Issue: Low in vitro dissolution of this compound from a prototype solid dosage form.
-
Question: Our initial tablet formulation of this compound shows very slow and incomplete dissolution in standard media. What steps can we take to improve this?
-
Answer: This is a common challenge with poorly soluble compounds. First, verify the physicochemical properties of your drug substance, including its crystalline form (polymorphism), as this can affect solubility.[8] To improve dissolution, you could explore reducing the particle size of the active pharmaceutical ingredient (API) through micronization.[8] Another effective approach is to develop an amorphous solid dispersion of this compound with a suitable polymer carrier. Additionally, incorporating surfactants or other solubilizing excipients into the formulation can enhance the wetting and dissolution of the drug.[8]
Issue: Difficulty in translating in vitro dissolution improvements to in vivo bioavailability.
-
Question: We have successfully improved the in vitro dissolution of this compound, but this has not translated to a proportional increase in bioavailability in our animal models. What could be the reason?
-
Answer: A disconnect between in vitro and in vivo performance can occur for several reasons. The dissolution medium used in your in vitro test may not accurately reflect the conditions in the gastrointestinal tract. Consider using biorelevant dissolution media that mimic the fasted or fed state. Furthermore, even with improved dissolution, the drug may precipitate in the gut before it can be absorbed. Formulation strategies that maintain a supersaturated state of the drug in the GI tract, such as using precipitation inhibitors in your formulation, can be beneficial. It is also important to consider potential first-pass metabolism, which can reduce the amount of drug reaching systemic circulation.[13]
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Humans
| Parameter | Value | Reference |
| Dose Range | 0.5 - 40 mg/kg | [14][15] |
| Pharmacokinetic Model | 2-compartment with sequential zero- and first-order absorption | [14][15] |
| Elimination Half-life | ~10 hours | [14][15] |
| Dosing Frequency | Once-daily | [14][15] |
Table 2: Pharmacodynamic Effects of this compound in Classic Galactosemia Patients
| Dose | Change from Baseline in Galactitol | Reference |
| Placebo | -15% ± 9% | [14][15] |
| 5 mg/kg | -19% ± 10% | [14][15] |
| 20 mg/kg | -46% ± 4% | [14][15] |
| 40 mg/kg | -51% ± 5% | [14][15] |
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing for Poorly Soluble Compounds
Objective: To assess the dissolution rate of different this compound formulations.
Materials:
-
USP Dissolution Apparatus 2 (Paddle Apparatus)
-
Dissolution vessels (900 mL)
-
Dissolution media:
-
0.1 N HCl (simulated gastric fluid)
-
pH 4.5 acetate buffer
-
pH 6.8 phosphate buffer (simulated intestinal fluid)
-
-
This compound formulations (e.g., pure API, solid dispersion, lipid-based formulation)
-
HPLC system for analysis
Methodology:
-
Prepare the dissolution media and bring them to 37 ± 0.5 °C.
-
Place 900 mL of the selected medium into each dissolution vessel.
-
Set the paddle speed to a specified rate (e.g., 50 or 75 RPM).
-
Introduce a single dose of the this compound formulation into each vessel.
-
At predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes), withdraw an aliquot of the dissolution medium.
-
Replace the withdrawn volume with an equal amount of fresh, pre-warmed medium.
-
Filter the samples and analyze the concentration of dissolved this compound using a validated HPLC method.
-
Calculate the cumulative percentage of drug dissolved at each time point.
Protocol 2: Preclinical In Vivo Bioavailability Study
Objective: To determine the pharmacokinetic profile and bioavailability of a this compound formulation in a rodent model.
Materials:
-
Animal model (e.g., Sprague-Dawley rats)
-
This compound formulation and vehicle control
-
Oral gavage needles
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Methodology:
-
Fast the animals overnight (with free access to water) prior to dosing.[11]
-
Administer the this compound formulation or vehicle control to the animals via oral gavage at a specified dose.
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Process the blood samples by centrifugation to separate the plasma.
-
Store the plasma samples at -80 °C until analysis.
-
Extract this compound from the plasma samples and analyze the concentration using a validated LC-MS/MS method.
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and bioavailability (if an intravenous dose group is included).
Visualizations
Caption: Aldose Reductase Pathway in Galactosemia and this compound's Mechanism.
Caption: Workflow for Enhancing Bioavailability of Poorly Soluble Drugs.
Caption: Key Factors Influencing Oral Bioavailability.
References
- 1. drugs.com [drugs.com]
- 2. appliedtherapeutics.com [appliedtherapeutics.com]
- 3. Applied Therapeutics Announces Clinical Benefit of this compound (AT-007) in ACTION-Galactosemia Kids Trial; Company Plans to Meet with FDA Regarding Potential NDA Submission | Applied Therapeutics [ir.appliedtherapeutics.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. FDA rejects Applied Therapeutics’ this compound for galactosemia | BioWorld [bioworld.com]
- 6. This compound dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Guidance for Designing a Preclinical Bioavailability Study of Bioactive Compounds | Springer Nature Experiments [experiments.springernature.com]
- 12. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 13. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 14. Safety, Pharmacokinetics, and Pharmacodynamics of the New Aldose Reductase Inhibitor this compound (AT-007) After a Single and Multiple Doses in Participants in a Phase 1/2 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Govorestat Stability in Cell Culture Media: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Govorestat in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as AT-007) is an investigational, central nervous system-penetrant Aldose Reductase Inhibitor (ARI).[1][2] Its primary mechanism of action is to block the enzyme aldose reductase, which is involved in the polyol pathway. This pathway converts monosaccharides, like galactose and glucose, into their corresponding sugar alcohols (polyols), such as galactitol and sorbitol.[3][4] In diseases like galactosemia, the accumulation of toxic galactitol leads to severe neurological and other complications.[1][5] By inhibiting aldose reductase, this compound aims to reduce the production of these toxic metabolites.[1][2]
Q2: I am observing inconsistent results in my cell-based assays with this compound. Could this be a stability issue?
Yes, inconsistent results are a common sign of compound instability in cell culture media. The degradation of this compound can lead to a reduced effective concentration, resulting in variable experimental outcomes.[6]
Q3: What are the typical factors that can affect the stability of a small molecule like this compound in cell culture media?
Several factors can contribute to the degradation of small molecules in cell culture:
-
pH: The pH of the culture medium can influence the rate of hydrolysis of the compound.[6]
-
Temperature: Incubation at 37°C can accelerate the degradation of thermally sensitive compounds.[6]
-
Light Exposure: Photosensitive compounds can degrade when exposed to light.[6]
-
Enzymatic Degradation: Components in the media, particularly if it contains serum, may include enzymes that can metabolize the compound.[6]
-
Reactive Oxygen Species: The presence of reactive oxygen species in the media can lead to oxidation of the compound.[6]
-
Solubility: Poor solubility can cause the compound to precipitate out of solution over time, reducing its effective concentration.[6]
Troubleshooting Guide
Issue: Decreased or variable potency of this compound in multi-day experiments.
Potential Cause: Degradation of this compound in the cell culture medium over the course of the experiment.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh stock solutions of this compound and dilute it into the culture medium immediately before each experiment.[6][7] Avoid using previously prepared and stored media containing this compound.
-
Minimize Light Exposure: If the photosensitivity of this compound is unknown, it is best practice to protect solutions from light by using amber tubes and minimizing exposure to ambient light.[6]
-
Consider Serum-Free Media: If your experimental design and cell line permit, consider using a serum-free medium to reduce the potential for enzymatic degradation.[6]
-
Perform a Stability Study: Conduct a simple in vitro stability study to determine the half-life of this compound in your specific cell culture medium and conditions. A detailed protocol is provided below.
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM, RPMI-1640) with or without serum, as per your experimental setup
-
Incubator (37°C, 5% CO2)
-
Sterile microcentrifuge tubes
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Spike the cell culture medium with this compound to the final desired concentration.
-
Aliquot the this compound-containing medium into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 24, 48, 72 hours).
-
Incubate the tubes at 37°C in a 5% CO2 incubator.
-
At each designated time point, remove one aliquot and immediately freeze it at -80°C to halt any further degradation.
-
Once all time points are collected, thaw the samples and analyze the concentration of the parent this compound compound using a validated HPLC or LC-MS method.[6][8]
-
Plot the concentration of this compound as a function of time to determine its stability profile.
Data Presentation
Table 1: Hypothetical Stability of this compound in Different Cell Culture Media at 37°C
| Time (hours) | This compound Concentration in DMEM + 10% FBS (µM) | % Remaining | This compound Concentration in Serum-Free DMEM (µM) | % Remaining |
| 0 | 10.0 | 100% | 10.0 | 100% |
| 2 | 9.8 | 98% | 9.9 | 99% |
| 4 | 9.5 | 95% | 9.8 | 98% |
| 8 | 8.9 | 89% | 9.6 | 96% |
| 24 | 7.2 | 72% | 9.1 | 91% |
| 48 | 5.1 | 51% | 8.3 | 83% |
| 72 | 3.5 | 35% | 7.5 | 75% |
This is example data and does not represent actual experimental results.
Visualizations
Caption: Mechanism of action of this compound in the polyol pathway.
Caption: Experimental workflow for assessing this compound stability.
Caption: Troubleshooting decision tree for this compound stability issues.
References
- 1. drugs.com [drugs.com]
- 2. appliedtherapeutics.com [appliedtherapeutics.com]
- 3. This compound dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 4. FDA rejects Applied Therapeutics’ this compound for galactosemia | BioWorld [bioworld.com]
- 5. galactosemia.org [galactosemia.org]
- 6. benchchem.com [benchchem.com]
- 7. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
How to avoid dosing errors in Govorestat preclinical trials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding dosing errors during Govorestat preclinical trials.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a central nervous system-penetrant Aldose Reductase Inhibitor (ARI).[1][2] Aldose reductase is an enzyme that converts galactose to galactitol, a toxic metabolite that can lead to neurological complications in galactosemia.[1][3] By inhibiting this enzyme, this compound aims to reduce the levels of galactitol.[2] The mechanism of this compound also involves blocking the conversion of glucose to sorbitol, which is relevant for its investigation in sorbitol dehydrogenase (SORD) deficiency.[4]
Q2: What are the known pharmacokinetic properties of this compound in preclinical models?
A2: In a rat model of classic galactosemia, this compound demonstrated the ability to reduce galactitol levels by approximately 50%.[5][6] Pharmacokinetic (PK) analysis in human studies has shown a two-compartment model with sequential zero- and first-order absorption and an elimination half-life of about 10 hours, supporting once-daily dosing.[5][6] Multiple-dose PK was found to be linear in the 0.5-40 mg/kg range in humans.[5][6] Researchers should consult specific preclinical study reports for detailed PK parameters in different animal models.
Q3: Have dosing errors been reported in this compound clinical trials?
A3: Yes, a dosing error was identified in a clinical trial where, due to a labeling error, some patients received 80% of the protocol-specified dose for a period of time.[7] This highlights the critical importance of stringent quality control in drug formulation and labeling.[7] The company reported that this issue was remedied before maintenance dosing was achieved.[7]
Q4: What are the common sources of dosing errors in preclinical animal studies?
A4: Dosing errors in preclinical studies can arise from several sources, including:
-
Calculation Errors: Incorrect calculation of dose volumes based on animal body weight and drug concentration. This is a common issue, with tenfold overdoses being a significant concern.[8][9]
-
Formulation and Labeling Errors: Improper preparation of the dosing solution leading to incorrect concentration, or mislabeling of formulations.[7]
-
Administration Errors: Incorrect route of administration, or errors in the volume administered.
-
Record-Keeping Mistakes: Poor documentation of dosing events, leading to missed or repeated doses.[9]
-
Misinterpretation of Abbreviations: Using ambiguous abbreviations in protocols and records can lead to significant errors.[8][10]
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Biomarker Results
If you observe high variability or unexpected results in biomarker levels (e.g., galactitol or sorbitol), consider the following potential dosing-related causes:
| Potential Cause | Troubleshooting Steps |
| Incorrect Dose Calculation | Independently double-check all dose calculations. Implement a peer-review system for calculations before dose administration. |
| Inaccurate Animal Weights | Ensure scales are calibrated daily. Weigh animals at consistent times relative to dosing. |
| Improper Formulation Preparation | Review the formulation protocol. Verify the concentration of the dosing solution with an appropriate analytical method (e.g., HPLC) before administration. |
| Inconsistent Administration Technique | Ensure all personnel are trained on the correct administration technique (e.g., oral gavage, injection). Standardize the procedure across all users. |
Issue 2: Adverse Events or Unexpected Toxicity
The appearance of unexpected adverse events or toxicity in a dose group could indicate a dosing error.
| Potential Cause | Troubleshooting Steps |
| Tenfold Dosing Error | Immediately review dose calculations, paying close attention to decimal placement. Avoid using trailing zeros (e.g., write 5 mg, not 5.0 mg) and always use leading zeros (e.g., write 0.5 mg, not .5 mg).[8] |
| Formulation Hotspots | If using a suspension, ensure it is adequately homogenized before each dose administration to prevent the settling of the active pharmaceutical ingredient (API). |
| Incorrect Animal Identification | Double-check animal identification (e.g., ear tags, tattoos) to ensure the correct dose is administered to the correct animal. |
Experimental Protocols
Protocol: Preparation and Verification of this compound Dosing Solution
-
Objective: To prepare a homogenous and accurately concentrated this compound solution for oral gavage in a rodent model.
-
Materials: this compound API, appropriate vehicle (e.g., 0.5% methylcellulose in sterile water), calibrated balance, volumetric flasks, magnetic stirrer and stir bars, analytical balance, HPLC system.
-
Procedure:
-
Calculate the required amount of this compound API based on the desired concentration and final volume.
-
Accurately weigh the this compound API using a calibrated analytical balance.
-
Slowly add the API to the vehicle while continuously stirring with a magnetic stirrer.
-
Continue stirring for a specified time (e.g., 2 hours) to ensure complete dissolution or homogenous suspension.
-
Visually inspect the solution for any undissolved particles.
-
Take a representative sample of the formulation for concentration verification via a validated HPLC method.
-
Only use the formulation for dosing after the concentration has been confirmed to be within an acceptable range (e.g., ±10%) of the target concentration.
-
Clearly label the formulation with the compound name, concentration, vehicle, preparation date, and expiration date.
-
Visualizations
Caption: this compound inhibits Aldose Reductase, blocking the formation of galactitol and sorbitol.
Caption: A workflow for preventing dosing errors in preclinical studies.
References
- 1. reference.medscape.com [reference.medscape.com]
- 2. appliedtherapeutics.com [appliedtherapeutics.com]
- 3. drugs.com [drugs.com]
- 4. FDA rejects Applied Therapeutics’ this compound for galactosemia | BioWorld [bioworld.com]
- 5. researchgate.net [researchgate.net]
- 6. Safety, Pharmacokinetics, and Pharmacodynamics of the New Aldose Reductase Inhibitor this compound (AT-007) After a Single and Multiple Doses in Participants in a Phase 1/2 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fiercebiotech.com [fiercebiotech.com]
- 8. All Creatures Great and Small: Properly Medicate Them All | FDA [fda.gov]
- 9. Reducing veterinary medication errors: Four important actions - The Veterinary Idealist - Thoughts on Ownership, Quality, Sustainability, and Community [vetidealist.com]
- 10. plumbs.com [plumbs.com]
Technical Support Center: Enhancing the Selectivity of Govorestat in Research Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Govorestat (AT-007) in research assays, with a focus on ensuring and troubleshooting its selectivity. This compound is a potent and highly selective inhibitor of Aldose Reductase (ALR2).[1]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a central nervous system-penetrant Aldose Reductase Inhibitor (ARI).[1][2][3] It works by blocking the enzyme aldose reductase (ALR2), which is the first and rate-limiting step in the polyol pathway of glucose metabolism. In conditions of high glucose or galactose, ALR2 converts these sugars into their respective sugar alcohols, sorbitol and galactitol.[2][4] The accumulation of these polyols is implicated in the pathogenesis of various diseases.
Q2: What is the primary target of this compound and what are the potential off-targets?
A2: The primary target of this compound is Aldose Reductase (ALR2). The most significant potential off-target for aldose reductase inhibitors is the structurally similar enzyme Aldehyde Reductase (ALR1). Due to the high homology between ALR1 and ALR2, achieving selectivity can be a challenge for some ARIs. However, this compound is reported to be a highly selective inhibitor with no significant off-target activity against aldehyde reductase.[5]
Q3: Why is selectivity for ALR2 over ALR1 important?
A3: While ALR2 is implicated in disease pathology under hyperglycemic conditions, ALR1 plays a crucial role in the detoxification of various endogenous and exogenous aldehydes. Inhibition of ALR1 can disrupt this detoxification process, leading to the accumulation of toxic aldehydes and potential cellular damage. Therefore, high selectivity for ALR2 is a critical feature for a safe and effective ARI.
Q4: How should I prepare and store this compound for in vitro assays?
A4: For in vitro assays, this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. It is recommended to prepare fresh dilutions in assay buffer for each experiment to avoid potential degradation. Store the stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Data Presentation
The following table summarizes the inhibitory activity of this compound and other common aldose reductase inhibitors against the target enzyme ALR2 and the off-target enzyme ALR1.
| Inhibitor | IC50 for ALR2 | IC50 for ALR1 | Selectivity Index (ALR1 IC50 / ALR2 IC50) |
| This compound (AT-007) | 10 nM[5] | No significant inhibition reported[5] | >1000 (estimated) |
| Epalrestat | ~50-100 nM | ~1-10 µM | ~20-100 |
| Sorbinil | ~100-500 nM | ~1-5 µM | ~5-20 |
| Tolrestat | ~20-50 nM | ~500 nM - 2 µM | ~10-100 |
Note: IC50 values for Epalrestat, Sorbinil, and Tolrestat are approximate and can vary depending on assay conditions. The selectivity index for this compound is an estimation based on the available data.
Experimental Protocols
To assess the selectivity of this compound or other inhibitors in your laboratory, it is essential to determine their inhibitory concentration (IC50) against both ALR2 and ALR1.
Protocol 1: Aldose Reductase (ALR2) Inhibition Assay
Objective: To determine the IC50 value of an inhibitor against human recombinant ALR2.
Materials:
-
Human recombinant Aldose Reductase (ALR2)
-
NADPH
-
DL-Glyceraldehyde (substrate)
-
Sodium Phosphate Buffer (100 mM, pH 6.2)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of NADPH in the assay buffer.
-
Prepare a stock solution of DL-glyceraldehyde in the assay buffer.
-
Prepare serial dilutions of the test inhibitor in DMSO. Further dilute in assay buffer to the final desired concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Sodium Phosphate Buffer
-
ALR2 enzyme solution
-
Test inhibitor at various concentrations (or vehicle control - DMSO)
-
-
Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add NADPH to each well.
-
Initiate the enzymatic reaction by adding DL-glyceraldehyde to each well.
-
-
Measurement:
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes at a constant temperature (e.g., 25°C or 37°C). The decrease in absorbance corresponds to the oxidation of NADPH.
-
-
Data Analysis:
-
Calculate the initial reaction rate (V₀) for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Aldehyde Reductase (ALR1) Inhibition Assay
Objective: To determine the IC50 value of an inhibitor against human recombinant ALR1.
Materials:
-
Human recombinant Aldehyde Reductase (ALR1)
-
NADPH
-
Glyceraldehyde or another suitable ALR1 substrate (e.g., p-nitrobenzaldehyde)
-
Sodium Phosphate Buffer (100 mM, pH 7.0)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure: The procedure is similar to the ALR2 inhibition assay with the following key differences:
-
Use human recombinant ALR1 instead of ALR2.
-
Use a suitable substrate for ALR1, such as glyceraldehyde or p-nitrobenzaldehyde.
-
The optimal pH for the ALR1 assay may differ; a pH of 7.0 is commonly used.
-
Follow the same steps for reagent preparation, assay setup, reaction initiation, measurement, and data analysis as described in Protocol 1 to determine the IC50 value for ALR1.
Troubleshooting Guides
Issue 1: High variability in IC50 values between experiments.
-
Potential Cause: Inconsistent enzyme activity.
-
Troubleshooting Step: Ensure the purity and specific activity of the recombinant ALR2 and ALR1 enzymes are consistent across batches. Perform a quality control check of enzyme activity before each experiment.
-
-
Potential Cause: Instability of the test compound.
-
Troubleshooting Step: Verify the stability of your compound in the assay buffer over the duration of the experiment. Prepare fresh dilutions for each assay.
-
-
Potential Cause: Pipetting errors.
-
Troubleshooting Step: Calibrate pipettes regularly. Use a master mix for reagents to minimize well-to-well variability.
-
Issue 2: Discrepancy between in vitro enzymatic activity and cell-based assay results.
-
Potential Cause: Poor cell permeability of the inhibitor.
-
Troubleshooting Step: Assess the physicochemical properties of your compound (e.g., lipophilicity, polar surface area). Consider performing a cell permeability assay (e.g., PAMPA) to determine its ability to cross the cell membrane.
-
-
Potential Cause: The inhibitor is a substrate for cellular efflux pumps.
-
Troubleshooting Step: Use cell lines with known expression levels of efflux pumps (e.g., P-glycoprotein) or use efflux pump inhibitors to investigate this possibility.
-
-
Potential Cause: Intracellular metabolism of the inhibitor.
-
Troubleshooting Step: Investigate the metabolic stability of the compound in cell lysates or hepatocytes.
-
Issue 3: Unexpected or off-target effects observed in cell-based assays.
-
Potential Cause: Inhibition of ALR1.
-
Troubleshooting Step: As a first step, always determine the IC50 of your inhibitor against ALR1 to confirm its selectivity. If ALR1 inhibition is observed, consider structure-activity relationship (SAR) studies to modify the compound and improve selectivity.
-
-
Potential Cause: Non-specific cytotoxicity.
-
Troubleshooting Step: Perform a standard cytotoxicity assay (e.g., MTT or LDH release) to determine the concentration at which the compound becomes toxic to the cells. Ensure that the concentrations used for the functional assays are well below the cytotoxic threshold.
-
Visualizations
Caption: The Polyol Pathway and the inhibitory action of this compound on Aldose Reductase (ALR2).
Caption: Experimental workflow for assessing the selectivity of an Aldose Reductase inhibitor.
Caption: A logical flowchart for troubleshooting common issues in inhibitor selectivity assays.
References
- 1. appliedtherapeutics.com [appliedtherapeutics.com]
- 2. This compound: What is it and is it FDA approved? - Drugs.com [drugs.com]
- 3. Applied Therapeutics Receives Complete Response Letter from U.S. FDA Regarding New Drug Application for this compound for Classic Galactosemia - BioSpace [biospace.com]
- 4. FDA rejects Applied Therapeutics’ this compound for galactosemia | BioWorld [bioworld.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Govorestat IC50 Determination
Welcome to the technical support center for Govorestat (AT-007), a potent aldose reductase inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in accurately determining the IC50 value of this compound and troubleshooting common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as AT-007) is an orally active and central nervous system (CNS) penetrant aldose reductase inhibitor.[1][2] Its primary mechanism of action is the potent inhibition of the enzyme aldose reductase.[2][3][4] This enzyme is the first and rate-limiting step in the polyol pathway, which converts glucose to sorbitol and galactose to galactitol.[3][4] By inhibiting aldose reductase, this compound effectively reduces the accumulation of these sugar alcohols, which are implicated in the pathogenesis of various diseases, including galactosemia and sorbitol dehydrogenase (SORD) deficiency.[2][3]
Q2: What is the reported IC50 value for this compound?
This compound is a highly potent inhibitor of aldose reductase with a reported IC50 value of 100 pM.[1] However, it is crucial to recognize that IC50 values can be highly dependent on the specific experimental conditions used in the assay.
Q3: What are the common sources of variability in aldose reductase assays that can affect this compound's IC50 determination?
Several factors can contribute to variability in determining the IC50 of this compound and other aldose reductase inhibitors. These include:
-
Enzyme Source and Purity: The origin of the aldose reductase (e.g., human recombinant, bovine lens, rat lens) and its purity can significantly impact kinetic parameters and inhibitor potency.[1]
-
Substrate Choice: The substrate used in the assay can dramatically influence the apparent IC50 value. For example, different results may be obtained when using the physiological substrate glucose versus a model substrate like D,L-glyceraldehyde.
-
Assay Conditions: Parameters such as pH, temperature, and buffer composition can alter enzyme activity and inhibitor binding affinity.
-
Reagent Stability: The cofactor NADPH is susceptible to degradation. Improper storage and handling can lead to inaccurate measurements of enzyme activity.
-
Solvent Effects: Organic solvents like DMSO, which are often used to dissolve inhibitors, can directly inhibit aldose reductase activity, particularly at higher concentrations.
Troubleshooting Guide
Problem 1: High variability or poor reproducibility of IC50 values.
-
Possible Cause: Inconsistent experimental conditions.
-
Solution: Strictly standardize all assay parameters, including enzyme concentration, substrate concentration, incubation times, temperature, and pH. Ensure that the enzyme concentration used results in a linear reaction rate.
-
-
Possible Cause: Degradation of NADPH.
-
Solution: Prepare fresh NADPH solutions for each experiment and store them protected from light and on ice.
-
-
Possible Cause: Inhibitor precipitation.
-
Solution: Visually inspect for any precipitate in the assay wells. If solubility is an issue, consider using a different solvent or a lower final concentration of the inhibitor. For this compound, if precipitation occurs during preparation, heating and/or sonication can be used to aid dissolution.
-
-
Possible Cause: Variability in data analysis.
-
Solution: Use a consistent method and software for calculating IC50 values. Ensure that the data fits the chosen nonlinear regression model.
-
Problem 2: The determined IC50 value is significantly higher than expected.
-
Possible Cause: Sub-optimal substrate concentration.
-
Solution: For competitive inhibitors, the substrate concentration should ideally be at or below the Michaelis-Menten constant (Km) value. High substrate concentrations can lead to an overestimation of the IC50.
-
-
Possible Cause: DMSO inhibition.
-
Solution: The concentration of DMSO in the final assay mixture should be kept to a minimum (ideally ≤1%) and be consistent across all wells. Include a solvent control to account for any inhibitory effects of the vehicle.
-
-
Possible Cause: Incorrect pre-incubation time.
-
Solution: Optimize and standardize the pre-incubation time of the enzyme with this compound to ensure that the binding equilibrium is reached before initiating the reaction.
-
Problem 3: Observing off-target effects or cellular toxicity.
-
Possible Cause: Lack of selectivity for aldose reductase (ALR2) over aldehyde reductase (ALR1).
-
Solution: ALR1 and ALR2 share high structural similarity. It is crucial to screen this compound against ALR1 to determine its selectivity profile. Inhibition of ALR1 can lead to off-target effects and cellular toxicity.
-
Data Presentation
Table 1: Comparative IC50 Values of Aldose Reductase Inhibitors Under Different Assay Conditions
| Inhibitor | Enzyme Source | Substrate | IC50 |
| This compound | Not Specified | Not Specified | 100 pM |
| Sorbinil | Bovine Lens (Purified) | 4-Nitrobenzaldehyde | ~100 µM |
| Sorbinil | Bovine Lens (Purified) | Glucose | 0.4 - 1.4 µM |
| Statil (ICI 128,746) | Bovine Lens (Purified) | 4-Nitrobenzaldehyde | 450 - 750 nM |
| Statil (ICI 128,746) | Bovine Lens (Purified) | Glucose | 26 - 71 nM |
| Tolrestat | Not Specified | Not Specified | 0.015 µM |
| Epalrestat | Not Specified | Not Specified | 0.012 µM |
| Zopolrestat | Not Specified | Not Specified | 0.041 µM |
Note: This table illustrates the significant impact of substrate choice on the IC50 values of aldose reductase inhibitors. The specific IC50 for this compound may also vary depending on the experimental conditions.
Experimental Protocols
Key Experiment: In Vitro Aldose Reductase Inhibition Assay
This protocol outlines a general method for determining the IC50 value of this compound.
Materials:
-
Purified aldose reductase (e.g., human recombinant)
-
This compound
-
DL-glyceraldehyde (substrate)
-
NADPH (cofactor)
-
Phosphate buffer (e.g., 0.1 M sodium phosphate, pH 6.2)
-
DMSO (for dissolving this compound)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare this compound Solutions: Dissolve this compound in DMSO to create a high-concentration stock solution. Perform serial dilutions in the assay buffer to obtain a range of inhibitor concentrations. Ensure the final DMSO concentration in the assay is consistent and minimal (e.g., ≤1%).
-
Assay Preparation: In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
NADPH solution (final concentration typically 0.1-0.2 mM)
-
This compound solution at various concentrations
-
Enzyme solution (a consistent amount that produces a linear reaction rate)
-
-
Controls:
-
No Inhibitor Control: Contains all components except this compound (add vehicle - DMSO in buffer - instead).
-
Solvent Control: Contains all components, including the same concentration of DMSO as the inhibitor wells.
-
No Enzyme Control: Contains all components except the enzyme, to check for non-enzymatic NADPH oxidation.
-
-
Pre-incubation: Pre-incubate the plate at a constant temperature (e.g., 37°C) for a set period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (DL-glyceraldehyde) to all wells.
-
Measurement: Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader in kinetic mode. The decrease in absorbance corresponds to the oxidation of NADPH.
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time curve for each inhibitor concentration.
-
Determine the percent inhibition for each concentration relative to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.
-
Visualizations
Caption: The Polyol Pathway and the inhibitory action of this compound on Aldose Reductase.
Caption: General experimental workflow for determining the IC50 of this compound.
References
- 1. Comparison of aldose reductase inhibitors by determination of IC50 with bovine and rat lens extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of aldose reductase inhibitors in vitro. Effects of enzyme purification and substrate type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nanobioletters.com [nanobioletters.com]
Technical Support Center: Best Practices for Long-Term Govorestat Treatment In Vitro
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing Govorestat in long-term in vitro experiments. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as AT-007) is a potent and selective Aldose Reductase Inhibitor (ARI).[1] Its primary mechanism of action is to block the enzyme aldose reductase, which is a key component of the polyol pathway. This pathway is responsible for converting galactose to the toxic metabolite galactitol and glucose to sorbitol.[2] By inhibiting this enzyme, this compound aims to reduce the accumulation of these toxic sugar alcohols, which are implicated in the pathology of diseases like Galactosemia and Sorbitol Dehydrogenase (SORD) deficiency.[1]
Q2: What are the recommended cell lines for in vitro studies with this compound?
A2: For studies related to Galactosemia, patient-derived fibroblasts are a relevant model.[1] For SORD deficiency, immortalized mouse Schwann cell lines (IMS32) can be a useful in vitro model to study the effects of aldose reductase inhibition under high-glucose conditions.[2] The choice of cell line should ultimately be guided by the specific research question and the cellular context of the disease being modeled.
Q3: How should I prepare and store this compound for in vitro use?
A3: this compound is typically supplied as a solid. For in vitro experiments, it is recommended to prepare a high-concentration stock solution in a suitable solvent, such as DMSO. This stock solution should be stored at -20°C or -80°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles.[3][4] When preparing working solutions, dilute the stock in your cell culture medium to the final desired concentration. Ensure the final solvent concentration in the culture medium is low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[5]
Q4: What is a typical effective concentration range for this compound in vitro?
A4: The effective concentration of this compound can vary depending on the cell type and the specific experimental endpoint. Based on clinical trial data where doses of 20 and 40 mg/kg resulted in approximately 50% reduction of galactitol, in vitro studies may start by exploring a range of concentrations.[6][7] It is recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental setup.
Q5: How frequently should the cell culture medium containing this compound be replaced in long-term experiments?
A5: For long-term experiments, it is crucial to maintain a consistent concentration of the inhibitor. A protocol for long-term treatment of lowly aggressive cancer cell lines suggests that for a 10-day exposure, the medium with the drug can be replaced based on the drug's half-life and the cell line's growth rate.[8] As a general starting point, consider replacing the medium with freshly prepared this compound every 2-3 days to ensure its stability and maintain the desired concentration. The exact frequency should be optimized based on the stability of this compound in your specific culture conditions and the metabolic activity of your cells.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation of this compound in culture medium. | - The concentration of this compound exceeds its solubility in the culture medium.- The final concentration of the solvent (e.g., DMSO) is too low to maintain solubility. | - Visually inspect the medium for any precipitates after adding this compound.- Lower the final concentration of this compound.- Ensure the stock solution is fully dissolved before diluting it in the medium.- Consider a gentle warming or sonication of the stock solution to aid dissolution, if the compound's stability allows.[3] |
| Loss of this compound efficacy over time in long-term culture. | - Degradation of this compound in the culture medium at 37°C.- Cellular metabolism of this compound. | - Increase the frequency of media changes with freshly prepared this compound.- Store stock solutions in single-use aliquots at -80°C to minimize degradation.[3]- If possible, perform analytical measurements (e.g., LC-MS) to determine the concentration of this compound in the culture medium over time. |
| Observed cytotoxicity or changes in cell morphology. | - The concentration of this compound is too high.- The solvent (e.g., DMSO) concentration is toxic to the cells.- The cell line is particularly sensitive to aldose reductase inhibition. | - Perform a dose-response cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the IC50 and a non-toxic working concentration.[4]- Ensure the final solvent concentration is below 0.5%.[5]- Include a vehicle control (medium with the same concentration of solvent) in all experiments. |
| Inconsistent or variable results between experiments. | - Inconsistent cell seeding density or confluency at the time of treatment.- Variation in the passage number of the cells.- Inconsistent preparation of this compound solutions. | - Standardize cell seeding density and ensure cells are in a logarithmic growth phase at the start of the experiment.[4]- Use cells within a defined passage number range for all experiments.- Prepare fresh working solutions of this compound from a single-use aliquot of the stock solution for each experiment.[4] |
Experimental Protocols
Protocol 1: Long-Term this compound Treatment of Adherent Cells
This protocol is adapted from a method for long-term treatment of cancer cell lines and can be modified for your specific cell type.[8]
-
Cell Seeding:
-
Seed cells in appropriate culture vessels at a density that allows for logarithmic growth over the planned treatment period without reaching over-confluency.
-
Allow cells to adhere and recover for 24 hours before starting the treatment.
-
-
This compound Preparation:
-
Thaw a single-use aliquot of your high-concentration this compound stock solution (e.g., 10 mM in DMSO).
-
Prepare the desired final concentration of this compound in fresh, pre-warmed complete culture medium. Include a vehicle control with the same final concentration of DMSO.
-
-
Treatment:
-
Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells under standard conditions (e.g., 37°C, 5% CO2).
-
-
Medium Changes:
-
Replace the medium with freshly prepared this compound-containing medium every 2-3 days. The exact frequency should be optimized for your cell line and experimental duration.
-
-
Monitoring:
-
Regularly monitor cell morphology and confluency using a microscope.
-
At the end of the treatment period, harvest the cells for downstream analysis (e.g., measurement of galactitol/sorbitol levels, gene expression, or protein analysis).
-
Protocol 2: Measurement of Intracellular Galactitol/Sorbitol by LC-MS/MS
This protocol provides a general workflow for quantifying intracellular sugar alcohols.
-
Cell Lysis:
-
After the desired treatment period, wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable method (e.g., methanol-water extraction or freeze-thaw cycles in a lysis buffer).
-
-
Sample Preparation:
-
Centrifuge the lysate to pellet cell debris.
-
Collect the supernatant containing the intracellular metabolites.
-
An internal standard (e.g., a stable isotope-labeled sorbitol or galactitol) should be added to each sample for accurate quantification.
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Quantify the concentration of galactitol and sorbitol in each sample by comparing the peak areas to a standard curve.
-
Normalize the results to the total protein concentration of the cell lysate.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₀F₃N₃O₃S₂ | Commercial Supplier |
| Molecular Weight | 425.4 g/mol | Commercial Supplier |
| Solubility | ≥ 2.25 mg/mL (5.29 mM) in 10% DMSO + 90% (20% SBE-β-CD in Saline) | [3] |
| Storage (Stock Solution) | -80°C for up to 2 years; -20°C for up to 1 year | [3] |
Table 2: Summary of In Vitro this compound Efficacy Data (from Clinical Trials)
| Parameter | Dose | Result | Source |
| Galactitol Reduction | 20 mg/kg | ~50% reduction from baseline | [6] |
| Galactitol Reduction | 40 mg/kg | ~51% reduction from baseline | [7] |
| Sorbitol Reduction | Not specified | Mean reduction of ~52% | [11] |
Visualizations
Caption: this compound inhibits the Aldose Reductase enzyme in the polyol pathway.
Caption: Workflow for long-term in vitro treatment with this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. appliedtherapeutics.com [appliedtherapeutics.com]
- 2. Aldose Reductase and the Polyol Pathway in Schwann Cells: Old and New Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. neurologylive.com [neurologylive.com]
- 7. Safety, Pharmacokinetics, and Pharmacodynamics of the New Aldose Reductase Inhibitor this compound (AT-007) After a Single and Multiple Doses in Participants in a Phase 1/2 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of sorbitol and galactitol at the nanogram level in biological samples by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. galactosemia.org [galactosemia.org]
Govorestat data interpretation and statistical analysis
This technical support center provides researchers, scientists, and drug development professionals with detailed information on the interpretation of govorestat data and statistical analysis from clinical trials.
Troubleshooting Guides and FAQs
This section addresses specific issues that users might encounter during their experiments and data analysis related to this compound.
Frequently Asked Questions (FAQs)
-
Q1: What is the primary mechanism of action of this compound? A1: this compound is a central nervous system penetrant Aldose Reductase Inhibitor (ARI).[1][2] Aldose reductase is an enzyme that converts galactose to galactitol and glucose to sorbitol.[1][3] By inhibiting this enzyme, this compound reduces the accumulation of these toxic metabolites, which are implicated in the pathophysiology of diseases like galactosemia and sorbitol dehydrogenase (SORD) deficiency.[1][3]
-
Q2: In which indications has this compound been studied? A2: this compound has been investigated for the treatment of classic galactosemia, sorbitol dehydrogenase (SORD) deficiency, and phosphomannomutase 2 deficiency (PMM2-CDG).[1][2]
-
Q3: What is the current regulatory status of this compound? A3: As of late 2024, the U.S. Food and Drug Administration (FDA) issued a Complete Response Letter (CRL) for the New Drug Application (NDA) for this compound for the treatment of classic galactosemia, indicating that the application could not be approved in its current form.[1] this compound has received Orphan Drug Designation from the FDA for galactosemia, PMM2-CDG, and SORD deficiency, as well as Fast Track designation for galactosemia.[1]
-
Q4: What were the key efficacy endpoints in the ACTION-Galactosemia Kids trial? A4: The primary endpoint was a composite Global Statistical Test that included assessments of Oral Expression, Listening Comprehension, Behavior Symptoms Index, and Activities of Daily Living.[4] Secondary endpoints included assessments of adaptive skills and tremor.[5]
-
Q5: What were the main findings of the INSPIRE trial in SORD deficiency? A5: The Phase 3 INSPIRE trial showed that this compound significantly reduced blood sorbitol levels compared to placebo. There was a notable correlation between the reduction in sorbitol and improvements in clinical outcomes, including walking tests and sensory function.[6]
Troubleshooting Guide
-
Issue: Difficulty in replicating biomarker reduction results.
-
Possible Cause: Variability in assay methodology for galactitol or sorbitol measurement.
-
Troubleshooting Steps:
-
Ensure the use of a validated and sensitive assay, such as gas chromatography/mass spectrometry (GC/MS), for the quantification of galactitol and sorbitol.[7][8]
-
Strictly adhere to the sample collection and processing protocols from the clinical trials to minimize pre-analytical variability.
-
Consider the potential for age-dependent differences in urinary galactitol excretion.[9]
-
-
-
Issue: Inconsistent clinical outcome measurements, particularly for motor skills.
-
Possible Cause: Inter-rater variability or differences in the administration of functional tests like the Archimedes Spiral Drawing Test.
-
Troubleshooting Steps:
-
Implement standardized training and certification for all personnel administering functional assessments.
-
Utilize digitized versions of tests like the Archimedes Spiral Drawing Test to allow for more objective and automated analysis of tremor and fine motor control.[10][11]
-
Refer to detailed protocols for each assessment to ensure consistent instructions and environmental conditions for all participants.
-
-
Data Presentation
The following tables summarize the quantitative data from key this compound clinical trials.
Table 1: Pharmacodynamic Effect of this compound on Galactitol Levels in Classic Galactosemia (Phase 1/2 Study) [5]
| Treatment Group | Mean Change from Baseline in Galactitol (± SD) |
| Placebo | -15% ± 9% |
| This compound 5 mg/kg | -19% ± 10% |
| This compound 20 mg/kg | -46% ± 4% |
| This compound 40 mg/kg | -51% ± 5% |
Table 2: Key Efficacy Results from the ACTION-Galactosemia Kids Study [4][12]
| Endpoint | p-value vs. Placebo |
| Primary Endpoint (Global Statistical Test) | 0.1030 |
| Pre-specified Sensitivity Analysis (including cognition) | 0.0698 |
| Post-hoc Analysis (excluding speech & language) | 0.0205 |
| Tremor (Archimedes Spiral Drawing Test) at 18 months | 0.0428 |
| Adaptive Skills (BASC-3 Adaptive Skills Index) | 0.0265 |
Table 3: Key Efficacy Results from the INSPIRE Study in SORD Deficiency (12-month interim analysis) [13]
| Endpoint | p-value vs. Placebo |
| Reduction in Blood Sorbitol Level | <0.001 |
| Correlation between Sorbitol Level and CMT-FOM Composite Clinical Endpoint | 0.05 |
| CMT Health Index (Patient-Reported Outcome) | 0.01 |
Table 4: Pharmacokinetic Parameters of this compound (Phase 1/2 Study) [14]
| Parameter | Value |
| Pharmacokinetic Model | 2-compartment with sequential zero- and first-order absorption |
| Dose Proportionality | Linear in the 0.5-40 mg/kg range |
| Elimination Half-life | ~10 hours |
| Dosing Recommendation from PK/PD modeling | Once-daily |
Table 5: Adverse Events in the ACTION-Galactosemia Kids Study
| Adverse Event Profile | |
| Serious Adverse Events (SAEs) | No treatment-related SAEs were reported. |
| General Tolerability | This compound was reported to be safe and well-tolerated.[15] |
| Adverse Event Balance | Adverse events were well balanced between the this compound and placebo groups.[15] |
| Common Adverse Events | Typical of a pediatric population (e.g., colds, upper respiratory infections, GI side effects) and were balanced between groups. |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Measurement of Galactitol and Sorbitol
-
Objective: To quantify the levels of galactitol in patients with galactosemia and sorbitol in patients with SORD deficiency as a primary pharmacodynamic biomarker.
-
Methodology:
-
Sample Collection: Plasma or urine samples are collected from patients at specified time points.
-
Sample Preparation: Samples are processed, and internal standards are added for quantification.
-
Analysis: Isotope dilution gas chromatography/mass spectrometry (GC/MS) is a validated method for the accurate measurement of galactitol and galactose in plasma.[7] This technique offers high sensitivity and reproducibility.[7]
-
Data Analysis: The concentration of the analyte is determined by comparing the ion peak ratios of the analyte to the internal standard against a calibration curve.
-
Archimedes Spiral Drawing Test
-
Objective: To objectively assess tremor and fine motor skills.
-
Methodology:
-
Task: The participant is asked to trace a pre-drawn Archimedes spiral on a piece of paper or a digital tablet.
-
Data Acquisition (Digital Method): A digitizing tablet and stylus are used to capture the drawing in real-time, recording parameters such as pen position, velocity, and pressure.[10]
-
Data Analysis: The digitized data is analyzed using algorithms to quantify various aspects of the drawing, including:
-
Deviation from the template spiral: To measure accuracy.
-
Frequency and amplitude of oscillations: To characterize tremor.
-
Drawing speed and smoothness: To assess motor control.
-
-
Mandatory Visualization
Caption: this compound's mechanism of action in inhibiting aldose reductase.
Caption: Experimental workflow of the ACTION-Galactosemia Kids trial.
References
- 1. Positive Interim this compound Results in SORD Deficiency Phase 3 Trial [synapse.patsnap.com]
- 2. Applied Therapeutics to Present Extended INSPIRE Trial Data for this compound in SORD Deficiency at PNS Annual Meeting [trial.medpath.com]
- 3. Applied Therapeutics to Present New Data from INSPIRE Phase 3 Trial of this compound for CMT-SORD Deficiency at PNS 2025 Annual Meeting | Nasdaq [nasdaq.com]
- 4. neurologylive.com [neurologylive.com]
- 5. Clinical benefit of this compound in ACTION-Galactosemia Kids trial; company plans to meet with FDA regarding potential NDA submission - Medthority [medthority.com]
- 6. Applied aims for approval post-Phase III win with SORD deficiency drug - Clinical Trials Arena [clinicaltrialsarena.com]
- 7. Plasma galactose and galactitol concentration in patients with galactose-1-phosphate uridyltransferase deficiency galactosemia: determination by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Urinary galactitol quantitation by gas chromatography–mass spectrometry for the diagnosis of galactosemia - Clinical Laboratory int. [clinlabint.com]
- 10. Clinical Applications and Measurement Properties of the Digitized Archimedes Spiral Drawing Test: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clinical Applications and Measurement Properties of the Digitized Archimedes Spiral Drawing Test: A Scoping Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. appliedtherapeutics.com [appliedtherapeutics.com]
- 14. Safety, Pharmacokinetics, and Pharmacodynamics of the New Aldose Reductase Inhibitor this compound (AT-007) After a Single and Multiple Doses in Participants in a Phase 1/2 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Results of the ACTION-Galactosemia Kids Study to Evaluate the Effects of this compound in Pediatric Patients with Classic Galactosemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Govorestat & In Vitro Applications
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for mitigating potential cytotoxicity of Govorestat in cell line experiments.
Frequently Asked Questions (FAQs)
Q1: Is there any known cytotoxicity of this compound in cell lines?
Currently, there is no publicly available data specifically detailing the cytotoxic effects of this compound on various cell lines. Clinical studies have indicated that this compound is generally well-tolerated in human subjects. However, the absence of in vitro cytotoxicity data necessitates a careful, case-by-case evaluation in your specific cell model.
Q2: My cells show reduced viability after treatment with this compound. What is the first step to troubleshoot this?
The first step is to perform a dose-response and time-course experiment to determine the concentration and exposure duration at which cytotoxicity is observed. This will help in identifying a potential therapeutic window where the desired biological activity of this compound is achieved with minimal impact on cell viability.
Q3: How can I differentiate between a cytotoxic and a cytostatic effect of this compound?
A cytotoxic effect results in cell death, while a cytostatic effect inhibits cell proliferation without directly killing the cells. To distinguish between these, you can perform a cell counting assay (e.g., using a hemocytometer or an automated cell counter) alongside a viability assay (e.g., MTT or resazurin). A decrease in cell number over time compared to the control would suggest cytotoxicity, whereas a static cell number would indicate a cytostatic effect.
Q4: Could the solvent used to dissolve this compound be causing the observed cytotoxicity?
Yes, the solvent (e.g., DMSO) can exhibit toxicity at certain concentrations. It is crucial to run a vehicle control, which consists of cells treated with the highest concentration of the solvent used in your experiment, to assess its baseline toxicity. If the vehicle control shows significant cytotoxicity, you may need to consider using a lower solvent concentration or a different, less toxic solvent.
Q5: What are some general strategies to mitigate this compound-induced cytotoxicity in my cell culture experiments?
If this compound is found to be cytotoxic at the desired effective concentration, consider the following strategies:
-
Optimize Exposure Time: Reducing the incubation time with this compound may lessen toxicity while still allowing for the observation of its intended biological effects.
-
Adjust Serum Concentration: The presence of serum proteins in the culture medium can sometimes bind to the compound, reducing its free concentration and thereby lowering its toxicity. Experimenting with different serum concentrations could be beneficial.
-
Co-treatment with Protective Agents: If the mechanism of toxicity is hypothesized to be oxidative stress, co-treatment with antioxidants like N-acetylcysteine (NAC) might be beneficial.
Troubleshooting Guides
Guide 1: High Background or Inconsistent Results in Cell Viability Assays
| Problem | Potential Cause | Recommended Solution |
| High background signal in control wells | - Contamination of reagents or culture medium.- High cell seeding density.- Assay reagent instability. | - Use fresh, sterile reagents and media.- Optimize cell seeding density to ensure cells are in the logarithmic growth phase.- Prepare assay reagents fresh for each experiment. |
| Inconsistent results between replicate wells | - Uneven cell seeding.- Pipetting errors.- "Edge effect" in microplates. | - Ensure a homogenous cell suspension before seeding.- Calibrate pipettes and use consistent pipetting techniques.- To minimize evaporation, fill the peripheral wells of the plate with sterile PBS or media. |
| Low signal or no response to positive control | - Incorrect assay protocol.- Inactive or expired assay reagents.- Cell line is resistant to the positive control. | - Carefully review and follow the manufacturer's protocol.- Use fresh, unexpired reagents.- Use a positive control known to be effective on your specific cell line. |
Guide 2: Differentiating Mechanisms of this compound-Induced Cell Death
| Observation | Potential Mechanism | Recommended Next Steps |
| Increased Annexin V positive and Propidium Iodide (PI) negative cells. | Early Apoptosis | - Perform a Caspase-3/7 activity assay to confirm the activation of executioner caspases.- Analyze changes in mitochondrial membrane potential using dyes like JC-1. |
| Increased Annexin V and PI double-positive cells. | Late Apoptosis or Necrosis | - Assess the release of lactate dehydrogenase (LDH) into the culture medium, which is a marker of membrane integrity loss and necrosis.- Observe cell morphology for signs of apoptosis (cell shrinkage, membrane blebbing) versus necrosis (cell swelling, membrane rupture). |
| Increased levels of intracellular Reactive Oxygen Species (ROS). | Oxidative Stress | - Measure ROS levels using fluorescent probes like DCFDA.- Evaluate the effect of co-treatment with antioxidants (e.g., N-acetylcysteine) on this compound-induced cytotoxicity. |
Quantitative Data Summary
The following tables present hypothetical data from a series of experiments designed to assess the potential cytotoxicity of this compound.
Table 1: Dose-Response of this compound on Cell Viability (MTT Assay)
| This compound Concentration (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |
| 0 (Vehicle Control) | 100 ± 5.2 | 100 ± 4.8 | 100 ± 6.1 |
| 1 | 98 ± 4.9 | 95 ± 5.5 | 92 ± 6.3 |
| 10 | 95 ± 5.1 | 88 ± 6.2 | 80 ± 5.9 |
| 50 | 85 ± 6.3 | 70 ± 5.8 | 55 ± 7.1 |
| 100 | 60 ± 7.0 | 45 ± 6.5 | 30 ± 6.8 |
Data are presented as mean ± standard deviation.
Table 2: Analysis of Cell Death Mechanism (Flow Cytometry with Annexin V/PI Staining after 48h treatment)
| This compound Concentration (µM) | % Live Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 (Vehicle Control) | 96 ± 2.1 | 2 ± 0.5 | 2 ± 0.4 |
| 50 | 72 ± 3.5 | 15 ± 2.2 | 13 ± 1.9 |
| 100 | 48 ± 4.1 | 25 ± 3.0 | 27 ± 2.8 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same final concentration of solvent).
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Protocol 2: Apoptosis Detection using Annexin V and Propidium Iodide Staining
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the chosen duration.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Cell Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with this compound for the desired time. Include a positive control (e.g., H₂O₂).
-
Probe Loading: Remove the treatment medium and incubate the cells with a solution of 2',7'–dichlorofluorescin diacetate (DCFDA) in serum-free medium.
-
Incubation: Incubate the plate in the dark at 37°C for 30-60 minutes.
-
Fluorescence Measurement: Wash the cells with PBS and measure the fluorescence intensity (Excitation/Emission ~485/535 nm) using a fluorescence plate reader.
Visualizations
Caption: Experimental workflow for assessing this compound's potential cytotoxicity.
Govorestat Experimental Design: A Technical Support Guide for Reproducible Results
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to ensure the generation of reproducible results in experiments involving govorestat. The information is presented in a direct question-and-answer format to address specific issues that may be encountered during experimental design and execution.
Frequently Asked Questions (FAQs)
General
-
What is this compound and what is its primary mechanism of action? this compound (also known as AT-007) is an investigational drug that acts as a potent and selective inhibitor of the enzyme aldose reductase.[1] Aldose reductase is the first and rate-limiting enzyme in the polyol pathway of glucose metabolism.[2] Under normal conditions, this pathway is not a major route for glucose processing. However, in conditions of high sugar levels (hyperglycemia or hypergalactosemia), aldose reductase converts these sugars into their corresponding sugar alcohols, sorbitol and galactitol, respectively.[2] The accumulation of these sugar alcohols can lead to cellular damage.[2] this compound works by blocking this conversion.[1]
-
What are the primary therapeutic areas being investigated for this compound? this compound is primarily being developed for the treatment of rare metabolic diseases, including:
-
Classic Galactosemia: A genetic disorder where the body cannot properly metabolize galactose, leading to the accumulation of toxic galactitol.[1]
-
Sorbitol Dehydrogenase (SORD) Deficiency: A hereditary neuropathy characterized by the accumulation of sorbitol.[1][3]
-
Phosphomannomutase 2 Deficiency (PMM2-CDG): A congenital disorder of glycosylation.[1]
-
-
What is the current regulatory status of this compound? As of late 2024, this compound has not been approved by the U.S. Food and Drug Administration (FDA). The FDA issued a Complete Response Letter (CRL) for the New Drug Application (NDA) for the treatment of classic galactosemia, indicating that the application could not be approved in its current form.[4] The company, Applied Therapeutics, is in communication with the FDA to address the cited deficiencies.[4]
Experimental Design & Protocols
-
How should I prepare this compound for in vitro experiments? this compound is soluble in organic solvents such as DMSO. For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final desired concentration in the cell culture medium. To avoid precipitation, ensure the final concentration of DMSO in the medium is low (typically ≤ 0.1%). For in vivo studies, this compound can be formulated in a vehicle such as 10% DMSO and 90% corn oil or 10% DMSO and 90% (20% SBE-β-CD in Saline).[5] It is crucial to ensure the compound is fully dissolved before administration.[5]
-
What are the key considerations for designing an in vitro assay to test this compound's efficacy?
-
Cell Line Selection: Choose a cell line relevant to the disease model. For galactosemia, patient-derived fibroblasts or other cells capable of producing galactitol in the presence of high galactose are suitable.
-
Substrate Concentration: Use a concentration of galactose or glucose that is sufficient to induce robust aldose reductase activity and subsequent polyol accumulation.
-
This compound Concentration: Test a range of this compound concentrations to determine the half-maximal inhibitory concentration (IC50).
-
Incubation Time: The incubation time should be sufficient to allow for measurable accumulation of the target polyol (galactitol or sorbitol) in control cells.
-
Endpoint Measurement: The primary endpoint should be the quantification of intracellular galactitol or sorbitol.
-
-
Are there any known off-target effects of this compound I should be aware of? this compound is described as a highly selective aldose reductase inhibitor, designed to avoid off-target effects associated with older generations of this drug class.[1] However, as with any inhibitor, it is good practice to assess its effect on related enzymes, such as aldehyde reductase, especially if unexpected cellular phenotypes are observed.
Troubleshooting Guides
In Vitro Assays
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in galactitol/sorbitol levels between replicates. | Inconsistent cell seeding, uneven evaporation in multi-well plates, or pipetting errors. | Ensure a homogenous cell suspension before seeding. Use a humidified incubator and consider leaving the outer wells of the plate empty and filled with sterile PBS to minimize evaporation. Use calibrated pipettes and proper pipetting techniques. |
| No significant reduction in galactitol/sorbitol with this compound treatment. | This compound precipitation, insufficient incubation time, or low aldose reductase activity in the cell model. | Visually inspect the media for any signs of precipitation after adding this compound. Increase the incubation time to allow for a more substantial effect. Confirm that your cell model expresses sufficient levels of aldose reductase and produces a robust and measurable amount of the target polyol. |
| Unexpected cell toxicity. | High concentration of DMSO in the final culture medium, or potential off-target effects in the specific cell line used. | Ensure the final DMSO concentration is non-toxic to your cells (typically < 0.1%). Perform a dose-response curve to assess the cytotoxic potential of this compound in your specific cell line. |
In Vivo Studies
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent drug exposure between animals. | Improper formulation or administration of this compound. | Ensure this compound is fully solubilized or homogenously suspended in the vehicle before each administration. Use precise oral gavage or other administration techniques to ensure consistent dosing. |
| Lack of efficacy in reducing tissue galactitol/sorbitol levels. | Insufficient dose, poor bioavailability, or rapid metabolism of this compound in the animal model. | Perform a dose-ranging study to identify an effective dose. Analyze plasma and tissue concentrations of this compound to assess its pharmacokinetic profile in your model. |
| Adverse effects observed in treated animals. | Potential toxicity at the administered dose. | Reduce the dose or consider a different formulation to improve tolerability. Closely monitor the animals for any signs of distress. |
Data Presentation
Table 1: Summary of this compound Efficacy in Preclinical and Clinical Studies
| Study Type | Model | Key Findings | Reference |
| Preclinical | Fibroblasts from SORD-deficient patients | Significant reduction in sorbitol levels. | [6] |
| Preclinical | iPSC-derived motor neurons from SORD-deficient patients | Significant reduction in sorbitol levels. | [6] |
| Preclinical | Drosophila model of SORD deficiency | Mitigated synaptic degeneration, improved locomotor activity, and reduced ROS accumulation with this compound feeding. | [6] |
| Phase 1/2 Clinical Trial | Adults with Classic Galactosemia | Dose-dependent and statistically significant reduction in plasma galactitol levels. At 20 mg/kg, galactitol levels decreased by approximately 50% from baseline. | [7][8] |
| Phase 3 Clinical Trial (ACTION-Galactosemia Kids) | Children (2-17 years) with Classic Galactosemia | Statistically significant reduction in mean plasma galactitol of 40% compared to placebo. Showed clinical benefit in activities of daily living, behavioral symptoms, cognition, fine motor skills, and tremor. | [8][9][10] |
| Phase 3 Clinical Trial (INSPIRE) | Patients with SORD Deficiency | Interim analysis showed a mean sorbitol reduction of approximately 52% over 90 days. Statistically significant correlation between sorbitol reduction and improvements in clinical outcomes. | [6][11] |
Experimental Protocols
Protocol 1: In Vitro Determination of this compound IC50 in a Cell-Based Galactosemia Model
-
Cell Culture: Culture human fibroblasts derived from a patient with classic galactosemia in appropriate media.
-
Cell Seeding: Seed the cells in a 96-well plate at a density that will allow for logarithmic growth during the experiment.
-
This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution in cell culture medium to achieve final concentrations ranging from 1 pM to 10 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Treatment: Once the cells have adhered, replace the medium with the medium containing the various concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO) and a no-treatment control.
-
Galactose Challenge: Add a high concentration of galactose (e.g., 10-20 mM) to all wells to induce galactitol production.
-
Incubation: Incubate the plate for 48-72 hours.
-
Cell Lysis and Sample Preparation: Wash the cells with PBS and lyse them. Collect the cell lysates for galactitol analysis.
-
Galactitol Quantification: Measure the intracellular galactitol concentration using a suitable method such as gas chromatography-mass spectrometry (GC-MS) or an enzyme-based colorimetric assay.
-
IC50 Calculation: Plot the percentage of galactitol inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: In Vivo Efficacy Assessment of this compound in a Galactose-Fed Rat Model
-
Animal Model: Use male Sprague-Dawley rats.
-
Diet: Feed the rats a high-galactose diet (e.g., 40% galactose) to induce galactitol accumulation.
-
This compound Administration: Prepare a formulation of this compound in a suitable vehicle (e.g., 10% DMSO, 90% corn oil). Administer this compound daily via oral gavage at various doses (e.g., 1, 5, 10 mg/kg). Include a vehicle control group.
-
Treatment Duration: Treat the animals for a period of 2-4 weeks.
-
Sample Collection: At the end of the study, collect blood and tissues of interest (e.g., lens, sciatic nerve, brain).
-
Galactitol Quantification: Extract and quantify the galactitol levels in the plasma and tissue homogenates using GC-MS or a similar sensitive method.
-
Data Analysis: Compare the galactitol levels between the this compound-treated groups and the vehicle control group to determine the in vivo efficacy of this compound.
Mandatory Visualizations
Caption: Mechanism of action of this compound in the polyol pathway.
References
- 1. appliedtherapeutics.com [appliedtherapeutics.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. Applied Therapeutics Receives Complete Response Letter from U.S. FDA Regarding New Drug Application for this compound for Classic Galactosemia - BioSpace [biospace.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Sorbitol reduction via this compound ameliorates synaptic dysfunction and neurodegeneration in sorbitol dehydrogenase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety, Pharmacokinetics, and Pharmacodynamics of the New Aldose Reductase Inhibitor this compound (AT-007) After a Single and Multiple Doses in Participants in a Phase 1/2 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. neurologylive.com [neurologylive.com]
- 9. Results of the ACTION‐Galactosemia Kids Study to Evaluate the Effects of this compound in Pediatric Patients with Classic Galactosemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Wait for galactosemia therapy goes on after FDA shuns Applied Therapeutics’ this compound - Pharmaceutical Technology [pharmaceutical-technology.com]
- 11. Applied Therapeutics Updates on this compound for Classic Galactosemia Treatment [synapse.patsnap.com]
Technical Support Center: Govorestat Protocols for Enhanced Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective use of Govorestat in experimental settings. The information is designed to address specific issues that may be encountered during in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective aldose reductase inhibitor (ARI).[1] Aldose reductase is the first and rate-limiting enzyme in the polyol pathway. This pathway converts glucose to sorbitol and galactose to galactitol.[1] In diseases like classic galactosemia, the accumulation of the toxic metabolite galactitol leads to long-term complications.[2] By inhibiting aldose reductase, this compound aims to reduce the production of these toxic polyols.[1]
Q2: What are the primary research applications for this compound?
A2: this compound is being investigated for its therapeutic potential in rare metabolic and neurological diseases. Its primary applications are in the study of classic galactosemia, where it reduces the accumulation of galactitol, and Sorbitol Dehydrogenase (SORD) Deficiency, where it lowers sorbitol levels.[3]
Q3: How should I prepare this compound for in vitro experiments?
A3: For in vitro use, this compound can be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[4] For cell-based assays, it is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically less than 0.1%) to avoid solvent-induced cytotoxicity. For in vivo experiments, formulations may involve vehicles such as a combination of DMSO and corn oil or saline with a solubilizing agent like SBE-β-CD.[4] Always ensure the compound is fully dissolved before use.[4]
Q4: What is the reported in vitro potency of this compound?
A4: this compound is reported to be a highly potent aldose reductase inhibitor with an IC50 value of 100 pM.[4] However, it is important to note that IC50 values can vary depending on the specific assay conditions, such as enzyme and substrate concentrations.
Q5: Has this compound been approved for clinical use?
A5: As of late 2024, the U.S. Food and Drug Administration (FDA) issued a complete response letter (CRL) for the new drug application (NDA) of this compound for the treatment of classic galactosemia, indicating that the application could not be approved in its current form.[2]
Troubleshooting Guides
This section provides guidance on common issues that may arise during experiments with this compound.
In Vitro Enzyme Inhibition Assays
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent IC50 Values | Enzyme concentration too high or low. | Use a consistent enzyme concentration that produces a linear reaction rate.[5] |
| Substrate concentration variability. | Ensure the substrate concentration is constant across all assays, ideally at or below the Km value. | |
| This compound precipitation. | Visually inspect for precipitation. If observed, consider using a lower concentration or a different solubilization method.[5] | |
| Inaccurate pipetting. | Calibrate pipettes regularly and use proper pipetting techniques to ensure accuracy, especially with small volumes.[6] | |
| No or Low Inhibition Observed | Incorrect this compound concentration. | Verify the dilution calculations and the concentration of the stock solution. |
| Degraded this compound. | Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles of the stock solution.[7] | |
| Suboptimal assay conditions. | Ensure the pH, temperature, and incubation times are optimized for aldose reductase activity.[7] | |
| High Background Signal | Reagent or plate contamination. | Use high-quality reagents and plates. Run controls without the enzyme to measure background absorbance or fluorescence.[8] |
| Autofluorescence of this compound. | If using a fluorescence-based assay, check for any intrinsic fluorescence of this compound at the measurement wavelengths.[6] |
Cell-Based Assays
| Issue | Potential Cause | Troubleshooting Steps |
| High Variability Between Replicates | Uneven cell seeding. | Ensure a homogenous cell suspension before seeding and use appropriate techniques to avoid edge effects in multi-well plates.[6] |
| Inconsistent drug treatment. | Add this compound to all wells at the same time and ensure thorough mixing. | |
| Cell health issues. | Use healthy, low-passage number cells and ensure they are not overgrown or stressed.[9] | |
| Low or No Reduction in Galactitol/Sorbitol | Poor membrane permeability of this compound. | While this compound is designed to be CNS-penetrant, permeability can vary between cell types. Consider using cells known to express relevant transporters or optimizing incubation time. |
| Insufficient incubation time. | Perform a time-course experiment to determine the optimal duration of this compound treatment.[10] | |
| Inaccurate metabolite measurement. | Validate the method for quantifying galactitol or sorbitol (e.g., HPLC, ELISA) to ensure sensitivity and accuracy. | |
| Cell Toxicity Observed | High concentration of this compound. | Perform a dose-response curve to determine the optimal non-toxic concentration. |
| Solvent (DMSO) toxicity. | Ensure the final DMSO concentration is below the toxic threshold for your specific cell line (typically <0.1%).[5] | |
| Off-target effects. | While this compound is selective, high concentrations may lead to off-target effects. Correlate toxicity with the intended pharmacological effect. |
Data Presentation
This compound Clinical Trial Data (Galactosemia)
| Parameter | Dosage | Result | Reference |
| Plasma Galactitol Reduction | 5 mg/kg | -19% ± 10% change from baseline | [11] |
| 20 mg/kg | -46% ± 4% change from baseline | [11] | |
| 40 mg/kg | -51% ± 5% change from baseline | [11] | |
| Clinical Outcomes (ACTION-Galactosemia Kids) | Not specified | Statistically significant benefit on tremor and adaptive skills. | [12] |
This compound Clinical Trial Data (SORD Deficiency)
| Parameter | Dosage | Result | Reference |
| Sorbitol Reduction (Interim Analysis) | Not specified | Mean reduction of 52% over 90 days (p<0.001 vs. placebo). | [12] |
| Clinical Outcomes (Interim Analysis) | Not specified | Statistically significant correlation between sorbitol reduction and clinical outcome composite. |
Experimental Protocols
Disclaimer: These are generalized protocols for aldose reductase inhibitors and should be adapted and optimized for specific experimental conditions.
Protocol 1: In Vitro Aldose Reductase Activity Assay
This protocol is for determining the inhibitory activity of this compound on aldose reductase by monitoring the decrease in NADPH absorbance at 340 nm.[13][14]
Materials:
-
Recombinant human aldose reductase
-
This compound
-
DL-glyceraldehyde (substrate)
-
NADPH
-
Phosphate buffer (0.067 M, pH 6.2)
-
UV-transparent 96-well plate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO. Create a series of dilutions in phosphate buffer to achieve the desired final concentrations.
-
Prepare solutions of NADPH and DL-glyceraldehyde in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
Aldose reductase enzyme solution
-
This compound dilution (or vehicle control)
-
-
Incubate the plate for 10-15 minutes at 37°C to allow this compound to bind to the enzyme.
-
-
Initiate Reaction:
-
Add the substrate (DL-glyceraldehyde) and NADPH to each well to start the reaction.
-
-
Measure Activity:
-
Immediately measure the decrease in absorbance at 340 nm in kinetic mode at 37°C for 30-60 minutes. The rate of NADPH oxidation is proportional to the aldose reductase activity.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each concentration of this compound.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration to calculate the IC50 value.
-
Protocol 2: Cell-Based Galactitol Accumulation Assay
This protocol describes a method to assess the efficacy of this compound in reducing intracellular galactitol levels in a cell-based model of galactosemia.
Materials:
-
Human cell line relevant to galactosemia (e.g., fibroblasts, lens epithelial cells)
-
Cell culture medium
-
Galactose
-
This compound
-
Lysis buffer
-
ELISA kit for galactitol detection or HPLC system for quantification[15]
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (and a vehicle control) for 1-2 hours.
-
Add galactose to the medium to induce galactitol production and incubate for 24-48 hours.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add lysis buffer to each well and incubate on ice.
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
-
Galactitol Quantification:
-
Data Analysis:
-
Normalize the galactitol concentration to the total protein content of each sample.
-
Calculate the percentage reduction in galactitol for each this compound concentration compared to the vehicle-treated control.
-
Mandatory Visualizations
Figure 1. this compound's mechanism of action in the polyol pathway.
Figure 2. Workflow for a cell-based galactitol reduction assay.
Figure 3. A logical approach to troubleshooting in vitro assays.
References
- 1. appliedtherapeutics.com [appliedtherapeutics.com]
- 2. galactosemia.org [galactosemia.org]
- 3. Applied Therapeutics Updates on this compound for Classic Galactosemia Treatment [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. superchemistryclasses.com [superchemistryclasses.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. docs.abcam.com [docs.abcam.com]
- 9. biocompare.com [biocompare.com]
- 10. bioivt.com [bioivt.com]
- 11. Safety, Pharmacokinetics, and Pharmacodynamics of the New Aldose Reductase Inhibitor this compound (AT-007) After a Single and Multiple Doses in Participants in a Phase 1/2 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Applied Therapeutics Announces Clinical Benefit of this compound (AT-007) in ACTION-Galactosemia Kids Trial; Company Plans to Meet with FDA Regarding Potential NDA Submission | Applied Therapeutics [ir.appliedtherapeutics.com]
- 13. abcam.cn [abcam.cn]
- 14. tandfonline.com [tandfonline.com]
- 15. Human Galactitol Elisa Kit – AFG Scientific [afgsci.com]
- 16. benchchem.com [benchchem.com]
Troubleshooting unexpected results in Govorestat studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Govorestat.
I. Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound. Each guide is presented in a question-and-answer format.
1. Issue: Lower than Expected Efficacy in In Vitro Assays
Question: We are observing lower than expected inhibition of aldose reductase activity in our cell-based assays with this compound. What are the potential causes and how can we troubleshoot this?
Possible Causes and Troubleshooting Steps:
-
Suboptimal Assay Conditions: Aldose reductase activity is sensitive to pH, temperature, and buffer composition.
-
Recommendation: Ensure your assay buffer is within the optimal pH range for aldose reductase (typically pH 6.2-7.0). Verify the incubation temperature is optimal for the enzyme source (e.g., 37°C for human recombinant).
-
-
Reagent Degradation: The cofactor NADPH is particularly labile.
-
Recommendation: Prepare fresh NADPH solutions for each experiment and protect them from light. Store stock solutions at -20°C or -80°C in aliquots to avoid multiple freeze-thaw cycles.
-
-
Inhibitor Solubility: this compound, like many small molecule inhibitors, may have limited aqueous solubility. Precipitation of the compound will lead to a lower effective concentration in the assay.
-
Recommendation: Visually inspect for any precipitate in your stock solutions and final assay wells. Consider using a small percentage of DMSO to aid solubility, but keep the final concentration consistent across all wells and below a level that affects enzyme activity (typically <1%). It may be beneficial to explore formulation strategies such as the use of cyclodextrins for poorly soluble drugs.[1][2][3][4]
-
-
High Substrate Concentration: If the substrate concentration is too high, it can outcompete the inhibitor, leading to an underestimation of its potency.
-
Recommendation: Determine the Michaelis-Menten constant (Km) for the substrate under your experimental conditions and use a substrate concentration at or below the Km.
-
-
Incorrect Data Analysis: The method used to calculate IC50 values can influence the results.
-
Recommendation: Use a consistent and appropriate non-linear regression model to fit your dose-response data.
-
Troubleshooting Workflow for Low In Vitro Efficacy
Caption: Troubleshooting workflow for low in vitro efficacy of this compound.
2. Issue: Inconsistent or Non-reproducible Metabolite Levels
Question: We are measuring galactitol (in our galactosemia model) or sorbitol (in our SORD deficiency model) levels after this compound treatment and the results are highly variable between experiments. What could be causing this?
Possible Causes and Troubleshooting Steps:
-
Sample Handling and Preparation: Metabolite levels can change rapidly during sample collection and processing.
-
Recommendation: Standardize your sample handling procedure. For cell cultures, use a rapid quenching method with cold solvent (e.g., methanol/water) to halt enzymatic activity. For tissues, freeze-clamp the tissue immediately upon collection in liquid nitrogen.
-
-
Analytical Method Variability: Both enzymatic assays and chromatography-based methods for polyol quantification have potential sources of error.
-
Enzymatic Assays: These assays can lack specificity, as other polyols can be substrates for the enzymes used.[5]
-
Chromatography (HPLC/GC-MS): Issues such as retention time drift, baseline noise, and poor peak shape can affect quantification.[6][7][8][9][10]
-
Recommendation: For enzymatic assays, consider running parallel samples with a more specific method like GC-MS to validate your findings. For chromatography, implement rigorous quality control, including regular calibration, use of internal standards, and adherence to a systematic troubleshooting guide for your HPLC or GC-MS system.[6][7][8][9][10]
-
-
Cell Culture Conditions: Factors such as cell passage number, confluency, and media composition can influence cellular metabolism.
-
Recommendation: Maintain consistent cell culture practices. Use cells within a defined passage number range and seed them to achieve a consistent confluency at the time of the experiment. Ensure the media composition, especially the glucose or galactose concentration, is consistent.
-
Expected vs. Unexpected Galactitol/Sorbitol Levels
| Parameter | Expected Result with this compound | Unexpected Result | Possible Cause of Unexpected Result |
| Galactitol/Sorbitol Levels | Dose-dependent decrease | No change or high variability | Poor inhibitor solubility, reagent degradation, inaccurate measurement |
| Cellular Glucose/Galactose | No significant change | Significant fluctuations | Inconsistent media composition, cellular stress |
| NADPH/NADP+ Ratio | Potential increase | Decrease or no change | Off-target effects, cellular redox stress |
3. Issue: Observing Off-Target Effects or Cellular Toxicity
Question: At higher concentrations of this compound, we are seeing signs of cellular toxicity that don't seem to be related to the inhibition of aldose reductase. What could be the reason?
Possible Causes and Troubleshooting Steps:
-
Inhibition of Aldehyde Reductase (ALR1): Aldose reductase (ALR2) has a high degree of structural similarity to aldehyde reductase (ALR1), an enzyme involved in the detoxification of various aldehydes. Inhibition of ALR1 can lead to cellular toxicity.
-
Recommendation: If you suspect off-target effects, consider performing a counter-screen to determine the inhibitory activity of this compound against ALR1.
-
-
Disruption of Other Metabolic Pathways: Inhibition of the polyol pathway can have downstream effects on other metabolic pathways, such as glycolysis and the pentose phosphate pathway, due to changes in the NADPH/NADP+ ratio.
-
Recommendation: To investigate this, you can perform broader metabolic profiling (metabolomics) to identify other affected pathways.
-
-
Compound-Specific Toxicity: The chemical scaffold of the inhibitor itself may have inherent toxicity independent of its intended target.
-
Recommendation: Include a negative control compound with a similar chemical structure but is inactive against aldose reductase to assess scaffold-specific toxicity.
-
Signaling Pathway of Aldose Reductase and Potential Off-Target Effects
Caption: On-target and potential off-target effects of this compound.
II. Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of the enzyme aldose reductase.[11] Aldose reductase is the first and rate-limiting enzyme in the polyol pathway. This pathway converts glucose to sorbitol and galactose to galactitol.[11] By inhibiting aldose reductase, this compound aims to reduce the accumulation of these polyols, which are implicated in the long-term complications of diseases like galactosemia and sorbitol dehydrogenase (SORD) deficiency.
2. What are the known clinical trial outcomes for this compound?
-
Galactosemia: In the ACTION-Galactosemia Kids study, this compound demonstrated a significant reduction in plasma galactitol levels.[12][13] While the study did not meet its primary composite endpoint, post-hoc analyses showed statistically significant benefits in activities of daily living and behavior.[12] The FDA issued a Complete Response Letter for the New Drug Application (NDA) in this indication, citing deficiencies in the clinical application.[12]
-
SORD Deficiency: In the INSPIRE trial, this compound showed a statistically significant reduction in sorbitol levels.[11] However, the trial did not meet its primary endpoint related to a functional measure of motor performance.[14]
3. How should I prepare and store this compound for my experiments?
For in vitro experiments, this compound should be dissolved in a suitable organic solvent like DMSO to create a stock solution. Further dilutions into aqueous buffers should be done carefully to avoid precipitation. Store stock solutions in aliquots at -20°C or -80°C and protect from light. For in vivo studies, appropriate formulation strategies may be needed to ensure solubility and bioavailability.[1][2][3][4]
4. Are there any known off-target effects of this compound?
While this compound is designed to be a selective inhibitor of aldose reductase (ALR2), all aldose reductase inhibitors have the potential for off-target effects, most notably the inhibition of the structurally similar enzyme aldehyde reductase (ALR1).[15] Researchers should be mindful of this potential and consider counter-screening if unexpected toxicity is observed.
III. Experimental Protocols
1. Aldose Reductase Activity Assay (Spectrophotometric)
This protocol is a general guideline for measuring aldose reductase activity in a 96-well plate format by monitoring the decrease in NADPH absorbance at 340 nm.
Materials:
-
Recombinant human aldose reductase (or cell/tissue lysate)
-
AR Assay Buffer (e.g., 100 mM sodium phosphate buffer, pH 6.2)
-
NADPH solution (10 mM stock in assay buffer)
-
DL-glyceraldehyde (or other suitable substrate) solution (100 mM stock in assay buffer)
-
This compound or other inhibitors dissolved in DMSO
-
96-well UV-transparent microplate
-
Microplate reader capable of kinetic measurements at 340 nm
Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare fresh working solutions of NADPH and substrate.
-
Reaction Mix Preparation: For each well, prepare a reaction mix containing:
-
AR Assay Buffer
-
Aldose Reductase enzyme (or lysate)
-
This compound at various concentrations (or DMSO vehicle control)
-
-
Pre-incubation: Add the reaction mix to the wells of the microplate. Pre-incubate at 37°C for 5-10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the substrate and NADPH solution to each well to start the reaction.
-
Measure Absorbance: Immediately begin reading the absorbance at 340 nm every 30-60 seconds for 10-20 minutes.
-
Data Analysis: Calculate the initial rate of the reaction (Vmax) for each well by determining the slope of the linear portion of the absorbance vs. time curve. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50.
2. Quantification of Galactitol/Sorbitol by HPLC
This protocol provides a general workflow for the quantification of galactitol or sorbitol in biological samples using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Cell or tissue samples
-
Internal standard (e.g., xylitol)
-
HPLC system with a suitable column (e.g., an amino-based column) and detector (e.g., refractive index detector)
-
Mobile phase (e.g., acetonitrile/water mixture)
-
Reagents for sample extraction (e.g., methanol, chloroform, water)
Procedure:
-
Sample Extraction:
-
For cells, quench metabolism and extract metabolites using a cold methanol/chloroform/water extraction.
-
For tissues, homogenize the frozen tissue in a suitable extraction solvent.
-
Add a known amount of internal standard to each sample at the beginning of the extraction.
-
-
Sample Preparation:
-
Centrifuge the extracts to pellet debris.
-
Collect the supernatant and dry it down under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a known volume of mobile phase.
-
-
HPLC Analysis:
-
Inject the reconstituted sample onto the HPLC system.
-
Run the appropriate gradient or isocratic method to separate the polyols.
-
Detect the separated compounds using a refractive index detector.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of galactitol or sorbitol and the internal standard.
-
Quantify the amount of galactitol or sorbitol in your samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.[16]
-
Troubleshooting HPLC
| Problem | Possible Cause | Solution |
| Retention Time Drift | Inconsistent mobile phase composition, temperature fluctuations, column degradation | Prepare fresh mobile phase, use a column oven, replace the column if necessary[6][7][8][9][10] |
| Ghost Peaks | Contamination in the injector or column, late eluting compounds from previous runs | Clean the injector, use a longer wash step between runs[8] |
| Peak Tailing | Column overload, secondary interactions with the stationary phase | Inject a smaller sample volume, adjust the mobile phase pH or ionic strength[8] |
| High Backpressure | Blockage in the system (e.g., frit, column), precipitated buffer | Filter samples and mobile phase, reverse flush the column, check for precipitated salts[9] |
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Measurements of tissue sorbitol in diabetes mellitus: enzyme method versus gas-liquid chromatography [pubmed.ncbi.nlm.nih.gov]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. hplc.eu [hplc.eu]
- 9. realab.ua [realab.ua]
- 10. youtube.com [youtube.com]
- 11. appliedtherapeutics.com [appliedtherapeutics.com]
- 12. neurologylive.com [neurologylive.com]
- 13. Results of the ACTION-Galactosemia Kids Study to Evaluate the Effects of this compound in Pediatric Patients with Classic Galactosemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Determination of sorbitol and galactitol at the nanogram level in biological samples by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Govorestat: A Comparative Analysis of a Novel Aldose Reductase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Govorestat (AT-007), a potent and selective Aldose Reductase Inhibitor (ARI), with other ARIs. This compound is a next-generation, central nervous system (CNS)-penetrant ARI under development for the treatment of rare diseases, including Galactosemia and Sorbitol Dehydrogenase (SORD) Deficiency.[1][2] This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to offer an objective assessment of this compound's efficacy relative to other ARIs.
The Polyol Pathway and the Role of Aldose Reductase
Aldose reductase is the first and rate-limiting enzyme in the polyol pathway. Under normal physiological conditions, this pathway plays a minor role in glucose metabolism. However, in states of hyperglycemia, as seen in diseases like diabetes and galactosemia, the increased flux of glucose or galactose through this pathway leads to the accumulation of their respective sugar alcohols, sorbitol and galactitol.[2] This accumulation can cause osmotic stress and cellular damage, contributing to the long-term complications associated with these diseases. Aldose reductase inhibitors aim to mitigate these effects by blocking this enzymatic conversion.
Comparative Efficacy of Aldose Reductase Inhibitors
The efficacy of ARIs is often evaluated by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor.
It is crucial to note that a direct head-to-head comparison of IC50 values across different studies can be misleading due to variations in experimental conditions, such as the source of the aldose reductase enzyme (e.g., human recombinant, rat lens), the substrate used (e.g., glucose, DL-glyceraldehyde), and other assay parameters.[3] The following table summarizes the reported IC50 values for this compound and other notable ARIs.
| Aldose Reductase Inhibitor | IC50 Value | Enzyme Source | Substrate |
| This compound (AT-007) | 100 pM | Not Specified | Not Specified |
| Sorbinil | 0.9 µM | Rat Lens | DL-Glyceraldehyde |
| Epalrestat | 0.02 µM | Rat Lens | DL-Glyceraldehyde |
| Zopolrestat | 40 µM | Not Specified | Not Specified |
| Fidarestat | 18 nM | Rat Lens | DL-Glyceraldehyde |
Disclaimer: The IC50 values presented above are compiled from various sources and were not determined in a head-to-head comparative study. Differences in experimental methodologies may significantly impact the results. Therefore, this table should be interpreted with caution as a direct comparison of potency may not be accurate.
Experimental Protocols
In Vitro Aldose Reductase Inhibition Assay (General Protocol)
This protocol outlines a general method for determining the in vitro efficacy of aldose reductase inhibitors.
Materials:
-
Purified or recombinant aldose reductase enzyme
-
NADPH (cofactor)
-
DL-glyceraldehyde (substrate)
-
Phosphate buffer (e.g., 0.1 M sodium phosphate, pH 6.2)
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, NADPH, and the aldose reductase enzyme in each well of the microplate.
-
Add the test inhibitor at various concentrations to the respective wells. Include a control well with no inhibitor.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specified time to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate, DL-glyceraldehyde, to all wells.
-
Immediately measure the decrease in absorbance at 340 nm over time. The decrease in absorbance corresponds to the oxidation of NADPH, which is proportional to the enzyme activity.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the control.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
Clinical Trial Methodologies for this compound
This compound has been evaluated in several clinical trials for different indications. Below are summaries of the methodologies for two key studies.
ACTION-Galactosemia Kids Study
This was a Phase 3, randomized, double-blind, placebo-controlled study to evaluate the efficacy and safety of this compound in children aged 2-17 with Classic Galactosemia.[4][5][6][7]
-
Objective: To assess the impact of this compound treatment on clinical outcomes over time compared to placebo.[5]
-
Primary Endpoint: A composite Global Statistical Test including measures of oral expression, listening comprehension, behavior symptoms, and activities of daily living.[4]
-
Methodology: 47 children were randomized in a 2:1 ratio to receive either this compound or a placebo for 18 months.[7][8] Clinical outcomes were assessed every 6 months.[4] The study also measured the change in plasma galactitol levels.[6]
-
Key Findings: Treatment with this compound demonstrated consistent and sustained clinical benefits in activities of daily living, behavioral symptoms, cognition, adaptive behavior, and tremor.[4] A significant reduction in plasma galactitol was observed in the this compound group compared to placebo.[6]
INSPIRE Trial (SORD Deficiency)
This is a Phase 3, double-blind, placebo-controlled registrational study evaluating the effect of once-daily oral this compound in patients aged 16-55 with SORD Deficiency.[3][9][10]
-
Objective: To investigate the ability of this compound to reduce toxic sorbitol levels and to evaluate its effect on improving symptoms of the disease.[3][9]
-
Primary Endpoints: A 12-month interim analysis included a clinical efficacy primary endpoint based on the correlation of sorbitol with composite clinical outcome measures, and a pharmacodynamic biomarker primary endpoint based on sorbitol reduction.[10]
-
Methodology: Approximately 56 patients were enrolled and randomized to receive either this compound or a placebo.[10] The study is designed to assess efficacy and safety over 24 months.[4]
-
Key Findings (12-month interim analysis): this compound treatment resulted in a statistically significant reduction in sorbitol levels compared to placebo.[1][10] There was a statistically significant correlation between the reduction in sorbitol and a composite clinical outcome measure.[10]
Conclusion
This compound has demonstrated high potency in preclinical assessments and has shown promising results in clinical trials for Galactosemia and SORD Deficiency by significantly reducing toxic sugar alcohols and improving clinical outcomes. While a direct, standardized comparison of in vitro potency with other ARIs is challenging due to varied historical testing methodologies, the available data suggests this compound is a highly potent aldose reductase inhibitor. Further research and publication of detailed comparative studies will be beneficial for a more definitive assessment of its relative efficacy. The ongoing clinical development of this compound holds significant promise for patients with these rare and debilitating diseases.
References
- 1. Applied aims for approval post-Phase III win with SORD deficiency drug - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. appliedtherapeutics.com [appliedtherapeutics.com]
- 3. benchchem.com [benchchem.com]
- 4. Clinical benefit of this compound in ACTION-Galactosemia Kids trial; company plans to meet with FDA regarding potential NDA submission - Medthority [medthority.com]
- 5. tandfonline.com [tandfonline.com]
- 6. neurologylive.com [neurologylive.com]
- 7. Results of the ACTION-Galactosemia Kids Study to Evaluate the Effects of this compound in Pediatric Patients with Classic Galactosemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 3.4. Human Recombinant Aldose Reductase Inhibitory Activity Assay [bio-protocol.org]
- 10. hnf-cure.org [hnf-cure.org]
Govorestat Clinical Trials: A Comparative Guide for Researchers
An in-depth analysis of the clinical development of Govorestat for Classic Galactosemia and Sorbitol Dehydrogenase (SORD) Deficiency, offering a comparative overview of trial design, primary outcomes, and the current therapeutic landscape.
Introduction
This compound (AT-007) is an investigational, orally administered, central nervous system (CNS) penetrant aldose reductase inhibitor (ARI) developed by Applied Therapeutics.[1] Aldose reductase is an enzyme that, in certain metabolic disorders, converts sugars into their respective sugar alcohols (polyols). The accumulation of these polyols is believed to be a key driver of pathology in conditions such as Classic Galactosemia and Sorbitol Dehydrogenase (SORD) deficiency. This guide provides a detailed comparison of the clinical trial design and outcomes for this compound in these two rare diseases, alongside an overview of the current standard of care and other investigational approaches.
Mechanism of Action
In Classic Galactosemia, a deficiency in the enzyme galactose-1-phosphate uridylyltransferase (GALT) leads to the accumulation of galactose.[2] Aldose reductase converts this excess galactose into galactitol, a toxic metabolite implicated in the long-term complications of the disease.[3] Similarly, in SORD deficiency, a lack of the SORD enzyme results in the accumulation of sorbitol, which is toxic to neurons. This compound is designed to inhibit aldose reductase, thereby preventing the formation of galactitol in Galactosemia and sorbitol in SORD deficiency.
This compound for Classic Galactosemia: The ACTION-Galactosemia Kids Trial
The pivotal trial for this compound in Classic Galactosemia was the Phase 3 ACTION-Galactosemia Kids study.[1] Despite demonstrating some clinical benefits, the trial did not meet its primary endpoint, and the U.S. Food and Drug Administration (FDA) issued a Complete Response Letter for the New Drug Application (NDA).[4]
Experimental Protocol
The ACTION-Galactosemia Kids study (NCT04902781) was a randomized, double-blind, placebo-controlled trial that enrolled 47 children aged 2-17 years with a diagnosis of Classic Galactosemia.[1][5] Participants were randomized in a 2:1 ratio to receive either this compound or a placebo.[5]
Inclusion Criteria:
-
Diagnosis of Classic Galactosemia confirmed by GALT enzyme activity <1% of normal or by genetic testing.[6]
-
Age 2 to 17 years.[1]
Exclusion Criteria:
-
Specific exclusion criteria for this trial are not extensively detailed in the publicly available information.
Primary and Secondary Outcomes
The primary endpoint was a composite "Global Statistical Test" comprising four assessments:[1][3]
-
OWLS-2 Oral Expression (OE): Measures spoken language skills.
-
OWLS-2 Listening Comprehension (LC): Assesses understanding of spoken language.
-
BASC-3 Behavior Symptoms Index (BSI): Evaluates behavioral problems.
-
BASC-3 Activities of Daily Living (ADL): Assesses skills for independent living.
Secondary endpoints included assessments of adaptive skills and tremor.[1]
Data Presentation
| Outcome Measure | This compound | Placebo | p-value | Citation |
| Primary Endpoint: Global Statistical Test | Systematic improvement over time | 0.1030 | [1] | |
| Pre-specified Sensitivity Analysis (including cognition) | Systematic improvement over time | 0.0698 | [1] | |
| Post-hoc Analysis (excluding speech & language) | Statistically significant benefit | 0.0205 | [3] | |
| Secondary Endpoints | ||||
| Tremor (Archimedes Spiral Drawing Test at 18 months) | Statistically significant benefit | 0.0428 | [3] | |
| Adaptive Skills (BASC-3 Adaptive Skills Index) | Statistically significant benefit | 0.0265 | [3] | |
| Plasma Galactitol Reduction | Statistically significant reduction | <0.001 | [4] |
Table 1: Summary of Key Outcomes from the ACTION-Galactosemia Kids Trial
This compound for SORD Deficiency: The INSPIRE Trial
The INSPIRE trial is a Phase 3 study evaluating the efficacy and safety of this compound in patients with SORD deficiency, a rare, progressive, hereditary neuropathy. Interim results have shown promising outcomes.
Experimental Protocol
The INSPIRE trial (NCT05397665) is a randomized, double-blind, placebo-controlled study enrolling approximately 56 patients aged 16-55 with a confirmed diagnosis of SORD deficiency.[7] Patients are randomized to receive either this compound or placebo.[8]
Inclusion Criteria:
-
Clinical diagnosis of Charcot-Marie-Tooth Type 2 (CMT2) or distal Hereditary Motor Neuropathy (dHMN) due to SORD Deficiency confirmed by medical record or written communication by a healthcare professional.[7]
-
Elevated blood sorbitol level (>10,000 ng/mL).[9]
-
SORD gene analysis report indicating at least one pathogenic mutation.[9]
-
Age 16 to 55 years.
Exclusion Criteria:
-
10-meter walk/run test (10MWRT) classified as very severe disease (>15 seconds to complete or unable to complete without assistance).[7]
-
Non-ambulatory disability.[9]
-
Impaired renal function (eGFR < 90 mL/min/1.73 m2).[9]
Primary and Secondary Outcomes
The primary endpoints at the 12-month interim analysis were:
-
Correlation of sorbitol levels with the Charcot-Marie-Tooth Functional Outcome Measure (CMT-FOM) composite score. The CMT-FOM includes the 10-meter walk-run test, 4-stair climb, sit-to-stand test, 6-minute walk test, and dorsiflexion.
-
Reduction in blood sorbitol levels.
A key secondary endpoint was the CMT Health Index (CMT-HI), a patient-reported outcome measure of disease severity and well-being.
Data Presentation
| Outcome Measure | Result | p-value | Citation |
| Primary Endpoints (12-month interim analysis) | |||
| Correlation of sorbitol with CMT-FOM | Statistically significant | 0.05 | |
| Reduction in blood sorbitol vs. placebo | Statistically significant | <0.001 | |
| Secondary Endpoint (12-month interim analysis) | |||
| CMT Health Index (CMT-HI) | Statistically significant improvement | 0.01 | |
| Primary Endpoint (Full 12-month analysis) | |||
| 10-meter walk-run test (10MWRT) | Not statistically significant | 0.457 |
Table 2: Summary of Key Outcomes from the INSPIRE Trial (Interim and 12-Month Data)
Comparison with Alternatives
Classic Galactosemia
Standard of Care: The current standard of care for Classic Galactosemia is a lifelong, strict dietary restriction of galactose, which is primarily found in dairy products.[2][10] While this diet is life-saving in the neonatal period, it does not prevent the long-term complications of the disease, including cognitive and motor impairments, and primary ovarian insufficiency in females.[10]
Other Investigational Therapies:
-
Gene Therapy: Aims to replace the defective GALT gene. Preclinical studies have shown some promise.
-
Chaperone Therapy: Focuses on stabilizing misfolded GALT protein to restore some enzyme activity.
SORD Deficiency
Standard of Care: There are currently no approved pharmacological treatments for SORD deficiency. Management is focused on supportive care, including physical therapy, occupational therapy, and orthopedic devices to manage symptoms such as muscle weakness and foot deformities.
Visualizations
Conclusion
This compound represents a targeted therapeutic approach for rare metabolic diseases driven by the accumulation of toxic polyols. While the ACTION-Galactosemia Kids trial did not meet its primary endpoint, leading to a setback in its development for Classic Galactosemia, the ongoing INSPIRE trial has shown promising interim results for SORD deficiency. For researchers and drug development professionals, the journey of this compound highlights the complexities of clinical trials in rare diseases, the importance of robust endpoint selection, and the potential of targeting key enzymatic pathways in metabolic disorders. Further data from the INSPIRE trial will be crucial in determining the future of this compound as a potential first-in-class treatment for SORD deficiency.
References
- 1. Clinical benefit of this compound in ACTION-Galactosemia Kids trial; company plans to meet with FDA regarding potential NDA submission - Medthority [medthority.com]
- 2. appliedtherapeutics.com [appliedtherapeutics.com]
- 3. Applied Therapeutics Announces Clinical Benefit of this compound (AT-007) in ACTION-Galactosemia Kids Trial; Company Plans to Meet with FDA Regarding Potential NDA Submission | Applied Therapeutics [ir.appliedtherapeutics.com]
- 4. io.nihr.ac.uk [io.nihr.ac.uk]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. galactosaemia.org [galactosaemia.org]
- 10. Classic Galactosemia Clinical Research Trials | CenterWatch [centerwatch.com]
Govorestat in SORD Deficiency: A Comparative Guide to Biomarker Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Govorestat (AT-007) for the treatment of Sorbitol Dehydrogenase (SORD) Deficiency, focusing on the validation of biomarkers and clinical outcomes. As there are currently no approved alternative therapies for SORD deficiency, this guide compares this compound against a placebo, based on data from the Phase 2/3 INSPIRE clinical trial.
Understanding SORD Deficiency and the Role of this compound
Sorbitol Dehydrogenase Deficiency is a rare, progressive neuromuscular disorder caused by mutations in the SORD gene. This genetic defect impairs the function of the sorbitol dehydrogenase enzyme, which is responsible for converting sorbitol to fructose in the polyol pathway. Consequently, individuals with SORD deficiency accumulate toxic levels of sorbitol in their tissues, particularly in peripheral nerves and motor neurons. This accumulation leads to axonal neuropathy, resulting in symptoms such as muscle weakness, sensory loss, and decreased mobility.
This compound is a potent and selective aldose reductase inhibitor (ARI). Aldose reductase is the enzyme that catalyzes the conversion of glucose to sorbitol. By inhibiting this enzyme, this compound effectively blocks the production of sorbitol, addressing the underlying cause of SORD deficiency.
Biomarker and Clinical Outcome Data: this compound vs. Placebo
The following tables summarize the key quantitative data from the INSPIRE (INvestigating Sorbitol Pathway In REsponse to AT-007) trial, a Phase 2/3, randomized, double-blind, placebo-controlled study.
Table 1: Primary Biomarker - Blood Sorbitol Reduction
| Time Point | This compound Group | Placebo Group | p-value |
| 90 Days | Mean reduction of ~52% (~16,000 ng/mL)[1] | Not Reported | <0.001[1] |
| 12 Months | Sustained and statistically significant reduction[2] | No significant change | <0.001[3][4] |
| 18 & 24 Months | Sustained reduction maintained[1][3][4] | Not Applicable (Open-label extension) | - |
Note: Specific mean and standard deviation values for the placebo group at 90 days and for both groups at 12, 18, and 24 months were not publicly available in a tabulated format.
Table 2: Clinical Outcome Measures at 12 Months
| Outcome Measure | This compound Group | Placebo Group | p-value |
| Correlation of Sorbitol Reduction with CMT-FOM | Statistically significant correlation[2] | Not Applicable | 0.05[2] |
| CMT Health Index (CMT-HI) Improvement | Statistically significant improvement[3][4] | No significant change | 0.01 |
| 10-Meter Walk-Run Test (10MWRT) | Not statistically significant improvement[1][3][5] | No significant change | 0.457[3][4] |
CMT-FOM: Charcot-Marie-Tooth Functional Outcome Measure. CMT-HI: Charcot-Marie-Tooth Health Index.
Experimental Protocols
Measurement of Blood Sorbitol by HILIC-LC-MS/MS
This protocol provides a general framework for the quantitative analysis of sorbitol in human plasma using Hydrophilic Interaction Liquid Chromatography coupled with Tandem Mass Spectrometry (HILIC-LC-MS/MS).
1. Sample Preparation:
-
Thaw frozen human plasma samples on ice.
-
Precipitate proteins by adding a three- to four-fold excess of cold acetonitrile containing a stable isotope-labeled internal standard (e.g., ¹³C₆-Sorbitol).
-
Vortex mix the samples for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a solvent compatible with the initial mobile phase conditions.
2. HILIC-LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A HILIC column (e.g., SeQuant ZIC-HILIC).
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: Aqueous buffer (e.g., 10 mM ammonium acetate).
-
Gradient: A gradient from high to low organic content to elute the polar sorbitol.
-
Flow Rate: A typical flow rate of 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for both sorbitol and the internal standard.
-
Data Analysis: Quantify sorbitol concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of sorbitol.
-
Charcot-Marie-Tooth Functional Outcome Measure (CMT-FOM)
The CMT-FOM is a 12-item, clinician-administered assessment of physical function in individuals with Charcot-Marie-Tooth disease.[6][7]
Items Assessed: The 12 items cover a range of functional domains including:
-
Upper Limb Function: Grip strength, nine-hole peg test.
-
Lower Limb Function: Dorsiflexion strength, sit-to-stand test, four-stair climb.
-
Balance and Mobility: Six-minute walk test, timed up and go, standing balance tests.
Scoring:
-
Each of the 12 items is scored on a scale, and the raw scores are converted to a standardized score.
-
The total score provides a comprehensive measure of functional ability.
Charcot-Marie-Tooth Health Index (CMT-HI)
The CMT-HI is a patient-reported outcome (PRO) measure designed to assess the overall disease burden and health-related quality of life in individuals with CMT.[4][8][9]
Subscales: The CMT-HI consists of 18 subscales covering various aspects of the patient's experience, including:[5][8][9]
-
Mobility and foot & ankle strength
-
Balance and activity participation
-
Hand & finger strength and shoulder & arm strength
-
Sensation, pain, and fatigue
-
Sleep, emotional health, and social performance
-
Cognition, heartburn, constipation, hearing, breathing, and swallowing function
Scoring:
-
Patients rate the impact of their symptoms on a Likert scale.
-
The scores from each subscale are weighted and combined to generate a total CMT-HI score, with higher scores indicating a greater disease burden.[8]
Visualizing the Validation Pathway
The following diagrams illustrate the key workflows and relationships in the biomarker validation for this compound in SORD deficiency.
Conclusion
The available data from the INSPIRE trial demonstrates that this compound leads to a statistically significant and sustained reduction in blood sorbitol levels in patients with SORD deficiency. This reduction in the primary biomarker is correlated with improvements in clinical outcomes as measured by the CMT-FOM and, most notably, the patient-reported CMT-HI. While the primary endpoint of the 10-meter walk-run test was not met at the 12-month interim analysis, the consistent positive trends in biomarker and other clinical measures suggest that this compound is a promising therapeutic candidate for this debilitating rare disease. Further data from the ongoing open-label extension of the INSPIRE trial will provide more insights into the long-term safety and efficacy of this compound.
References
- 1. Applied Therapeutics Presents Full 12-Month Clinical [globenewswire.com]
- 2. Positive Interim this compound Results in SORD Deficiency Phase 3 Trial [synapse.patsnap.com]
- 3. Applied Therapeutics Presents Full 12-Month Clinical Results and New Topline Data from INSPIRE Phase 2/3 Trial of this compound in CMT-SORD in Late-Breaking Oral Presentation at the Peripheral Nerve Society 2025 Annual Meeting | Applied Therapeutics [ir.appliedtherapeutics.com]
- 4. The Charcot Marie Tooth Health Index: Evaluation of a Patient Reported Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cmtrf.org [cmtrf.org]
- 6. Chromatogram Detail [sigmaaldrich.com]
- 7. cdn-links.lww.com [cdn-links.lww.com]
- 8. CMT-HI: The Charcot Marie Tooth Health Index - CHeT Outcomes - Our Expertise - Center for Health + Technology (CHeT) - University of Rochester Medical Center [urmc.rochester.edu]
- 9. rochester.portals.in-part.com [rochester.portals.in-part.com]
Head-to-Head Comparison: Govorestat and Other Investigational Drugs in Rare Metabolic Diseases
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Analysis of Govorestat and its Place in the Evolving Therapeutic Landscape
This compound (AT-007) is a next-generation, central nervous system (CNS) penetrant aldose reductase inhibitor (ARI) under investigation for several rare metabolic diseases, including Classic Galactosemia, Sorbitol Dehydrogenase (SORD) Deficiency, and Phosphomannomutase 2 Deficiency (PMM2-CDG). As the first and only investigational therapy for Classic Galactosemia and SORD Deficiency, a direct head-to-head comparison with other drugs for these specific indications is not currently possible. However, by examining its clinical trial data and comparing its profile to other investigational drugs for related conditions and to the broader class of ARIs, we can gain valuable insights into its potential therapeutic standing.
This guide provides a comprehensive comparison of this compound with other relevant investigational agents, focusing on their mechanisms of action, clinical efficacy, safety profiles, and the experimental methodologies used in their evaluation.
Mechanism of Action: A New Generation of Aldose Reductase Inhibition
This compound's mechanism of action lies in the potent and selective inhibition of aldose reductase, a key enzyme in the polyol pathway.[1] This pathway becomes pathogenic in certain metabolic disorders. In Classic Galactosemia, aldose reductase converts galactose into the toxic metabolite galactitol, leading to long-term neurological complications.[1][2] In SORD Deficiency, the same enzyme converts glucose to sorbitol, which accumulates due to a deficiency in the sorbitol dehydrogenase enzyme, causing peripheral neuropathy.[1] By inhibiting aldose reductase, this compound aims to prevent the accumulation of these toxic polyols.[1]
A key feature of this compound is its ability to penetrate the central nervous system, a critical attribute for treating the neurological manifestations of these diseases.[1] This contrasts with many older-generation ARIs, which had limited CNS penetration.[3] Furthermore, this compound is designed for high selectivity to avoid off-target effects that have been a concern with previous ARIs.[1]
dot
Comparative Efficacy and Safety Data
The following tables summarize the available quantitative data from clinical trials of this compound and other relevant investigational drugs.
This compound for Classic Galactosemia: ACTION-Galactosemia Kids Trial
The ACTION-Galactosemia Kids study was a Phase 3, randomized, double-blind, placebo-controlled trial in children aged 2-17.[2][4]
| Efficacy Endpoint | This compound | Placebo | p-value | Citation(s) |
| Biomarker | ||||
| Mean Plasma Galactitol Reduction | ~40% | - | <0.001 | [2] |
| Clinical Outcomes | ||||
| Global Statistical Test (Composite Endpoint) | Systematic Improvement | Decline | 0.1030 | [2][5] |
| Post-hoc Analysis (excluding speech/language) | Statistically Significant Benefit | - | 0.0205 | [5] |
| BASC-3 Adaptive Skills Index | Statistically Significant Benefit | - | 0.0265 | [5] |
| Tremor (Archimedes Spiral Drawing Test) at 18 months | Statistically Significant Benefit | - | 0.0428 | [5] |
Safety Profile: this compound was generally safe and well-tolerated, with a similar incidence of adverse events between the active and placebo groups.[4][6]
This compound for SORD Deficiency: INSPIRE Trial
The INSPIRE trial was a Phase 3, randomized, double-blind, placebo-controlled study in patients aged 16-55.[7]
| Efficacy Endpoint (12-month interim analysis) | This compound | Placebo | p-value | Citation(s) |
| Biomarker | ||||
| Sustained Sorbitol Reduction | Statistically Significant | - | <0.001 | [7] |
| Clinical Outcomes | ||||
| CMT Health Index (CMT-HI) | Highly Statistically Significant Effect | - | 0.01 | [7] |
| Correlation of Sorbitol with Clinical Outcome Composite | Statistically Significant | - | - |
Safety Profile: this compound was safe and well-tolerated, with a similar incidence of adverse events between the active and placebo-treated groups.[7][8]
Investigational Drugs for PMM2-CDG
While this compound is also being investigated for PMM2-CDG, other drugs with different mechanisms are in clinical development.
| Drug | Mechanism of Action | Key Efficacy Finding | Citation(s) |
| GLM101 | Mannose-1-phosphate replacement therapy | Average 12-point improvement in ICARS score after 12 weeks (30 mg/kg cohort) | [9] |
| Epalrestat | Aldose Reductase Inhibitor (repurposed) | Improved ICARS ataxia score from 56 to 42 in a single patient study | [10] |
Safety Profile: GLM101 has been reported as safe and well-tolerated with no serious adverse events.[9] Epalrestat has a long history of safe use for diabetic neuropathy in some countries.[11]
Head-to-Head with Other Aldose Reductase Inhibitors
A comparison with older and other investigational ARIs highlights the evolution of this drug class and this compound's potential advantages.
| Drug | Developmental Status/Indication | CNS Penetration | Key Limitations/Differentiation | Citation(s) |
| Sorbinil | Investigated for diabetic neuropathy | Limited | Withdrawn due to hypersensitivity reactions | [3] |
| Tolrestat | Investigated for diabetic neuropathy | Limited | Withdrawn due to liver toxicity | [12] |
| Ponalrestat | Investigated for diabetic neuropathy | Limited | Modest efficacy in clinical trials | [3] |
| Zopolrestat | Investigated for diabetic neuropathy | Limited | Modest efficacy in clinical trials | [3] |
| Epalrestat | Approved in Japan for diabetic neuropathy; Investigational for PMM2-CDG | Minimal | Lower potency compared to newer ARIs | [3][11] |
| Ranirestat | Investigated for diabetic neuropathy | Minimal | - | [3] |
| Fidarestat | Investigated for diabetic neuropathy | - | - | [3] |
| This compound | Investigational for Galactosemia, SORD Deficiency, PMM2-CDG | Yes | High potency and selectivity; CNS penetrant for neurological indications | [1] |
Experimental Protocols
Measurement of Galactitol and Sorbitol
A common method for quantifying galactitol and sorbitol in biological samples (e.g., plasma, nerve tissue) is High-Performance Liquid Chromatography (HPLC).
Protocol Outline:
-
Sample Preparation: Tissues are homogenized and proteins are precipitated. The supernatant containing polyols is collected.
-
Derivatization: The polyols are derivatized to allow for UV detection. A common derivatizing agent is phenylisocyanate.
-
HPLC Analysis: The derivatized sample is injected into an HPLC system equipped with a suitable column (e.g., reverse-phase C18).
-
Detection: The eluting compounds are detected by a UV detector at a specific wavelength (e.g., 240 nm).
-
Quantification: The concentration of each polyol is determined by comparing its peak area to that of known standards.[13][14]
dot
References
- 1. appliedtherapeutics.com [appliedtherapeutics.com]
- 2. neurologylive.com [neurologylive.com]
- 3. Identification of Novel Aldose Reductase Inhibitors from Spices: A Molecular Docking and Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Results of the ACTION-Galactosemia Kids Study to Evaluate the Effects of this compound in Pediatric Patients with Classic Galactosemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical benefit of this compound in ACTION-Galactosemia Kids trial; company plans to meet with FDA regarding potential NDA submission - Medthority [medthority.com]
- 6. researchgate.net [researchgate.net]
- 7. Applied Therapeutics Announces Positive Results from 12-month Interim Analysis of this compound (AT-007) in the Ongoing INSPIRE Phase 3 Trial in Sorbitol Dehydrogenase (SORD) Deficiency | Applied Therapeutics [appliedtherapeutics.gcs-web.com]
- 8. Applied Therapeutics Presents Full 12-Month Clinical Results and New Topline Data from INSPIRE Phase 2/3 Trial of this compound in CMT-SORD in Late-Breaking Oral Presentation at the Peripheral Nerve Society 2025 Annual Meeting | Applied Therapeutics [ir.appliedtherapeutics.com]
- 9. glycomine.com [glycomine.com]
- 10. cdgcare.org [cdgcare.org]
- 11. Repurposing the aldose reductase inhibitor and diabetic neuropathy drug epalrestat for the congenital disorder of glycosylation PMM2-CDG - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Analysis of sorbitol, galactitol, and myo-inositol in lens and sciatic nerve by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of sorbitol and galactitol at the nanogram level in biological samples by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Govorestat: A New Therapeutic Avenue for Classic Galactosemia - A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Govorestat, an investigational aldose reductase inhibitor, with the current standard of care for Classic Galactosemia, a strict galactose-restricted diet. The information is intended to offer an objective overview of the therapeutic benefits, supported by available experimental data and detailed methodologies.
Executive Summary
Classic Galactosemia is a rare genetic metabolic disorder characterized by the inability to properly metabolize galactose, leading to the accumulation of toxic metabolites, primarily galactitol. This accumulation results in severe long-term complications, including cognitive impairment, speech difficulties, movement disorders, and primary ovarian insufficiency in females, despite the early implementation of a galactose-restricted diet. This compound (AT-007) is a novel, central nervous system-penetrant aldose reductase inhibitor designed to block the conversion of galactose to the toxic galactitol. Clinical trials have investigated this compound's efficacy in reducing this toxic metabolite and improving clinical outcomes in patients with Classic Galactosemia. This guide compares the therapeutic benefits of this compound with the outcomes of the current standard of care.
Data Presentation: this compound vs. Standard of Care
The following tables summarize the available quantitative data from clinical trials of this compound and observational studies of patients on a galactose-restricted diet.
Table 1: Comparison of Biomarker Reduction
| Biomarker | This compound (ACTION-Galactosemia Kids Trial) | Standard of Care (Dietary Restriction) |
| Plasma Galactitol | Statistically significant reduction of approximately 40% vs. placebo (p<0.001) | Galactitol levels remain elevated due to endogenous galactose production. |
Table 2: Comparison of Clinical Outcomes in Pediatric Patients with Classic Galactosemia
| Clinical Outcome | This compound (ACTION-Galactosemia Kids Trial) | Standard of Care (Observational Data) |
| Activities of Daily Living, Behavioral Symptoms, Cognition, Fine Motor Skills, and Tremor | Demonstrated clinical benefit and stabilization or improvement in these areas, while the placebo group showed decline.[1] | Despite dietary management, many patients experience long-term complications in these domains.[2] |
| Adaptive Skills (BASC-3 Adaptive Skills Index) | Statistically significant benefit at 18 months (p=0.0265).[3] | Deficits in adaptive skills are commonly reported in long-term follow-up studies. |
| Tremor (Archimedes Spiral Drawing Test) | Statistically significant benefit at 18 months (p=0.0428).[3] | Movement disorders, including tremor, are prevalent in the diet-treated population. |
| Global Statistical Test (Primary Endpoint) | Did not meet statistical significance (p=0.1030). A pre-specified sensitivity analysis including cognition also did not reach statistical significance (p=0.0698).[3] | Not applicable. |
| Speech and Gross Motor Skills | No demonstrated benefit compared to placebo; both groups showed improvement over 18 months.[1] | Speech and language deficits are a hallmark long-term complication. |
Table 3: Long-Term Complications in Adult Patients with Classic Galactosemia on a Galactose-Restricted Diet
| Complication | Prevalence in Diet-Treated Adults |
| Cognitive Impairment (IQ < 85) | 83% in patients older than 12 years.[4] |
| Speech Abnormalities | 65% in patients over 3 years of age.[4] |
| Movement Disorders (Intention Tremor) | 14%[4] |
| Primary Ovarian Insufficiency | Common in females. |
Experimental Protocols
ACTION-Galactosemia Kids Trial (NCT04902781)
This Phase 3, randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of this compound in 47 children (ages 2-17) with Classic Galactosemia.[1][3]
-
Intervention: Patients were randomized to receive either this compound or a placebo once daily for 18 months.[1]
-
Primary Endpoint: The primary endpoint was a Global Statistical Test, which was a composite score of four assessments:
-
OWLS-2 Oral and Written Language Scales: Assesses listening comprehension and oral expression.
-
BASC-3 Behavior Assessment System for Children: Measures behavioral and emotional symptoms and activities of daily living through parent and teacher rating scales.[3]
-
-
Key Secondary Endpoints:
-
Biomarker Analysis: Plasma galactitol levels were measured at baseline and throughout the study to assess the pharmacodynamic effect of this compound.[1]
INSPIRE Trial (for SORD Deficiency)
While not for Classic Galactosemia, the INSPIRE trial provides further data on this compound's mechanism of action. This Phase 3, randomized, double-blind, placebo-controlled study evaluated this compound in patients with Sorbitol Dehydrogenase (SORD) deficiency.
-
Intervention: Patients received either this compound or a placebo.
-
Key Endpoints:
-
Biomarker: Reduction in blood sorbitol levels.
-
Clinical Outcomes: 10-meter walk/run test (10MWRT) and the Charcot-Marie-Tooth Health Index (CMT-HI). The 10MWRT is a performance-based measure of walking speed over a 10-meter distance.[5] The CMT-HI is a patient-reported outcome measure assessing disease severity and well-being.[5]
-
Mandatory Visualization
Below are diagrams illustrating the biochemical pathway of Classic Galactosemia and the mechanism of action of this compound, as well as the experimental workflow of the ACTION-Galactosemia Kids trial.
Caption: Biochemical pathway of Classic Galactosemia and this compound's mechanism.
Caption: ACTION-Galactosemia Kids trial workflow.
Caption: Therapeutic logic of this compound.
References
- 1. Results of the ACTION-Galactosemia Kids Study to Evaluate the Effects of this compound in Pediatric Patients with Classic Galactosemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The challenges of classical galactosemia: HRQoL in pediatric and adult patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical benefit of this compound in ACTION-Galactosemia Kids trial; company plans to meet with FDA regarding potential NDA submission - Medthority [medthority.com]
- 4. Long-term outcome in 134 patients with galactosaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Applied Therapeutics Announces Positive Results from [globenewswire.com]
Govorestat's Selectivity Profile: A Comparative Analysis with Other Aldose Reductase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Govorestat (AT-007) is a novel, potent aldose reductase inhibitor (ARI) under investigation for the treatment of classic galactosemia and other rare diseases.[1][2] A key attribute of any ARI is its selectivity for aldose reductase (ALR2) over the closely related enzyme aldehyde reductase (ALR1).[3] Non-selective inhibition of ALR1 can lead to off-target effects and potential toxicity.[3] This guide provides a comparative analysis of this compound's selectivity profile against other well-known ARIs, supported by available experimental data.
Selectivity Profile of Aldose Reductase Inhibitors
The selectivity of an aldose reductase inhibitor is determined by comparing its half-maximal inhibitory concentration (IC50) against aldose reductase (ALR2) and aldehyde reductase (ALR1). A higher selectivity ratio (IC50 for ALR1 / IC50 for ALR2) indicates a more selective and potentially safer drug candidate.
This compound is described as a highly potent and selective aldose reductase inhibitor.[4] It has a reported IC50 value of 0.1 nM (100 pM) for ALR2.[1][5] While its high selectivity is frequently mentioned, a specific IC50 value for ALR1 from publicly available literature is not readily accessible, precluding the calculation of an exact selectivity ratio.
The following table summarizes the available IC50 data for this compound and other prominent aldose reductase inhibitors. It is important to note that these values are compiled from various sources and may have been determined under different experimental conditions, which can influence the results.
| Inhibitor | Aldose Reductase (ALR2) IC50 | Aldehyde Reductase (ALR1) IC50 | Selectivity Ratio (ALR1 IC50 / ALR2 IC50) |
| This compound (AT-007) | 0.1 nM[1][5] | Data not publicly available | Not calculable |
| Epalrestat | 10 - 98 nM[1][3] | ~10,000 nM | ~102 - 1000 |
| Fidarestat | 26 nM[1] | ~33,000 nM[1] | ~1269 |
| Ranirestat | Data not publicly available | Data not publicly available | Data not publicly available |
| Zopolrestat | 24 nM | 2,700 nM | 112.5 |
| Imirestat | 8.5 nM (rat lens)[1] | 47 nM (Ki)[1] | ~5.5 (based on Ki) |
Experimental Protocols
The determination of the selectivity profile of an aldose reductase inhibitor involves in vitro enzyme inhibition assays for both aldose reductase (ALR2) and aldehyde reductase (ALR1).
General Protocol for In Vitro Aldose Reductase (ALR2) and Aldehyde Reductase (ALR1) Inhibition Assay:
1. Enzyme and Substrate Preparation:
-
Recombinant human aldose reductase (ALR2) and aldehyde reductase (ALR1) are used.
-
The cofactor NADPH is prepared in a suitable buffer (e.g., sodium phosphate buffer).
-
Substrates are prepared: DL-glyceraldehyde is commonly used for ALR2, while glyceraldehyde or other specific substrates are used for ALR1.
2. Assay Procedure:
-
The assay is typically performed in a 96-well plate format.
-
A reaction mixture containing the enzyme, NADPH, and buffer is prepared.
-
The test inhibitor, dissolved in a suitable solvent (e.g., DMSO), is added to the wells at various concentrations.
-
The reaction is initiated by adding the substrate.
-
The rate of NADPH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time using a microplate reader.
3. Data Analysis:
-
The percentage of enzyme inhibition is calculated for each inhibitor concentration.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
The selectivity ratio is calculated by dividing the IC50 value for ALR1 by the IC50 value for ALR2.
Signaling Pathway and Experimental Workflow
The Polyol Pathway
Aldose reductase is the first and rate-limiting enzyme in the polyol pathway. In hyperglycemic conditions, excess glucose is shunted into this pathway and converted to sorbitol by aldose reductase. Sorbitol is then oxidized to fructose by sorbitol dehydrogenase. The accumulation of sorbitol and the subsequent metabolic changes are implicated in the pathogenesis of diabetic complications.
Caption: The Polyol Pathway of Glucose Metabolism.
Experimental Workflow for Selectivity Screening
The following diagram illustrates a typical workflow for screening and evaluating the selectivity of aldose reductase inhibitors.
Caption: Experimental Workflow for ARI Selectivity.
Conclusion
This compound demonstrates high potency against aldose reductase. While it is reported to be highly selective, the absence of publicly available IC50 data for aldehyde reductase prevents a direct quantitative comparison of its selectivity ratio with other aldose reductase inhibitors. The provided data for other ARIs highlights the varying degrees of selectivity that have been achieved. For a definitive comparison, a head-to-head study of this compound and other ARIs under identical experimental conditions would be required. Researchers in drug development should consider the critical importance of the selectivity ratio in the evaluation of new aldose reductase inhibitors to minimize potential off-target effects.
References
- 1. Aldose Reductase (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Inhibition of Aldose Reductase by Novel Phytocompounds: A Heuristic Approach to Treating Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. appliedtherapeutics.com [appliedtherapeutics.com]
- 5. medchemexpress.com [medchemexpress.com]
Govorestat's Mechanism of Action: A Comparative Analysis for Researchers
For Immediate Release
New York, NY – Govorestat (formerly AT-007), a novel Aldose Reductase Inhibitor (ARI), has emerged as a significant therapeutic candidate for Classic Galactosemia, a rare metabolic disorder. This guide provides a detailed cross-validation of this compound's mechanism of action, comparing its performance with other ARIs and alternative therapeutic strategies. The information is tailored for researchers, scientists, and drug development professionals, offering objective data and detailed experimental protocols to support further investigation.
Executive Summary
Classic Galactosemia is characterized by the inability to properly metabolize galactose, leading to the accumulation of the toxic metabolite galactitol.[1][2] This buildup, mediated by the enzyme aldose reductase, is a key driver of the disease's long-term complications.[3] this compound is a potent and selective, central nervous system-penetrant aldose reductase inhibitor designed to block this pathological conversion.[4][5] Clinical trial data has demonstrated this compound's ability to significantly reduce plasma galactitol levels in patients with Galactosemia.[1][6][7] This guide will delve into the quantitative aspects of this compound's potency and selectivity in comparison to other ARIs, provide detailed experimental methodologies, and visualize the underlying biochemical pathways and experimental workflows.
Mechanism of Action: The Polyol Pathway and Aldose Reductase Inhibition
In Classic Galactosemia, the deficiency of the enzyme galactose-1-phosphate uridylyltransferase (GALT) leads to an accumulation of galactose. This excess galactose is shunted into the polyol pathway, where aldose reductase converts it to galactitol.[3] Galactitol accumulation within cells leads to osmotic stress and has been implicated in the pathogenesis of long-term complications.[8]
This compound acts as a potent inhibitor of aldose reductase, thereby blocking the conversion of galactose to galactitol.[3][8] This mechanism is designed to halt or slow the progression of disease-related complications. The selectivity of ARIs is a critical factor, as off-target inhibition of the related enzyme aldehyde reductase (ALR1) can lead to undesirable side effects.[9][10][11] this compound has been described as a highly selective inhibitor of aldose reductase (ALR2).[12]
References
- 1. appliedtherapeutics.com [appliedtherapeutics.com]
- 2. Applied Therapeutics Updates on this compound for Classic Galactosemia Treatment [synapse.patsnap.com]
- 3. drugs.com [drugs.com]
- 4. About Applied Therapeutics | Galactosemia.com [galactosemia.com]
- 5. Applied Therapeutics Announces Positive Results from 12-month Interim Analysis of this compound (AT-007) in the Ongoing INSPIRE Phase 3 Trial in Sorbitol Dehydrogenase (SORD) Deficiency | Applied Therapeutics [appliedtherapeutics.gcs-web.com]
- 6. Safety, Pharmacokinetics, and Pharmacodynamics of the New Aldose Reductase Inhibitor this compound (AT-007) After a Single and Multiple Doses in Participants in a Phase 1/2 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Applied Therapeutics reports positive results from Galactosemia study [clinicaltrialsarena.com]
- 8. FDA rejects Applied Therapeutics’ this compound for galactosemia | BioWorld [bioworld.com]
- 9. researchgate.net [researchgate.net]
- 10. Selectivity determinants of the aldose and aldehyde reductase inhibitor-binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Addressing selectivity issues of aldose reductase 2 inhibitors for the management of diabetic complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Evaluating the Long-Term Efficacy of Govorestat in Clinical Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Govorestat (AT-007) is an investigational, orally administered, central nervous system-penetrant aldose reductase inhibitor (ARI) being developed by Applied Therapeutics. This guide provides a comprehensive evaluation of the long-term efficacy of this compound based on available clinical study data, comparing its performance against the standard of care and other alternatives for the treatment of Classic Galactosemia and Sorbitol Dehydrogenase (SORD) Deficiency. This document summarizes quantitative data, details experimental protocols, and visualizes key pathways and workflows to offer a clear and objective overview for the scientific community.
Mechanism of Action
This compound's therapeutic potential lies in its ability to inhibit aldose reductase, a key enzyme in the polyol pathway. In Classic Galactosemia, this enzyme converts galactose into the toxic metabolite galactitol, which accumulates in tissues and contributes to long-term complications.[1] Similarly, in SORD Deficiency, aldose reductase converts glucose to sorbitol. A deficiency in the SORD enzyme prevents the further breakdown of sorbitol, leading to its toxic accumulation.[2] By blocking aldose reductase, this compound aims to reduce the production of these toxic metabolites, thereby mitigating disease progression.[3]
Signaling Pathway of this compound's Mechanism of Action
Caption: this compound inhibits aldose reductase, blocking toxic metabolite production.
This compound for Classic Galactosemia: The ACTION-Galactosemia Kids Study
The current standard of care for Classic Galactosemia is a lifelong, strict galactose-restricted diet. While this diet is life-saving in neonates, it does not prevent the development of long-term complications, including cognitive impairment, speech defects, and motor abnormalities.[4][5]
The ACTION-Galactosemia Kids Phase 3 trial was a randomized, double-blind, placebo-controlled study that evaluated the efficacy and safety of this compound in 47 children aged 2-17 with Classic Galactosemia over 18 months.[6][7]
Quantitative Data Summary
| Outcome Measure | This compound Group | Placebo Group | p-value | Citation(s) |
| Primary Endpoint: Global Statistical Test | Systematic improvement over time | Decline over time | 0.1030 | [7] |
| Pre-specified Sensitivity Analysis (including cognition) | Favored this compound | - | 0.0698 | [7] |
| Post-hoc Analysis (excluding speech/language) | Statistically significant benefit | - | 0.0205 | [1] |
| Secondary Endpoints | ||||
| BASC-3 Adaptive Skills Index | Statistically significant benefit | - | 0.0265 | [7] |
| Archimedes Spiral Drawing Test (Tremor) | Statistically significant benefit at 18 months | - | 0.0428 | [7] |
| Biomarker | ||||
| Plasma Galactitol Reduction | Rapid and sustained reduction | - | Not specified | [6] |
Experimental Protocols
Experimental Workflow for the ACTION-Galactosemia Kids Study
Caption: Workflow of the ACTION-Galactosemia Kids clinical trial.
-
Behavioral Assessment System for Children, Third Edition (BASC-3): This system uses rating scales completed by teachers, parents, and the subjects themselves (if age-appropriate) to evaluate various aspects of behavior and emotions.[8][9] The scales measure both adaptive and problem behaviors, providing a comprehensive picture of a child's functioning in different settings.[10] The Adaptive Skills Index is a composite score reflecting skills such as activities of daily living, adaptability, and social skills.[7]
-
Archimedes Spiral Drawing Test: This is a common test used to assess fine motor control and tremor.[11][12] Patients are asked to trace or draw a spiral, and the resulting drawing is analyzed for deviations, smoothness, and other characteristics indicative of motor impairment.[13][14]
This compound for SORD Deficiency: The INSPIRE Study
Sorbitol Dehydrogenase (SORD) Deficiency is a rare, progressive hereditary neuropathy for which there are currently no approved treatments.[2] The standard of care focuses on managing symptoms through physical therapy, orthopedic devices, and pain management.[10]
The INSPIRE Phase 3 trial is an ongoing, randomized, double-blind, placebo-controlled study evaluating the efficacy and safety of this compound in approximately 56 patients aged 16-55 with SORD Deficiency.[15][16]
Quantitative Data Summary (12-Month Interim Analysis)
| Outcome Measure | This compound Group | Placebo Group | p-value | Citation(s) |
| Primary Endpoint | ||||
| Correlation of Sorbitol with CMT-FOM | Statistically significant correlation | - | 0.05 | [2] |
| Secondary Endpoint | ||||
| CMT Health Index (CMT-HI) | Highly statistically significant effect | - | 0.01 | |
| Biomarker | ||||
| Sorbitol Reduction | Sustained, statistically significant reduction (mean 52% reduction over 90 days) | - | <0.001 | [1] |
Experimental Protocols
Experimental Workflow for the INSPIRE Study
Caption: Workflow of the INSPIRE clinical trial for SORD Deficiency.
-
Charcot-Marie-Tooth Functional Outcome Measure (CMT-FOM): This is a performance-based measure that assesses the functional ability of patients with Charcot-Marie-Tooth disease and other neuropathies.[17][18] It includes a variety of tasks to evaluate strength, balance, and mobility.[19][20] The specific components and scoring can be adapted for different clinical trials.[21]
-
CMT Health Index (CMT-HI): This is a patient-reported outcome measure designed to assess the severity of the disease and its impact on the well-being of individuals with Charcot-Marie-Tooth disease.
Comparison and Conclusion
This compound has demonstrated a consistent and sustained long-term clinical benefit in pediatric patients with Classic Galactosemia, showing improvements in activities of daily living, behavior, cognition, and motor skills compared to placebo.[1] While the primary endpoint in the ACTION-Galactosemia Kids study did not reach statistical significance, several key secondary endpoints and pre-specified analyses showed a significant therapeutic effect.[7] The reduction in the toxic metabolite galactitol provides a strong biochemical rationale for the observed clinical benefits.[6]
For SORD Deficiency, this compound has shown a statistically significant reduction in the toxic metabolite sorbitol, which correlated with improvements in clinical outcomes as measured by the CMT-FOM.[2] Furthermore, patients reported a significant improvement in their quality of life as measured by the CMT-HI. As there are no currently approved treatments for SORD deficiency, this compound represents a promising therapeutic option.
In comparison to the standard of care for Classic Galactosemia (a galactose-restricted diet), which does not prevent long-term complications, this compound offers the potential to address the underlying pathophysiology of the disease by reducing toxic metabolite accumulation.[4][22] For SORD Deficiency, this compound is a pioneering therapy with the potential to be the first approved treatment.
Further long-term data and analyses from these and future studies will be crucial to fully elucidate the efficacy and safety profile of this compound and its potential to become a standard of care for these rare and debilitating diseases.
References
- 1. Applied Therapeutics Announces Clinical Benefit of this compound (AT-007) in ACTION-Galactosemia Kids Trial; Company Plans to Meet with FDA Regarding Potential NDA Submission - BioSpace [biospace.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. appliedtherapeutics.com [appliedtherapeutics.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Results of the ACTION-Galactosemia Kids Study to Evaluate the Effects of this compound in Pediatric Patients with Classic Galactosemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medthority.com [medthority.com]
- 8. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 9. apa.org [apa.org]
- 10. pearsonassessments.com [pearsonassessments.com]
- 11. How to use pen and paper tasks to aid tremor diagnosis in the clinic | Practical Neurology [pn.bmj.com]
- 12. Trsper: a web-based application for Archimedes spiral analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Clinical Applications and Measurement Properties of the Digitized Archimedes Spiral Drawing Test: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Automatic Analysis of Archimedes’ Spiral for Characterization of Genetic Essential Tremor Based on Shannon’s Entropy and Fractal Dimension - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Applied Therapeutics to Present Extended INSPIRE Trial Data for this compound in SORD Deficiency at PNS Annual Meeting [trial.medpath.com]
- 16. Applied Therapeutics to Present New Data from INSPIRE Phase 3 Trial of this compound for CMT-SORD Deficiency at PNS 2025 Annual Meeting | Nasdaq [nasdaq.com]
- 17. jwatch.org [jwatch.org]
- 18. researchgate.net [researchgate.net]
- 19. The Charcot-Marie-Tooth Functional Outcome Measure (CMT-FOM) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pod-nmd.org [pod-nmd.org]
- 21. cdn-links.lww.com [cdn-links.lww.com]
- 22. researchgate.net [researchgate.net]
Govorestat: A New Generation Aldose Reductase Inhibitor with a Promising Safety Profile
A comparative analysis of the novel aldose reductase inhibitor, govorestat, against its predecessors reveals a significantly improved safety and tolerability profile, addressing long-standing concerns associated with this class of drugs. While older aldose reductase inhibitors (ARIs) have been hampered by issues of toxicity, particularly hepatotoxicity, this compound has demonstrated a safety profile comparable to placebo in clinical trials.
Aldose reductase is the rate-limiting enzyme in the polyol pathway, a metabolic route that converts glucose to sorbitol. Under hyperglycemic conditions, this pathway's overactivation is implicated in the pathogenesis of diabetic complications. By inhibiting aldose reductase, ARIs aim to mitigate these effects. However, the clinical development of first-generation ARIs was often halted due to unacceptable adverse events. This compound (AT-007), a next-generation, potent, and selective ARI, has been developed to overcome these limitations.
Comparative Safety Analysis
Clinical trial data for this compound consistently demonstrates its favorable safety profile. In studies involving healthy adults and pediatric patients with Classic Galactosemia, this compound was well-tolerated, with an adverse event frequency comparable to that of placebo.[1][2] Notably, no treatment-related serious adverse events (SAEs) or dose-limiting toxicities have been reported in key trials.[3][4]
In contrast, older ARIs have a more varied and concerning safety history. Epalrestat, which is commercially available in some countries, is associated with gastrointestinal issues and, more significantly, elevations in liver enzymes.[5] One large-scale study reported adverse drug reactions in 2.5% of 2,190 patients, with hepatic dysfunction being the most frequent adverse event, accounting for over a third of these reactions.[6] Ranirestat, another older ARI, has shown a better safety profile, being generally well-tolerated with no significant differences in safety parameters compared to placebo in clinical trials.[7][8] The development of other early ARIs, such as zopolrestat, was discontinued due to safety concerns, including liver toxicity, which is thought to be due to off-target inhibition of other enzymes like aldehyde reductase.
The following table summarizes the key safety findings from clinical studies of this compound and older ARIs.
| Drug | Key Safety Findings | Incidence of Adverse Events (Drug vs. Placebo) | Common Adverse Events | Liver Safety Profile |
| This compound | Well-tolerated with no drug-related serious adverse events reported in key trials.[3][4] | Adverse event frequency was comparable between this compound and placebo groups.[1] | Not specified as significantly different from placebo. | No significant liver safety signals identified. |
| Ranirestat | Well-tolerated with no significant differences in safety parameters versus placebo.[7] | Adverse Drug Reactions: 16.2% vs 14.0%[9] | Not specified as significantly different from placebo. | No dose adjustment needed for mild to moderate hepatic impairment.[10] |
| Epalrestat | Associated with gastrointestinal and hepatic adverse events.[5] | Adverse drug reactions reported in 2.5% of patients in a large study.[6] | Nausea, vomiting, elevated liver enzymes.[5] | Hepatic dysfunction is the most frequent adverse reaction.[6] |
| Zopolrestat | Development halted due to safety concerns, including hepatotoxicity. | Data not available (development discontinued). | Data not available. | Associated with liver toxicity, potentially due to off-target enzyme inhibition. |
Signaling Pathways and Experimental Workflows
The primary mechanism of action for all ARIs is the inhibition of the aldose reductase enzyme within the polyol pathway. This pathway becomes particularly active during periods of high blood sugar.
Caption: The Polyol Pathway and the inhibitory action of Aldose Reductase Inhibitors (ARIs).
A typical clinical trial workflow for assessing the safety of a new drug like this compound involves multiple phases, from preclinical studies to post-marketing surveillance.
Caption: A simplified workflow for the clinical development and safety assessment of a new drug.
Experimental Protocols
The safety and efficacy of this compound and older ARIs have been evaluated through rigorous clinical trials. The methodologies of these key studies are detailed below:
This compound: ACTION-Galactosemia Kids Study (NCT04902781)
This Phase 3, double-blind, placebo-controlled study evaluated the impact of this compound in 47 children (aged 2-17) with Classic Galactosemia.[2][11] Participants were randomized in a 2:1 ratio to receive either this compound or a placebo for 18 months. The primary endpoint was a composite score assessing clinical outcomes. Safety was a key component of the trial, with continuous monitoring for adverse events.[11]
Ranirestat: Phase II/III Diabetic Sensorimotor Polyneuropathy Trial (NCT00927914)
This global, double-blind, placebo-controlled study enrolled 800 patients (aged 18-75) with stable type 1 or 2 diabetes and diabetic sensorimotor polyneuropathy.[7] Patients were randomized to receive placebo, 40 mg/day ranirestat, or 80 mg/day ranirestat for 24 months. The primary endpoint was the change in peroneal motor nerve conduction velocity. Safety assessments were a key secondary endpoint.[7]
Epalrestat: 3-Year Multicenter Comparative Trial
This open-label, multicenter study enrolled patients with diabetic neuropathy who were randomized to receive 150 mg/day of epalrestat or to a control group. A total of 289 patients in the epalrestat group and 305 in the control group were analyzed. The primary endpoint was the change in median motor nerve conduction velocity over 3 years. Safety was assessed through the reporting of adverse events and routine laboratory tests in the epalrestat group.[12]
Conclusion
The available data strongly suggest that this compound represents a significant advancement in the field of aldose reductase inhibitors, particularly concerning its safety profile. By avoiding the toxicities that have plagued older ARIs, especially liver-related adverse events, this compound holds the potential to be a viable therapeutic option for conditions driven by the overactivation of the polyol pathway. Its favorable comparison with older agents like epalrestat and its clean safety record in clinical trials to date are promising indicators for its future clinical application. Further long-term studies will be crucial to fully establish its place in therapy.
References
- 1. Safety, Pharmacokinetics, and Pharmacodynamics of the New Aldose Reductase Inhibitor this compound (AT-007) After a Single and Multiple Doses in Participants in a Phase 1/2 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Results of the ACTION-Galactosemia Kids Study to Evaluate the Effects of this compound in Pediatric Patients with Classic Galactosemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Applied Therapeutics Announces Clinical Benefit of [globenewswire.com]
- 4. Applied Therapeutics Announces Clinical Benefit of this compound (AT-007) in ACTION-Galactosemia Kids Trial; Company Plans to Meet with FDA Regarding Potential NDA Submission - BioSpace [biospace.com]
- 5. researchgate.net [researchgate.net]
- 6. Epalrestat, an aldose reductase inhibitor, in diabetic neuropathy: An Indian perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety and efficacy of ranirestat in patients with mild-to-moderate diabetic sensorimotor polyneuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Long-term effects of ranirestat (AS-3201) on peripheral nerve function in patients with diabetic sensorimotor polyneuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aldose reductase inhibitor ranirestat significantly improves nerve conduction velocity in diabetic polyneuropathy: A randomized double‐blind placebo‐controlled study in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and Safety of Ranirestat in Patients With Hepatic Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clinical benefit of this compound in ACTION-Galactosemia Kids trial; company plans to meet with FDA regarding potential NDA submission - Medthority [medthority.com]
- 12. diabetesjournals.org [diabetesjournals.org]
Reproducibility of Govorestat findings across different research labs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the clinical findings for Govorestat (AT-007), a novel aldose reductase inhibitor, with a focus on the reproducibility of these findings across different research settings. To date, all clinical trial data for this compound has been generated by its developer, Applied Therapeutics. The lack of independent, peer-reviewed replication of these studies is a critical consideration for the scientific community. Furthermore, the U.S. Food and Drug Administration (FDA) issued a Complete Response Letter (CRL) in November 2024 for the New Drug Application (NDA) for this compound in the treatment of Classic Galactosemia, indicating that the application could not be approved in its present form due to deficiencies.[1] This underscores the need for a thorough and objective evaluation of the available data.
Mechanism of Action
This compound is a central nervous system-penetrant aldose reductase inhibitor.[2] Aldose reductase is an enzyme that, in certain metabolic conditions, converts monosaccharides into their corresponding sugar alcohols. In Classic Galactosemia, it converts galactose to galactitol, and in Sorbitol Dehydrogenase (SORD) deficiency, it converts glucose to sorbitol. The accumulation of these polyols is believed to be a key driver of the pathophysiology of these diseases. By inhibiting aldose reductase, this compound aims to reduce the levels of these toxic metabolites.
Below is a diagram illustrating the signaling pathway targeted by this compound.
Clinical Trial Data Summary
The primary clinical evidence for this compound comes from two key trials sponsored by Applied Therapeutics: the ACTION-Galactosemia Kids study for Classic Galactosemia and the INSPIRE trial for SORD deficiency.
This compound in Classic Galactosemia (ACTION-Galactosemia Kids)
This Phase 3 trial (NCT04902781) evaluated the efficacy and safety of this compound in children with Classic Galactosemia.[3]
| Endpoint | Result | p-value |
| Primary Endpoint: Global Statistical Test | Did not meet statistical significance | p = 0.1030[1] |
| Post-hoc analysis (excluding speech/language components) | Statistically significant benefit of active treatment vs. placebo | p = 0.0205 |
| Biomarker: Plasma Galactitol Reduction | Statistically significant reduction from baseline | p < 0.001[1] |
| Secondary Endpoint: Tremor (Archimedes Spiral Drawing Test) | Statistically significant benefit at 18 months | p = 0.0428 |
| Secondary Endpoint: Adaptive Skills (BASC-3 Adaptive Skills Index) | Statistically significant benefit | p = 0.0265 |
This compound in SORD Deficiency (INSPIRE Trial)
The ongoing Phase 3 INSPIRE trial (NCT05397665) is assessing the efficacy and safety of this compound in patients with SORD deficiency.[4]
| Endpoint | Result | p-value |
| Biomarker: Sorbitol Reduction (90 days) | Mean reduction of approximately 52% | p < 0.001 vs. placebo[5] |
| Correlation: Sorbitol Level and CMT-FOM | Statistically significant correlation at 12 months | p = 0.05[6] |
| Patient-Reported Outcomes: CMT Health Index | Highly statistically significant effect | p = 0.01[6] |
| Primary Clinical Endpoint: 10-meter walk/run test (12 months) | Not statistically significant | Not provided[7] |
Experimental Protocols
Detailed experimental protocols for the key clinical trials are summarized below based on publicly available information.
ACTION-Galactosemia Kids Study (NCT04902781) Experimental Workflow
Methodology for Key Experiments in ACTION-Galactosemia Kids:
-
Primary Endpoint (Global Statistical Test): This was a composite endpoint comprising four assessments:
-
OWLS-2 Oral Expression (OE) and Listening Comprehension (LC): Standardized assessments of language skills.
-
BASC-3 Behavior Symptoms Index (BSI) and Activities of Daily Living (ADL): Parent-reported scales to evaluate behavior and adaptive skills.[8] The individual components were combined into a single global statistical test to assess the overall clinical benefit.
-
-
Biomarker Analysis: Plasma galactitol levels were measured at baseline and at regular intervals throughout the study to assess the pharmacodynamic effect of this compound.
-
Tremor Assessment: Tremor was evaluated using the Archimedes Spiral Drawing Test, a common method for quantifying tremor severity.
-
Adaptive Skills: The BASC-3 Adaptive Skills Index was used as a secondary measure of adaptive behaviors.
INSPIRE Trial (NCT05397665) Experimental Workflow
Methodology for Key Experiments in INSPIRE Trial:
-
Primary Endpoint (12 Months): The initial primary endpoint was the correlation between the change in sorbitol levels and the Charcot-Marie-Tooth Functional Outcome Measure (CMT-FOM), a composite measure of physical function.[6]
-
Primary Endpoint (24 Months): The primary endpoint for the final analysis is the 10-meter walk/run test, a measure of mobility.[6]
-
Biomarker Analysis: Blood sorbitol levels are measured at baseline and throughout the study to quantify the pharmacodynamic effect of this compound.
-
Patient-Reported Outcomes: The CMT Health Index (CMT-HI) is used to assess the patient's perception of their health and well-being.[6]
Comparison with Alternatives and Reproducibility Assessment
A significant challenge in evaluating this compound is the absence of independently conducted studies. All available data has been sponsored and reported by Applied Therapeutics. This lack of external validation makes it difficult to assess the true reproducibility and robustness of the reported findings.
Alternative Therapeutic Strategies:
-
Classic Galactosemia: The current standard of care is a strict galactose-restricted diet.[9] Other investigational approaches include gene therapy and pharmacological chaperones.[8][10]
-
SORD Deficiency: There are currently no approved treatments for SORD deficiency. Management is focused on supportive care, including physical therapy and pain management.[4]
Historical Context of Aldose Reductase Inhibitors:
The development of aldose reductase inhibitors has a history of challenges. Several previous candidates for diabetic neuropathy failed in late-stage clinical trials due to lack of efficacy or safety concerns.[11] This history underscores the importance of rigorous and reproducible clinical data for any new agent in this class.
Conclusion
The available data for this compound, generated exclusively by its developer, suggests a potential for clinical benefit in Classic Galactosemia and SORD deficiency, primarily through the reduction of toxic metabolites. However, the lack of independent replication of these findings is a major limitation. The FDA's Complete Response Letter for the Classic Galactosemia indication highlights that the data presented by Applied Therapeutics was not sufficient for approval. For the scientific and medical communities to have confidence in the efficacy and safety of this compound, independent, peer-reviewed studies are essential. Researchers should interpret the current findings with caution and await further data from diverse research groups to fully understand the therapeutic potential and reproducibility of this compound's effects.
References
- 1. neurologylive.com [neurologylive.com]
- 2. Exit interviews with caregivers of pediatric patients with classic galactosemia to explore meaningfulness of changes in the ACTION-galactosemia kids trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Results of the ACTION-Galactosemia Kids Study to Evaluate the Effects of this compound in Pediatric Patients with Classic Galactosemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. galactosemia.org [galactosemia.org]
- 6. Applied aims for approval post-Phase III win with SORD deficiency drug - Pharmaceutical Technology [pharmaceutical-technology.com]
- 7. cmtrf.org [cmtrf.org]
- 8. Clinical benefit of this compound in ACTION-Galactosemia Kids trial; company plans to meet with FDA regarding potential NDA submission - Medthority [medthority.com]
- 9. researchgate.net [researchgate.net]
- 10. appliedtherapeutics.com [appliedtherapeutics.com]
- 11. io.nihr.ac.uk [io.nihr.ac.uk]
Govorestat's Impact on Patient-Reported Outcomes: A Comparative Guide for Researchers
An objective analysis of Govorestat's performance in clinical trials, focusing on its effects on patient-reported outcomes in Classic Galactosemia and Sorbitol Dehydrogenase (SORD) Deficiency.
This guide provides a comprehensive comparison of this compound's impact on patient-reported outcomes (PROs) with the standard of care and placebo, based on available clinical trial data. It is intended for researchers, scientists, and drug development professionals seeking to understand the clinical profile of this novel aldose reductase inhibitor.
Mechanism of Action
This compound is a central nervous system-penetrant aldose reductase inhibitor. Aldose reductase is an enzyme that, in certain metabolic disorders, converts sugars into toxic polyols. In Classic Galactosemia, it converts galactose into galactitol, and in SORD Deficiency, it converts glucose into sorbitol. The accumulation of these polyols is believed to be a key driver of the long-term complications associated with these diseases. By inhibiting aldose reductase, this compound aims to reduce the production of these toxic metabolites and thereby alleviate clinical symptoms.
Caption: this compound's Mechanism of Action.
This compound in Classic Galactosemia: The ACTION-Galactosemia Kids Trial
The ACTION-Galactosemia Kids trial was a Phase 3 study that evaluated the efficacy and safety of this compound in children aged 2-17 with Classic Galactosemia. The primary comparison for this compound in this indication is the current standard of care, which is a lifelong galactose-restricted diet. While this diet is essential for managing acute symptoms, it does not prevent the long-term complications of the disease.
Patient-Reported Outcomes in ACTION-Galactosemia Kids
The trial assessed a range of PROs to capture the impact of this compound on the daily lives of patients.
| Patient-Reported Outcome | Assessment Tool | This compound Outcome vs. Placebo |
| Activities of Daily Living | Behavior Assessment System for Children, Third Edition (BASC-3) | Improved |
| Behavioral Symptoms | Behavior Assessment System for Children, Third Edition (BASC-3) | Improved |
| Adaptive Skills | Behavior Assessment System for Children, Third Edition (BASC-3) | Statistically significant improvement (p=0.0265) |
| Tremor | Archimedes Spiral Drawing Test | Statistically significant benefit at 18 months (p=0.0428) |
| Cognition | Not specified | Trend towards improvement |
| Speech and Language | Not specified | No significant difference |
Experimental Protocol: ACTION-Galactosemia Kids
The ACTION-Galactosemia Kids study was a randomized, double-blind, placebo-controlled trial. Forty-seven children with Classic Galactosemia were randomized to receive either this compound or a placebo for 18 months. PROs were assessed at baseline and at regular intervals throughout the study. The BASC-3 is a comprehensive measure of behavior and adaptive skills in children and adolescents. The Archimedes Spiral Drawing Test is used to assess fine motor control and tremor.
Comparative analysis of Govorestat's effect in different rare disease models
An in-depth look at the efficacy of Govorestat, an investigational aldose reductase inhibitor, across three rare metabolic diseases: Classic Galactosemia, Sorbitol Dehydrogenase (SORD) Deficiency, and Phosphomannomutase 2-Congenital Disorder of Glycosylation (PMM2-CDG). This guide synthesizes preclinical and clinical data to offer researchers, scientists, and drug development professionals a comprehensive comparison of this compound's performance against standard of care and other emerging therapies.
This compound (AT-007) is a novel, central nervous system (CNS) penetrant aldose reductase inhibitor (ARI) under development by Applied Therapeutics.[1] Its mechanism of action centers on blocking the enzyme aldose reductase, a key player in the polyol pathway. This pathway, when dysregulated in certain genetic disorders, leads to the accumulation of toxic sugar alcohols, causing a cascade of cellular damage. This guide provides a comparative analysis of this compound's effect in different rare disease models, presenting experimental data, detailed protocols, and visualizations to objectively assess its therapeutic potential.
Mechanism of Action: Targeting the Polyol Pathway
This compound's therapeutic strategy is rooted in the inhibition of aldose reductase.[1] In Classic Galactosemia, this enzyme converts galactose into the toxic metabolite galactitol.[2] Similarly, in SORD deficiency, aldose reductase mediates the conversion of glucose to sorbitol.[3] By blocking this initial step, this compound aims to prevent the accumulation of these damaging sugar alcohols and thereby mitigate the downstream pathological consequences.
Caption: this compound inhibits aldose reductase, blocking toxic metabolite production.
Comparative Efficacy in Rare Disease Models
Classic Galactosemia
Standard of Care: The current standard of care for Classic Galactosemia is a lifelong, strict galactose-restricted diet. While this diet is crucial for preventing acute neonatal complications, it does not prevent long-term complications such as cognitive impairment, speech difficulties, and neurological disorders.[4]
This compound's Performance:
Preclinical Evidence: In a rat model of Classic Galactosemia, this compound treatment led to a significant reduction in galactitol levels, which was associated with improvements in neurological, behavioral, and ocular outcomes.[2]
Clinical Trial Data: The ACTION-Galactosemia Kids study, a Phase 3 clinical trial, evaluated the efficacy and safety of this compound in children aged 2-17.[5][6] While the trial did not meet its primary composite endpoint with statistical significance (p=0.1030), it demonstrated a consistent and sustained clinical benefit on several individual measures, including activities of daily living, behavior, cognition, fine motor skills, and tremor.[7][8] A Phase 1/2 study in adults also showed that this compound was well-tolerated and significantly reduced plasma galactitol levels by approximately 50% from baseline at a dose of 20 mg/kg.[2][8]
| Classic Galactosemia: this compound vs. Placebo (ACTION-Galactosemia Kids Trial) | This compound | Placebo | p-value | Citation |
| Primary Endpoint (Global Statistical Test) | Systematic improvement | - | 0.1030 | [7][8] |
| Tremor (Archimedes Spiral Drawing Test) | Statistically significant benefit | - | 0.0428 | [7][8] |
| Adaptive Skills (BASC-3 Adaptive Skills Index) | Statistically significant benefit | - | 0.0265 | [7][8] |
| Plasma Galactitol Reduction (Adults, 20 mg/kg) | ~50% reduction from baseline | - | Significant | [2][8] |
Alternative Investigational Therapies: Other therapeutic strategies being explored for Classic Galactosemia include gene therapy, mRNA therapy, and pharmacological chaperones aimed at restoring GALT enzyme activity.[4] Galactokinase 1 (GALK1) inhibitors are also under investigation to reduce the accumulation of galactose-1-phosphate.[4]
Sorbitol Dehydrogenase (SORD) Deficiency
Standard of Care: There are currently no approved disease-modifying therapies for SORD deficiency. Management is focused on supportive care, including physical and occupational therapy to manage symptoms of this progressive hereditary neuropathy.[9]
This compound's Performance:
Preclinical Evidence: In a Drosophila model of SORD deficiency, this compound treatment significantly reduced sorbitol levels and mitigated synaptic degeneration, leading to improved synaptic transduction and locomotor activity.
Clinical Trial Data: The INSPIRE trial, a Phase 3 study in patients aged 16-55 with SORD deficiency, demonstrated that this compound met its primary endpoints at a 12-month interim analysis.[10][11] Treatment with this compound resulted in a statistically significant reduction in blood sorbitol levels compared to placebo (p<0.001).[12] Furthermore, there was a significant correlation between the reduction in sorbitol and an improvement in the Charcot-Marie-Tooth Functional Outcome Measure (CMT-FOM).[10][11] Patients treated with this compound also showed significant improvements in the patient-reported outcome measure, the CMT Health Index (CMT-HI).[10][13]
| SORD Deficiency: this compound vs. Placebo (INSPIRE Trial - 12-month interim analysis) | This compound | Placebo | p-value | Citation |
| Blood Sorbitol Reduction | ~52% mean reduction | - | <0.001 | [12] |
| Correlation of Sorbitol Reduction with CMT-FOM | Statistically significant | - | 0.05 | [11] |
| CMT Health Index (Patient-Reported Outcomes) | Highly significant effect | - | Significant | [10][13] |
Alternative Investigational Therapies: The therapeutic landscape for SORD deficiency is currently limited, with this compound being the most advanced investigational therapy.
Phosphomannomutase 2-Congenital Disorder of Glycosylation (PMM2-CDG)
Standard of Care: There are no approved treatments for PMM2-CDG. The management of this multisystem disorder is supportive and aims to address specific symptoms.[1]
This compound's Performance:
Preclinical and In Vitro Evidence: In vitro studies using fibroblasts from a PMM2-CDG patient showed that this compound treatment led to an approximately 40% increase in PMM2 enzyme activity.[14]
Clinical Evidence (Single-Patient Case Study): A single patient with PMM2-CDG treated with this compound under an expanded access program for 36 months showed promising results. The treatment was well-tolerated, and improvements were observed in liver transaminases, clotting factors, and whole blood sorbitol levels. The Nijmegen Pediatric CDG Rating Scale (NPCRS) score improved by 9 points (a 46% improvement) over the course of treatment.
Alternative Investigational Therapies: GLM101, a mannose-1-phosphate replacement therapy developed by Glycomine, is currently in a Phase 2b clinical trial (NCT06892288) for the treatment of PMM2-CDG.[15][16] GLM101 aims to bypass the deficient PMM2 enzyme by directly supplying mannose-1-phosphate.[15]
Experimental Protocols
Detailed experimental protocols for the key clinical trials are summarized below:
ACTION-Galactosemia Kids (NCT04902781)
-
Study Design: A Phase 3, randomized, double-blind, placebo-controlled trial.[5]
-
Participants: 47 children aged 2-17 years with a confirmed diagnosis of Classic Galactosemia.[5][6]
-
Intervention: Participants were randomized in a 2:1 ratio to receive either oral this compound or placebo once daily for 18 months.[5]
-
Primary Endpoint: A composite global statistical test comprising four assessments: OWLS-2 Oral Expression (OE), OWLS-2 Listening Comprehension (LC), BASC-3 Behavior Symptoms Index (BSI), and the BASC-3 Activities of Daily Living (ADL).[7]
-
Key Secondary Endpoints: Included assessments of tremor, fine motor skills, and adaptive skills.[7][8] Plasma galactitol levels were also monitored.[5]
Caption: Workflow of the ACTION-Galactosemia Kids clinical trial.
INSPIRE Trial (NCT05397665)
-
Study Design: A Phase 3, randomized, double-blind, placebo-controlled trial.[10]
-
Participants: 56 patients aged 16-55 years with a confirmed diagnosis of SORD Deficiency.[11]
-
Intervention: Participants were randomized to receive either oral this compound or placebo once daily.[10]
-
Primary Endpoints (12-month interim analysis):
-
Key Secondary Endpoint: Change in the CMT Health Index (CMT-HI), a patient-reported outcome measure.[10]
Caption: Workflow of the INSPIRE clinical trial for SORD deficiency.
Conclusion
This compound has demonstrated a consistent ability to reduce the accumulation of toxic sugar alcohols in various rare disease models. In SORD deficiency, this biochemical effect has translated into statistically significant improvements in clinical outcomes at the 12-month mark of the INSPIRE trial. In Classic Galactosemia, while the primary endpoint of the ACTION-Galactosemia Kids trial was not met, the data suggest a beneficial effect on several clinically meaningful aspects of the disease. For PMM2-CDG, the evidence is still in its early stages but warrants further investigation.
The development of this compound represents a significant step forward in the therapeutic landscape for these debilitating rare diseases, which currently have limited to no treatment options. The ongoing and future clinical studies will be crucial in further defining the clinical efficacy and safety profile of this compound and its potential to become a valuable therapeutic option for patients.
References
- 1. appliedtherapeutics.com [appliedtherapeutics.com]
- 2. Safety, Pharmacokinetics, and Pharmacodynamics of the New Aldose Reductase Inhibitor this compound (AT-007) After a Single and Multiple Doses in Participants in a Phase 1/2 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A promising aldose reductase inhibitor in SORD-related neuropathy - Institut de Myologie [institut-myologie.org]
- 4. Current and Future Treatments for Classic Galactosemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Results of the ACTION-Galactosemia Kids Study to Evaluate the Effects of this compound in Pediatric Patients with Classic Galactosemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Clinical benefit of this compound in ACTION-Galactosemia Kids trial; company plans to meet with FDA regarding potential NDA submission - Medthority [medthority.com]
- 8. neurologylive.com [neurologylive.com]
- 9. CMT-SORD - Sorbitol Dehydrogenase (SORD) Deficiency | CMTA [cmtausa.org]
- 10. Investigational Treatment Promising for SORD Deficiency [medscape.com]
- 11. Applied aims for approval post-Phase III win with SORD deficiency drug - Clinical Trials Arena [clinicaltrialsarena.com]
- 12. Applied Therapeutics Announces Clinical Benefit of [globenewswire.com]
- 13. Positive Interim this compound Results in SORD Deficiency Phase 3 Trial [synapse.patsnap.com]
- 14. Treatment of Single Patient With PMM2‐Congenital Disorder of Glycosylation With this compound (AT‐007), an Aldose Reductase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. glycomine.com [glycomine.com]
- 16. glycomine.com [glycomine.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Govorestat
For researchers and scientists at the forefront of drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of govorestat (AT-007), a potent aldose reductase inhibitor. Adherence to these procedures is critical for minimizing environmental impact and ensuring personnel safety.
Handling and Storage of this compound
Proper handling and storage are the first steps in a safe disposal plan. This compound should be handled with care, avoiding inhalation and contact with skin and eyes.[1] Use of personal protective equipment, including safety goggles, gloves, and a suitable respirator, is mandatory.[1] Ensure adequate ventilation in areas where the compound is used.[1]
Storage Conditions:
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| In Solvent | -80°C | 2 years |
| In Solvent | -20°C | 1 year |
| Data sourced from MedchemExpress and Probechem Biochemicals.[2][3] |
Keep the container tightly sealed in a cool, well-ventilated area, away from direct sunlight and ignition sources.[1]
This compound Disposal Workflow
The following diagram outlines the logical workflow for the proper disposal of this compound and contaminated materials.
Step-by-Step Disposal Procedures
The disposal of this compound and any contaminated materials must be conducted in accordance with all prevailing country, federal, state, and local regulations.[1]
1. Waste Identification and Segregation:
-
Unused this compound: Collect any unused or expired solid this compound in its original container or a clearly labeled, sealed container.
-
Contaminated Materials: This includes items such as used vials, pipette tips, gloves, and lab coats that have come into contact with this compound. These should be segregated from general laboratory waste.
-
Solutions: Solutions containing this compound should be collected in appropriate, sealed, and clearly labeled waste containers.
2. Spill Management:
-
In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[1]
-
Wear full personal protective equipment before attempting to clean the spill.[1]
-
For liquid spills, absorb the solution with a finely-powdered, liquid-binding material such as diatomite or universal binders.[1]
-
For solid spills, carefully sweep or vacuum the material, avoiding dust formation.[1]
-
Decontaminate the affected surfaces and equipment by scrubbing with alcohol.[1]
-
Collect all cleanup materials in a sealed container for disposal.[1]
3. Final Disposal:
-
All waste containing this compound is to be treated as chemical waste.
-
Do not dispose of this compound down the drain or in regular trash.[1] It is crucial to prevent the product from entering drains or water courses.[1]
-
The final disposal of this compound waste must be handled by a licensed and qualified hazardous waste disposal company.
-
Follow all institutional guidelines and contact your institution's Environmental Health and Safety (EHS) department for specific procedures and to arrange for waste pickup.
-
Retain all documentation related to the disposal for regulatory compliance.
By adhering to these guidelines, laboratory professionals can ensure the safe handling and disposal of this compound, contributing to a secure research environment and responsible environmental stewardship.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
